molecular formula C8H13N3O4S B1602862 Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate CAS No. 132253-58-8

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

货号: B1602862
CAS 编号: 132253-58-8
分子量: 247.27 g/mol
InChI 键: IZEPURBGZDDOTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C8H13N3O4S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 1-(dimethylsulfamoyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-4-15-8(12)7-5-11(6-9-7)16(13,14)10(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPURBGZDDOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601173
Record name Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132253-58-8
Record name Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, properties, synthesis, and potential applications.

Introduction and Significance

This compound (CAS No. 132253-58-8) is a specialized imidazole derivative that has garnered interest in the scientific community.[1] The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The incorporation of an N,N-dimethylsulfamoyl group at the N-1 position is a key structural feature. This functional group is known to enhance metabolic stability and modulate the electronic properties of the parent molecule, making it a valuable precursor for the synthesis of novel therapeutic agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₄S[1]
Molecular Weight 247.3 g/mol [1]
CAS Number 132253-58-8[1]
Appearance Expected to be a solidInferred from related compounds
Purity ≥98%[1]
Storage Room temperature[1]

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves the sulfamoylation of the imidazole nitrogen followed by esterification of the carboxylic acid. A more direct approach starts with the commercially available ethyl ester.

Synthetic Pathway Ethyl_1H_imidazole_4_carboxylate Ethyl 1H-imidazole-4-carboxylate Intermediate Deprotonated Imidazole Ethyl_1H_imidazole_4_carboxylate->Intermediate Base (e.g., NaH) THF Product Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate Intermediate->Product N,N-dimethylsulfamoyl chloride THF

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • Ethyl 1H-imidazole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-dimethylsulfamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This step is critical for activating the imidazole ring for subsequent electrophilic attack.

  • Sulfamoylation: The reaction mixture is cooled back to 0 °C, and N,N-dimethylsulfamoyl chloride (1.1 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the sulfamoyl chloride is to ensure complete conversion of the starting material.

  • Work-up and Extraction: Upon completion of the reaction, it is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound. The choice of eluent is crucial for achieving good separation from any unreacted starting materials or byproducts.

Structural Elucidation and Characterization

Confirmation of the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques would be employed for this purpose.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR - Imidazole ring protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).- N,N-dimethyl protons: A singlet integrating to 6H (δ 2.8-3.2 ppm).- Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region.
¹³C NMR - Imidazole ring carbons: Peaks in the aromatic region (δ 120-145 ppm).- Ester carbonyl carbon: A peak around δ 160-165 ppm.- N,N-dimethyl carbons: A peak around δ 38-42 ppm.- Ethyl ester carbons: Peaks for the CH₂ and CH₃ groups.
FT-IR (cm⁻¹) - C=O stretch (ester): ~1720 cm⁻¹.- S=O stretch (sulfamoyl): Two bands around 1350 and 1160 cm⁻¹.- C-N and C=C stretches of the imidazole ring.
Mass Spec (m/z) - [M+H]⁺: Expected at 248.07.

The rationale behind these predictions is based on the known chemical shifts and vibrational frequencies of the constituent functional groups. For instance, the presence of the electron-withdrawing sulfamoyl group is expected to shift the imidazole proton signals downfield.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

  • Enzyme Inhibition: The imidazole core is a known pharmacophore in many enzyme inhibitors. The N,N-dimethylsulfamoyl group can enhance binding affinity and improve the metabolic profile of potential drug candidates.

  • Receptor Modulation: Imidazole derivatives are known to interact with various receptors. This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for activity against a range of biological targets.

  • Antimicrobial and Anticancer Agents: The imidazole nucleus is present in many clinically used antifungal and anticancer drugs. Further modification of this scaffold could lead to the discovery of new agents with improved efficacy and reduced side effects.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from related imidazole compounds.[3]

Hazard Identification:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid:

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of an imidazole core, an ethyl carboxylate functional handle, and a metabolically robust N,N-dimethylsulfamoyl group provides a solid foundation for the design and synthesis of novel bioactive molecules. The proposed synthetic route and characterization data in this guide offer a starting point for researchers to explore the full potential of this intriguing compound. As with any chemical substance, proper safety precautions should be strictly followed during handling and experimentation.

References

physical and chemical properties of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction: Situating a Key Heterocyclic Building Block

This compound is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines three key functional groups: an imidazole core, an N,N-dimethylsulfamoyl substituent at the N-1 position, and an ethyl carboxylate at the C-4 position. The N-sulfamoyl group is not merely a passive substituent; it profoundly influences the electronic properties and reactivity of the imidazole ring, serving as a robust protecting group and a powerful directing group in synthetic transformations. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies, and insights into its synthetic manipulation, grounded in established chemical principles.

Core Compound Identification and Structure

Precise identification is the cornerstone of all chemical research. The fundamental identifiers for this compound are cataloged below.

Molecular Structure

The N,N-dimethylsulfamoyl group attached to the N-1 position of the imidazole ring is a key feature, sterically and electronically influencing the C-2 and C-5 positions. The ethyl ester at C-4 provides a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

IdentifierValueSource
CAS Number 132253-58-8[1][2]
Molecular Formula C₈H₁₃N₃O₄S[1][2]
Molecular Weight 247.3 g/mol [1][2]
IUPAC Name This compoundN/A

Physicochemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and application in experimental settings. While specific experimental data such as melting and boiling points for this exact molecule are not widely published, properties can be inferred from related structures and supplier information.

PropertyValue / DescriptionSource & Rationale
Appearance Likely a solid (e.g., white or off-white powder/crystals).Based on related imidazole carboxylates which are often solids at room temperature.
Solubility Expected to be soluble in polar organic solvents like DMSO, methanol, and ethyl acetate; slightly soluble in water.The ethyl ester and dimethylsulfamoyl groups confer lipophilicity, while the imidazole nitrogen and sulfonyl oxygens provide some polarity. This profile is typical for many organic intermediates.[3]
Storage Store at room temperature in a dry, well-ventilated area.Standard practice for heterocyclic building blocks of this type.[2]

Synthesis, Reactivity, and Mechanistic Considerations

The N,N-dimethylsulfamoyl group is a critical element defining the synthetic utility of this molecule. It functions as an effective N-protecting group for the imidazole ring, which is stable to a variety of reaction conditions but can be removed if necessary. More importantly, it serves as a powerful directing group for metallation.

Synthetic Approach

The synthesis of N-sulfonylated imidazoles often involves the initial formation of the imidazole core followed by the introduction of the sulfamoyl group. A plausible and efficient pathway involves the protection and subsequent functionalization of a pre-existing imidazole-4-carboxylate scaffold.

A key synthetic strategy for related compounds involves the lithiation of the imidazole ring, directed by the N-sulfamoyl group. Research has shown that 1-(dimethylsulfamoyl)imidazole can be selectively lithiated at the C-2 or C-5 positions, followed by quenching with an electrophile.[4] In the context of our target molecule, this regioselectivity is crucial. The presence of the carboxylate at C-4 would likely be established prior to or after the N-sulfamoylation step, depending on the overall synthetic scheme.

A noteworthy characteristic of the 1-(dimethylsulfamoyl)imidazole system is its propensity for rearrangement. For instance, the 1,5-disubstituted isomer has been observed to isomerize to the more stable 1,4-disubstituted product.[4] This suggests that the C-4 substituted isomer is thermodynamically favored, which is a critical consideration during synthesis design to ensure the desired regiochemical outcome.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Ethyl Imidazole-4-carboxylate R1 N-Sulfonylation in Aprotic Solvent (e.g., THF, DMF) A->R1 B N,N-Dimethylsulfamoyl Chloride B->R1 C Base (e.g., NaH, Et3N) C->R1 W1 Aqueous Workup (Quench, Extract) R1->W1 Reaction Mixture P1 Column Chromatography (Silica Gel) W1->P1 Crude Product FP Ethyl 1-(N,N-dimethylsulfamoyl) -1H-imidazole-4-carboxylate P1->FP Purified Product

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Thermal Stability
  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the N-sulfamoyl and C-4 ester groups deactivates the ring compared to unsubstituted imidazole.[5] The C-2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by a strong base.[5]

  • Ethyl Ester: The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, a common step in preparing final drug candidates. It can also undergo transesterification or be converted to an amide.

  • N-Sulfamoyl Group: This group is generally stable to mild acidic and basic conditions. Its primary role is often as a protecting/directing group.

  • Thermal Stability: While specific differential scanning calorimetry (DSC) data for this compound is unavailable, the thermal stability of heterocyclic compounds can be influenced by substituent effects. Electron-withdrawing groups can sometimes enhance thermal stability.[6] Imidazolium-based compounds can exhibit high thermal stability, with decomposition onsets often well above 200°C, though the specific structure is paramount.[7][8] For safety and process development, it is crucial to perform thermal analysis (DSC/TGA) to determine the onset of decomposition, especially if heating is required.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons (typically in the δ 7.5-8.5 ppm range), the ethyl group of the ester (a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm), and the two methyl groups of the sulfamoyl moiety (a singlet around δ 2.8-3.0 ppm).

  • ¹³C NMR: The carbon spectrum will corroborate the structure with signals for the ester carbonyl (δ ~160-165 ppm), the imidazole ring carbons (δ ~120-145 ppm), the ethyl ester carbons (δ ~60 ppm and ~14 ppm), and the N,N-dimethyl carbons (δ ~38 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, and strong S=O stretches for the sulfonyl group at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight (247.3) should be observable, along with characteristic fragmentation patterns involving the loss of the ethoxy group, the entire ester, or parts of the sulfamoyl substituent.

Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile organic compounds like this one. A reverse-phase method would be a standard choice.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation & Columns:

    • HPLC System with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Scan for optimal absorbance, typically around 220-280 nm for imidazole-containing systems.

    • Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes to ensure elution of the main peak and any potential impurities.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Analytical_Workflow A Sample Weighing (~1 mg) B Dissolution in Solvent (e.g., Acetonitrile, 1 mL) A->B C Injection into HPLC (C18 Column) B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection (220-280 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Purity Calculation F->G H Final Purity Report G->H

Caption: Standard workflow for HPLC-based purity analysis.

Conclusion

This compound is a highly functionalized heterocyclic molecule with significant potential as a versatile intermediate in organic synthesis. Its key feature, the N,N-dimethylsulfamoyl group, provides stability and directs reactivity, making it a valuable tool for constructing more complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and the analytical methods required for its characterization is essential for its effective application in research and development settings.

References

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safe handling protocols, grounding the discussion in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, prized for its unique electronic characteristics and its ability to engage in hydrogen bonding, making it an excellent scaffold for interacting with biological targets like enzymes and receptors[1][2]. The addition of the N,N-dimethylsulfamoyl and ethyl carboxylate groups at the 1- and 4-positions, respectively, provides specific steric and electronic properties that can be exploited in rational drug design.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Weight 247.3 g/mol [3][4]
Molecular Formula C₈H₁₃N₃O₄S[3][4]
CAS Number 132253-58-8[3][4]
Purity Typically ≥98%[3][4]
Canonical SMILES CCOC(=O)C1=CN=CN1S(=O)(=O)N(C)CN/A

Synthesis and Mechanistic Insights

The synthesis of this compound involves a multi-step functionalization of a pre-existing imidazole core. A logical and efficient synthetic strategy begins with the commercially available Ethyl 1H-imidazole-4-carboxylate.

Proposed Synthetic Workflow

The key transformation is the selective N-sulfamoylation of the imidazole ring. This reaction must be conducted under conditions that prevent hydrolysis of the ester or side reactions.

G cluster_0 Step 1: N-Sulfamoylation cluster_1 Step 2: Work-up & Purification A Ethyl 1H-imidazole-4-carboxylate (Starting Material) D Reaction under Inert Atmosphere (Nitrogen or Argon) A->D Reactant B N,N-dimethylsulfamoyl chloride (Reagent) B->D Reagent C Anhydrous Aprotic Solvent (e.g., THF, DCM) + Non-nucleophilic Base (e.g., NaH, DBU) C->D Conditions E Aqueous Work-up (Quench excess base/reagent) D->E F Extraction with Organic Solvent E->F G Purification by Silica Gel Column Chromatography F->G H Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate (Final Product) G->H

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices
  • Starting Material: Ethyl 1H-imidazole-4-carboxylate is chosen as the starting material because the carboxylate group is already in place, simplifying the overall synthesis. A synthesis route for this precursor often starts from glycine, proceeding through acylation, esterification, and cyclization[5].

  • N-Sulfamoylation: The nitrogen at the 1-position of the imidazole ring is nucleophilic. In the presence of a strong base like sodium hydride (NaH), it is deprotonated to form an imidazolide anion. This highly nucleophilic anion then readily attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride.

  • Reaction Conditions:

    • Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent moisture from reacting with the strong base (NaH) and the reactive sulfamoyl chloride.

    • Aprotic Solvent: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used because they are unreactive towards the strong base and can dissolve the reactants.

    • Base: A non-nucleophilic strong base ensures that the imidazole nitrogen is deprotonated without competing in the reaction with the sulfamoyl chloride.

  • Purification: Column chromatography is the standard and most effective method for separating the final product from unreacted starting materials and by-products, ensuring high purity.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.

Self-Validating Analytical Protocol

G cluster_0 Structural Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) Result Confirmed Structure & Purity >98% NMR->Result MS Mass Spectrometry (e.g., ESI-MS) MS->Result HPLC HPLC Analysis HPLC->Result Product Synthesized Product Product->NMR Product->MS Product->HPLC

Caption: A self-validating workflow for compound characterization.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the presence of all functional groups. Key expected chemical shifts (in ppm, relative to TMS) include a singlet for the imidazole proton at position 2 (δ 7.8–8.2 ppm), two singlets for the N,N-dimethyl groups on the sulfamoyl moiety (δ 3.0–3.2 ppm), a quartet for the ethyl ester's methylene group (-CH₂-), and a triplet for the ethyl ester's methyl group (-CH₃)[6].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 248.3, confirming the molecular weight of 247.3 g/mol .

  • High-Performance Liquid Chromatography (HPLC): When analyzed by HPLC, a pure sample should exhibit a single major peak, with the area under the curve indicating a purity of ≥98%.

Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block for creating more complex molecules.

  • Enzyme Inhibition: The core structure is suitable for designing inhibitors of various enzymes, where the imidazole ring can act as a ligand for metal ions in the active site or participate in hydrogen bonding interactions.

  • Antimicrobial and Anticancer Research: Numerous imidazole derivatives have demonstrated potent antimicrobial and anticancer activities[2][6][7]. This compound is a candidate for derivatization to explore these therapeutic areas. For instance, studies on related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have shown that modifications can lead to compounds with significant antiproliferative effects on human cancer cell lines[7].

Hypothetical Role in a Signaling Pathway

Many imidazole-based drugs function by inhibiting protein kinases. The diagram below illustrates a hypothetical mechanism where a derivative of this compound could act as a kinase inhibitor, a common strategy in cancer therapy.

G Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Tyr Kinase) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor Imidazole-Derivative Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, a lab coat, and nitrile gloves[9].

  • Handling: Handle the compound exclusively in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[10]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[10].

  • First Aid Measures:

    • Eyes: In case of contact, immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists[10].

    • Skin: If on skin, wash off with plenty of soap and water. If skin irritation occurs, get medical advice[10].

    • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell[10].

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[8][9].

Conclusion

This compound is a specialized chemical building block with significant potential in the field of medicinal chemistry. Its defined molecular weight of 247.3 g/mol and structure, characterized by a functionalized imidazole core, make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its synthesis, methods of characterization, and proper handling is paramount for any researcher intending to utilize this compound in their work. The insights provided in this guide are intended to equip drug development professionals with the foundational knowledge required to effectively and safely incorporate this molecule into their research endeavors.

References

potential biological activity of N,N-dimethylsulfamoyl imidazole esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of N,N-Dimethylsulfamoyl Imidazole Esters

Executive Summary

N,N-dimethylsulfamoyl imidazole esters represent a class of reactive molecules with significant, yet largely unexplored, potential in drug discovery and chemical biology. This guide posits that their primary biological activity stems not from classical receptor-ligand interactions, but from their inherent chemical reactivity as potent acylating agents. The electron-withdrawing N,N-dimethylsulfamoyl group transforms the imidazole moiety into an excellent leaving group, thereby activating the ester's carbonyl carbon for nucleophilic attack. This mechanism suggests a strong potential for these compounds to act as covalent, irreversible inhibitors of enzymes, particularly those with nucleophilic residues (e.g., serine, cysteine, lysine) in their active sites. This document provides a comprehensive analysis of the chemical principles, synthesis, proposed mechanisms of biological action, and robust experimental protocols to validate these hypotheses. It is intended for researchers and drug development professionals seeking to leverage reactive functionalities for therapeutic innovation.

Introduction: The Imidazole Scaffold and the Role of Chemical Reactivity

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique electronic properties: it is an aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, and its derivatives can engage in a wide range of biological interactions.[4][5] While many imidazole-based drugs function through non-covalent binding to protein targets, a growing area of interest lies in designing molecules with precisely controlled chemical reactivity to achieve therapeutic effects, such as covalent enzyme inhibition.

N,N-dimethylsulfamoyl imidazole esters are a prime example of such a reactive class. The key to their potential biological activity lies in the N-sulfamoyl group. This powerful electron-withdrawing substituent fundamentally alters the character of the imidazole ring, converting it into an efficient leaving group upon nucleophilic attack at the ester carbonyl.[6][7] This guide will deconstruct the chemical basis for this reactivity and explore its direct implications for biological function, primarily as a tool for targeted covalent modification of proteins.

Section 1: Chemical Principles and Synthesis

The N,N-Dimethylsulfamoyl Group as an Activating Moiety

The central principle underpinning the activity of these esters is the concept of a "super" leaving group. In a typical ester, the alkoxide is a relatively poor leaving group. However, in N,N-dimethylsulfamoyl imidazole esters, the leaving group is the N,N-dimethylsulfamoyl imidazole anion. The N-sulfamoyl group strongly stabilizes the negative charge on the departing imidazole nitrogen through resonance and inductive effects, making it a highly favorable leaving group.

This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to attack by even weak nucleophiles, such as the side chains of amino acid residues found in enzyme active sites. This reactivity is the lynchpin of their potential biological function.

Caption: Mechanism of nucleophilic attack on an N,N-dimethylsulfamoyl imidazole ester.
General Synthesis Workflow

These reactive esters can be synthesized through straightforward coupling reactions. A common approach involves the activation of a carboxylic acid, followed by its reaction with 1-(N,N-dimethylsulfamoyl)imidazole. The latter can be prepared from imidazole and N,N-dimethylsulfamoyl chloride.[8]

G Figure 2: General Synthetic Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Intermediate (e.g., Acid Chloride) CarboxylicAcid->ActivatedAcid CouplingAgent Coupling Agent (e.g., DCC, EDC, SOCl2) CouplingAgent->ActivatedAcid Product N,N-dimethylsulfamoyl Imidazole Ester ActivatedAcid->Product SulfamoylImidazole 1-(N,N-dimethylsulfamoyl)imidazole SulfamoylImidazole->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Synthetic route to N,N-dimethylsulfamoyl imidazole esters.

Section 2: Potential Biological Activity as Covalent Enzyme Inhibitors

The high electrophilicity of the carbonyl carbon in N,N-dimethylsulfamoyl imidazole esters makes them ideal candidates for covalent inhibitors. Covalent drugs form a chemical bond with their target, often leading to irreversible inhibition, which can provide benefits in terms of potency and duration of action.[3]

Proposed Mechanism of Enzyme Inhibition

We hypothesize that these esters function by acylating nucleophilic amino acid residues within the active site of target enzymes. Serine proteases, cysteine proteases, and certain kinases, which utilize serine, cysteine, or lysine residues for catalysis, are prime potential targets.

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site, driven by interactions of the 'R' group. This positions the activated ester in proximity to a key nucleophilic residue, which then attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the stabilized N,N-dimethylsulfamoyl imidazole leaving group, resulting in a covalently acylated, and thus inactivated, enzyme.

G Figure 3: Proposed Mechanism of Irreversible Enzyme Inhibition E_I E + I (Free Enzyme + Inhibitor) E_I_complex E•I (Non-covalent Complex) E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent E-I (Covalently Modified Enzyme) E_I_complex->E_I_covalent k_inact (Acylation Step)

References

The Strategic Utility of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and reactivity, with a particular focus on the strategic rationale behind its utilization in drug design and development. This document aims to equip researchers and drug development professionals with the necessary knowledge to effectively leverage this versatile scaffold in their synthetic endeavors. The imidazole core is a ubiquitous motif in numerous biologically active molecules, and the strategic introduction of the N,N-dimethylsulfamoyl group imparts unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of lead compounds.[1][2][3] This guide will present a detailed synthesis protocol, characterization data, and a discussion of its potential applications, supported by visual diagrams and comprehensive references.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2][3] Its prevalence stems from its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom. This duality allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. The strategic functionalization of the imidazole ring is a cornerstone of modern drug design, enabling the modulation of a molecule's physicochemical properties, metabolic stability, and target affinity.

This compound emerges as a particularly interesting building block due to the presence of the N,N-dimethylsulfamoyl group. This moiety serves as a robust protecting group for the imidazole nitrogen, while also influencing the molecule's electronic and lipophilic character. The electron-withdrawing nature of the sulfamoyl group can modulate the pKa of the imidazole ring and influence its reactivity in subsequent synthetic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties
PropertyValueSource
CAS Number 132253-58-8[4]
Molecular Formula C₈H₁₃N₃O₄S[4]
Molecular Weight 247.3 g/mol [4]
Appearance White to off-white solid (predicted)-
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)-
Purity ≥98% (commercially available)[4]
Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not publicly available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds. Researchers should always confirm the identity of their synthesized material through their own analytical methods.

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~8.1 (s, 1H, imidazole C2-H), ~7.8 (s, 1H, imidazole C5-H), 4.3 (q, 2H, -OCH₂CH₃), 3.0 (s, 6H, -N(CH₃)₂), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~138 (imidazole C4), ~120 (imidazole C5), ~61 (-OCH₂), ~38 (-N(CH₃)₂), ~14 (-OCH₂CH₃)
IR (KBr) ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1350 & ~1160 (S=O stretch)
Mass Spec (EI) m/z: 247 (M⁺), fragments corresponding to the loss of ethoxy, ethyl, and dimethylsulfamoyl groups.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step process, starting from the commercially available ethyl imidazole-4-carboxylate. The key transformation is the sulfonylation of the imidazole nitrogen.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of the Starting Material cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Purification A Ethyl Imidazole-4-carboxylate B Reaction with N,N-Dimethylsulfamoyl chloride A->B Reacts with E Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate B->E Forms C Base (e.g., Triethylamine) D Aprotic Solvent (e.g., DCM) F Work-up and Extraction E->F Proceeds to G Column Chromatography or Recrystallization F->G Followed by H Final Product G->H Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-sulfonylation of imidazoles. Researchers should optimize conditions as necessary.

Materials:

  • Ethyl imidazole-4-carboxylate

  • N,N-Dimethylsulfamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl imidazole-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Sulfonylation: To the cooled solution, add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Strategic Applications

The N,N-dimethylsulfamoyl group serves a dual purpose. Firstly, it is an effective protecting group for the imidazole nitrogen, preventing unwanted side reactions at this position during subsequent synthetic transformations. Secondly, its strong electron-withdrawing nature deactivates the imidazole ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.

Key Reactions and Transformations

The ester functionality at the C4 position is a key handle for further synthetic modifications.

Reactivity_Diagram cluster_0 Ester Hydrolysis cluster_1 Amide Coupling cluster_2 Reduction A Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate B 1. Base (e.g., LiOH, NaOH) 2. Acidic work-up A->B Leads to F Reducing Agent (e.g., LiAlH₄) A->F Can be reduced by C 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylic acid B->C D Amine (R-NH₂) Coupling Reagents (e.g., HATU, EDC) C->D Can undergo E N-Substituted 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxamide D->E G (1-(N,N-dimethylsulfamoyl)- 1H-imidazol-4-yl)methanol F->G

References

A Comprehensive Theoretical and Computational Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. The imidazole nucleus is a cornerstone in medicinal chemistry, and understanding the electronic and structural properties of its derivatives is paramount for modern drug discovery.[1][2] This document outlines a detailed protocol using Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties of the title compound. The methodologies presented herein are designed to offer researchers and drug development professionals a robust computational approach to predict molecular characteristics, guide experimental work, and accelerate the design of novel therapeutics.

Introduction: The Significance of Imidazole Derivatives

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental building block in a vast array of biologically active molecules.[1][3] Its unique electronic structure allows it to participate in various non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[1] this compound (Molecular Formula: C8H13N3O4S, Molecular Weight: 247.3 g/mol , CAS Number: 132253-58-8) is a derivative that combines the versatile imidazole core with a sulfamoyl group, a functional moiety known to influence the biological activity of many therapeutic agents.[4][5]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical research, offering profound insights into molecular structure and reactivity.[6][7] By simulating molecular properties, we can predict spectroscopic signatures, understand electronic distributions, and identify reactive sites, thereby complementing and guiding experimental investigations.[8][9] This guide will detail the application of DFT to characterize this compound at the molecular level.

Theoretical Framework and Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often employed for its balance of accuracy and computational efficiency in studying organic molecules.[4][7] This will be paired with the 6-31G(d,p) basis set, which provides a good description of the electronic structure for molecules containing first and second-row elements.[4] All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

Computational Workflow

The theoretical analysis follows a systematic, multi-step protocol to ensure the reliability and accuracy of the results. This workflow is designed to be self-validating at each stage.

Computational_Workflow Computational Analysis Workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Input Geometry C Step 3: Vibrational Frequency Analysis B->C Optimized Structure D Step 4: Verification of Minimum Energy State C->D Calculated Frequencies E Step 5: Electronic Property Calculation D->E Verified Structure F Step 6: Spectroscopic Simulation (NMR, IR) D->F Verified Structure

Caption: A flowchart illustrating the key steps in the theoretical calculation process.

Step-by-Step Experimental Protocol

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface such as GaussView.

  • Input File Preparation: Create an input file for the computational software. Specify the DFT method (B3LYP) and basis set (6-31G(d,p)). The keywords Opt and Freq should be included to request a geometry optimization followed by a frequency calculation.

  • Execution: Submit the input file to the computational software. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Verification: Upon completion, inspect the output file. A successful optimization will be indicated by the convergence criteria being met. The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file. The calculated vibrational frequencies and their corresponding IR intensities should also be recorded.

Predicted Molecular Properties and Data Analysis

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D arrangement of the atoms. Key structural parameters are summarized in the table below. The imidazole ring is expected to be planar, a characteristic feature of aromatic systems.[2]

Parameter Description Predicted Value Range
Bond Lengths (Å)
N1-C2Imidazole ring bond1.37 - 1.39
C4-C5Imidazole ring bond1.38 - 1.40
S-OSulfamoyl group1.42 - 1.45
S-N(imidazole)Sulfamoyl-imidazole link1.65 - 1.68
C=OCarboxylate ester1.20 - 1.22
**Bond Angles (°) **
C2-N1-C5Imidazole ring angle108 - 110
O-S-OSulfamoyl group118 - 122
Dihedral Angles (°)
C5-N1-S-OTorsion angle defining sulfamoyl orientationVaries

Table 1: Predicted geometric parameters for this compound.

Caption: 2D representation of this compound.

Vibrational Analysis (FT-IR Spectroscopy)

The frequency calculation will predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. Key vibrational frequencies are expected in the following regions:

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O stretchCarboxylate Ester1720 - 1740
C=N/C=C stretchImidazole Ring1500 - 1650
S=O asymmetric stretchSulfamoyl Group1350 - 1380
S=O symmetric stretchSulfamoyl Group1150 - 1180
C-O stretchEster1200 - 1250

Table 2: Predicted characteristic vibrational frequencies. Note that calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich imidazole ring, indicating this is a likely site for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the carboxylate and sulfamoyl groups, suggesting these are the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map will visually represent the charge distribution. Electron-rich regions (negative potential), such as the oxygen atoms of the sulfamoyl and carboxylate groups, are susceptible to electrophilic attack, while electron-deficient regions (positive potential), particularly around the hydrogen atoms of the imidazole ring, are prone to nucleophilic attack.[6]

Conclusion

This guide has outlined a robust theoretical framework for the computational characterization of this compound using Density Functional Theory. The detailed protocol for geometry optimization, vibrational frequency analysis, and electronic property calculation provides a solid foundation for researchers to predict the molecular characteristics of this and similar compounds. These theoretical insights are invaluable for understanding structure-activity relationships, interpreting experimental data, and guiding the rational design of new imidazole-based therapeutic agents. The synergy between computational and experimental approaches is crucial for accelerating the pace of drug discovery and development.

References

A Comprehensive Technical Guide to 1-Sulfamoyl-1H-imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the imidazole nucleus, a privileged scaffold in medicinal chemistry, and the sulfamoyl functional group, a cornerstone pharmacophore, has given rise to the versatile class of 1-sulfamoyl-1H-imidazole derivatives. These compounds have garnered significant interest for their broad spectrum of biological activities and therapeutic potential. This technical guide provides an in-depth review of this chemical class, beginning with an analysis of synthetic methodologies, emphasizing strategies for regioselective N-sulfamoylation. A detailed exploration of their structure-activity relationships (SAR) follows, providing insights into the molecular features that govern their pharmacological effects. The core of this guide is a comprehensive examination of their diverse biological profile, including their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds. Finally, we discuss key pharmacokinetic considerations and outline future perspectives for the development of 1-sulfamoyl-1H-imidazole derivatives as next-generation therapeutic agents.

Introduction: A Synthesis of Privileged Scaffolds

The imidazole ring is a five-membered aromatic heterocycle that serves as a fundamental building block for numerous biologically active molecules, including the amino acid histidine and the purine bases of DNA.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[2] This has cemented its status as a "privileged structure" in modern drug discovery, forming the core of many approved drugs.[2][3]

Concurrently, the sulfonamide functional group and its derivatives, such as sulfamoyl groups (-SO₂NR₂), are critical pharmacophores responsible for the therapeutic effects of a wide array of drugs.[4] From antibacterial sulfa drugs to diuretics and anti-inflammatory agents, the sulfonamide moiety is integral to contemporary medicine.[4]

The strategic combination of these two powerful moieties into the 1-sulfamoyl-1H-imidazole scaffold creates a unique chemical architecture. This guide delves into the synthesis, properties, and vast therapeutic landscape of these derivatives, offering a critical resource for professionals engaged in the discovery and development of novel therapeutics.

Synthetic Methodologies

The primary synthetic challenge in preparing 1-sulfamoyl-1H-imidazole derivatives lies in the regioselective attachment of the sulfamoyl group to the N1 position of the imidazole ring. The general approach involves the coupling of an imidazole derivative with a suitable sulfamoylating agent, typically a sulfamoyl chloride, in the presence of a base.

General Synthetic Workflow

A generalized, multi-step synthesis provides a reliable pathway to access a variety of substituted 1-sulfamoyl-1H-imidazole derivatives. The process begins with the synthesis of the core imidazole, followed by its reaction with a custom-synthesized sulfamoyl chloride.

G cluster_0 Part 1: Imidazole Core Synthesis cluster_1 Part 2: Sulfamoylating Agent Preparation cluster_2 Part 3: Final Coupling Reaction A Aldehyde/Diketone Precursors C Debus-Radziszewski Reaction or similar cyclization A->C B Ammonia Source (e.g., Ammonium Acetate) B->C D Substituted 1H-Imidazole Core C->D Purification I 1H-Imidazole Core (from D) E Primary/Secondary Amine (R1R2NH) G Sulfamoyl Chloride Synthesis E->G F Sulfuryl Chloride (SO₂Cl₂) or Chlorosulfonic Acid F->G H N,N-Disubstituted Sulfamoyl Chloride G->H Isolation J Sulfamoyl Chloride (from H) K Base-mediated N-Sulfamoylation (e.g., NaH, Pyridine in aprotic solvent) I->K J->K L Target 1-Sulfamoyl-1H-imidazole Derivative K->L Workup & Purification

Caption: Generalized workflow for the synthesis of 1-sulfamoyl-1H-imidazole derivatives.

Experimental Protocol: Representative Synthesis

The following protocol outlines a representative method for the synthesis of a generic N,N-dialkyl-1-sulfamoyl-1H-imidazole derivative.

Step 1: Synthesis of N,N-Dialkylsulfamoyl Chloride

  • To a stirred solution of sulfuryl chloride (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) cooled to 0 °C under an inert atmosphere, add a solution of the desired secondary amine (2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfamoyl chloride, which may be used directly or purified via distillation/crystallization.

Step 2: N-Sulfamoylation of 1H-Imidazole

  • To a solution of 1H-imidazole (1.0 equivalent) in a dry aprotic solvent (e.g., tetrahydrofuran or acetonitrile), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30-60 minutes until gas evolution ceases, indicating the formation of the imidazolide anion.

  • Cool the mixture back to 0 °C and add a solution of the N,N-dialkylsulfamoyl chloride (1.05 equivalents) from Step 1 dropwise.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product using column chromatography on silica gel to afford the desired 1-sulfamoyl-1H-imidazole derivative.

Causality: The use of a strong base like sodium hydride in Step 2 is crucial for deprotonating the imidazole ring, forming the highly nucleophilic imidazolide anion. This anion readily attacks the electrophilic sulfur atom of the sulfamoyl chloride, ensuring the formation of the desired N-S bond. The choice of aprotic solvents prevents unwanted side reactions with the base and reactants.

Structure-Activity Relationships (SAR)

The biological activity of 1-sulfamoyl-1H-imidazole derivatives can be finely tuned by modifying substituents at three key positions: the imidazole ring (positions C2, C4, C5), the nitrogen atom of the sulfamoyl group, and the second nitrogen on the sulfamoyl group.

SAR cluster_main cluster_nodes Img R1 Imidazole Ring Substituents (R¹, R², R³): - Bulk/sterics affect target binding. - Halogens (e.g., Iodo) can enhance potency. - Aromatic groups can engage in π-stacking. R1->Img Positions C2, C4, C5 R4 Sulfamoyl N¹ Substituents (R⁴): - Critical for selectivity and potency. - Aryl groups can confer anticancer activity. - Cyclopropyl groups show potent inhibition of h-NTPDases. R4->Img Position N-alpha R5 Sulfamoyl N² Substituents (R⁵): - Modulates solubility and cell permeability. - Can be used to introduce additional pharmacophores. R5->Img Position N-beta

Caption: Key positions for SAR modification on the 1-sulfamoyl-1H-imidazole scaffold.

Key SAR insights from the literature include:

  • Imidazole Ring: Substitution on the imidazole core is critical. For instance, introducing halogen atoms can significantly influence pharmacokinetic and pharmacodynamic properties.[5] The presence of bulky or aromatic groups can facilitate interactions within the binding pockets of target proteins.

  • Sulfamoyl Nitrogen Substituents: The nature of the substituents on the sulfamoyl nitrogen atom is a primary determinant of potency and selectivity. Studies on sulfamoyl benzamide derivatives as h-NTPDase inhibitors revealed that small, constrained groups like cyclopropyl can lead to highly potent and selective inhibition.[4][6] Conversely, incorporating larger aromatic moieties can steer activity towards anticancer targets like carbonic anhydrase.[7] Replacing a carboxamido group with a sulfamoyl group has been shown to produce potent cannabinoid receptor agonists.[8]

Biological and Pharmacological Profile

This class of compounds exhibits a remarkable diversity of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

1-Sulfamoyl-1H-imidazole derivatives have emerged as potent anticancer agents, primarily through the mechanism of enzyme inhibition.

  • Carbonic Anhydrase (CA) Inhibition: Several derivatives bearing a sulfamoylphenyl moiety have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival.[7] Certain compounds showed inhibitory constants (Kᵢ) in the nanomolar range, comparable to the reference drug Acetazolamide.[7]

  • PI3K/AKT/mTOR Pathway Inhibition: The imidazole scaffold is known to be a core component of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] By inhibiting key kinases in this pathway, these compounds can halt cell proliferation and induce apoptosis.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazole Derivatives Inhibitor->AKT

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazole-based compounds.

Table 1: Anticancer Activity of Selected Imidazole and Sulfamoyl Derivatives

Compound ClassTargetCell LineIC₅₀ (µM)Reference
Sulfamoylphenyl PyrazolehCA IX-0.04[7]
Sulfamoylphenyl PyrazoleMCF-7 (Breast)-5.21[7]
Benzimidazole-pyrazoleA549 (Lung)-2.2[5]
BisbenzimidazoleVariousNCI-60 Panel0.16 - 3.6[9]
Enzyme Inhibition

Beyond cancer, these derivatives are potent inhibitors of a wide range of enzymes.

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Several sulfamoyl benzamide derivatives have been identified as selective, sub-micromolar inhibitors of h-NTPDase isoforms 1, 2, 3, and 8.[4][6] These enzymes are involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[6] For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a potent and selective inhibitor of h-NTPDase8 with an IC₅₀ of 0.28 µM.[4][6]

  • CYP121 Inhibition (Antitubercular): CYP121 is a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis. 1-(4-biphenylylmethyl)-1H-imidazole derivatives have been identified as potent inhibitors of this enzyme, highlighting their potential as novel anti-tuberculosis agents.[10][11] These compounds were also shown to reduce the intracellular replication of mycobacteria in macrophages.[10]

  • Thromboxane Synthase Inhibition: A new imidazole derivative, Y-20811, was found to be a potent and selective inhibitor of thromboxane synthase, an enzyme involved in platelet aggregation.[12] This suggests a potential application in preventing ischemic circulatory disorders.

Antimicrobial Activity

The imidazole core is famously associated with antifungal activity, and this property extends to its derivatives.

  • Antifungal Agents: Imidazole derivatives have long been used as antifungal agents.[13] The mechanism often involves the inhibition of fungal cytochrome P450 enzymes. While specific data on 1-sulfamoyl derivatives is emerging, the foundational activity of the azole scaffold is well-established.[14]

  • Antibacterial Agents: While less common than antifungal activity, certain benzimidazole derivatives (close structural relatives) have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Pharmacokinetics and Drug Development Considerations

The transition from a promising lead compound to a viable drug candidate is heavily dependent on its pharmacokinetic (PK) profile. For imidazole and sulfonamide-containing compounds, several key parameters must be considered.

  • Absorption and Bioavailability: Benzimidazole derivatives often exhibit low and variable oral bioavailability (2% to 60%), largely due to extensive first-pass metabolism in the liver.[15] The physicochemical properties of the 1-sulfamoyl-1H-imidazole scaffold, such as lipophilicity and hydrogen bonding capacity, must be carefully optimized to improve absorption.

  • Distribution: Many of these derivatives bind extensively to plasma proteins.[15][16] While this can create a circulating reservoir of the drug, it also means only the unbound fraction is pharmacologically active. Some imidazole derivatives have shown slow elimination from target tissues, such as platelets, which can lead to a prolonged duration of action despite rapid plasma clearance.[12]

  • Metabolism: The liver is the primary site of metabolism for these compounds, often involving oxidation and conjugation reactions.[15] The resulting metabolites can be active or inactive, complicating the overall pharmacodynamic profile.

  • Elimination: The elimination half-life can vary significantly depending on the specific substitutions on the core scaffold. For instance, the half-life of sulfaphenazole in sheep was found to be around 7 hours.[16]

Conclusion and Future Perspectives

The 1-sulfamoyl-1H-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The combination of two medicinally privileged structures has yielded compounds with potent and diverse biological activities, spanning oncology, infectious diseases, and inflammatory disorders.

The future of this chemical class lies in the rational design of next-generation derivatives with enhanced properties. Key areas for future research include:

  • Optimizing Selectivity: Focusing on SAR studies to design inhibitors that are highly selective for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Improving Pharmacokinetics: Employing medicinal chemistry strategies to enhance oral bioavailability and modulate metabolic stability, thereby creating candidates with more favorable drug-like properties.

  • Exploring Novel Targets: Screening existing and new libraries of these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 1-sulfamoyl-1H-imidazole derivatives.

References

A Technical Guide to the Base-Catalyzed Isomerization of 1-(Dimethylsulfamoyl)-5-imidazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the isomerization of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to its more stable 4-carboxaldehyde isomer. This rearrangement represents a crucial transformation in the synthesis of functionalized imidazole scaffolds, which are prevalent in medicinal chemistry and drug development. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for achieving this transformation efficiently, and present data that underscores the reliability of the process. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this specific isomerization reaction in their synthetic strategies.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets. The specific substitution pattern on the imidazole ring is critical for pharmacological activity. Consequently, methods for the controlled functionalization and isomerization of imidazole derivatives are of high scientific and practical importance.

The N-dimethylsulfamoyl group serves as a robust directing and protecting group in imidazole chemistry. However, substitutions at the C5 position can sometimes be less thermodynamically stable than their C4 counterparts. The rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde is a prime example of such a transformation, driven by the inherent electronic and steric factors of the substituted imidazole ring. This guide elucidates the specifics of this valuable synthetic reaction.

Mechanistic Insights into the Isomerization

The isomerization from the 5-carboxaldehyde to the 4-carboxaldehyde is not a spontaneous event under all conditions but can be significantly accelerated. The proposed mechanism hinges on the presence of a base, which facilitates a series of proton transfer and charge delocalization steps.

The Role of Base Catalysis

The reaction proceeds efficiently in the presence of a non-nucleophilic organic base, such as triethylamine (TEA). The base is critical for deprotonating the imidazole ring, a necessary step to initiate the rearrangement. While the isomerization does occur slowly at room temperature over several days, the addition of TEA accelerates the process dramatically, allowing for completion within hours.[5][6]

Proposed Mechanistic Pathway

A plausible mechanism for the base-catalyzed isomerization is outlined below. The process likely involves an ylidic intermediate, where the negative charge generated by deprotonation is delocalized across the imidazole ring, facilitating the migration of the aldehyde group.

Caption: Proposed mechanism for the base-catalyzed isomerization.

  • Deprotonation: Triethylamine abstracts the acidic proton from the C4 position of the imidazole ring, generating a carbanionic intermediate.

  • Delocalization and Rearrangement: The negative charge is delocalized within the imidazole ring, forming an ylide-like species. This facilitates the migration of the electron-deficient carboxaldehyde group from the C5 to the C4 position through a transition state.

  • Reprotonation: The resulting carbanion at the C5 position is then reprotonated by the triethylammonium conjugate acid, yielding the thermodynamically more stable 4-carboxaldehyde isomer and regenerating the triethylamine catalyst.

The structural identity of the final product, 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde, has been unequivocally confirmed through X-ray crystallography, lending strong support to the occurrence of this rearrangement.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the starting material and the subsequent isomerization.

Synthesis of Starting Material: 1-(Dimethylsulfamoyl)-5-imidazolecarboxaldehyde

The starting material is synthesized from 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole.

Synthesis_Workflow start_material 1-(Dimethylsulfamoyl)-2- (tert-butyldimethylsilyl)imidazole step1 1. Lithiation with sec-Butyllithium 2. Quench with Methyl Formate start_material->step1 intermediate 1-(Dimethylsulfamoyl)-2-(tert-butyldimethylsilyl) -5-imidazolecarboxaldehyde step1->intermediate step2 Silyl Group Removal (Acetic Acid) intermediate->step2 product 1-(Dimethylsulfamoyl)-5- imidazolecarboxaldehyde (Gum) step2->product

Caption: Workflow for the synthesis of the starting material.

Materials:

  • 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of sec-butyllithium. The lithiation at the C5 position is rapid.

  • Quench the reaction by adding methyl formate.

  • Allow the reaction to warm to room temperature and work up using standard aqueous extraction procedures to obtain the crude 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)-5-imidazolecarboxaldehyde. This intermediate is produced in approximately 57% yield.[5]

  • Remove the tert-butyldimethylsilyl protecting group by treating the intermediate with acetic acid.

  • After purification, 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde is obtained as a gum in high yield (approx. 96%).[5]

Isomerization to 1-(Dimethylsulfamoyl)-4-imidazolecarboxaldehyde

Materials:

  • 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde (gum)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde gum in anhydrous THF.

  • Add triethylamine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The isomerization is typically complete within 2 hours.[5][6]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization to yield 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde as a crystalline solid.

Data Summary and Expected Results

The isomerization protocol is robust and provides the desired product in good yield. The key quantitative data are summarized in the table below.

ParameterValueReference
Reaction Time (with TEA) 2 hours[5][6]
Reaction Time (no TEA) ~10 days (at RT)[5][6]
Solvent Tetrahydrofuran (THF)[5]
Catalyst Triethylamine (TEA)[5]
Yield of Product 68% (crystalline)[5][6]
Product Confirmation Proton NMR, Carbon-13 NMR, X-ray Crystallography[5][6]

Conclusion and Field Applications

The base-catalyzed rearrangement of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to its 4-carboxaldehyde isomer is an efficient and reliable transformation. The detailed protocol and mechanistic understanding provided in this guide offer a practical framework for researchers in organic synthesis and drug discovery. The ability to access the 4-carboxaldehyde isomer, a versatile synthetic handle, opens avenues for the development of novel imidazole-based compounds with potential therapeutic applications. The N-dimethylsulfamoyl group can later be removed under acidic conditions, providing access to the free NH-imidazole if desired.[7] This strategy highlights the utility of sulfamoyl-directed chemistry in constructing complex heterocyclic systems.

References

preliminary screening of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction: Rationale for Screening a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound (hereafter referred to as E-DSI-C), is a novel small molecule incorporating this key heterocycle. Its structure is characterized by an ethyl carboxylate group at the 4-position and an N,N-dimethylsulfamoyl group at the 1-position of the imidazole ring.

The N,N-dimethylsulfamoyl group can influence the molecule's electronic properties, solubility, and ability to act as a hydrogen bond acceptor, potentially modulating its interaction with biological targets. Given the therapeutic precedent of the imidazole core, a systematic preliminary screening of E-DSI-C is warranted to uncover its potential biological activities and establish a foundation for future drug development efforts.

This guide provides a comprehensive, phased strategy for the initial biological evaluation of E-DSI-C. It is designed for researchers in drug discovery, outlining a logical workflow from foundational cytotoxicity assessment to broad phenotypic analysis and hypothesis-driven screening. The causality behind each experimental choice is explained to provide a framework for robust and efficient small molecule evaluation.

Section 1: Foundational Assays - Establishing a Biological Activity Window

Before investigating specific therapeutic effects, it is imperative to determine the compound's inherent cytotoxicity. This initial phase establishes a critical concentration range for subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A compound that is broadly and highly cytotoxic is often deprioritized unless the intended application is in oncology.[4]

Experimental Protocol: Cell Viability Assessment via Real-Time Cytotoxicity Assay

This protocol utilizes a membrane-impermeable DNA-binding dye (e.g., CellTox™ Green) to provide a real-time kinetic measurement of cytotoxicity, offering more insight than single-endpoint assays.[5]

Objective: To determine the concentration-dependent cytotoxicity (IC50) of E-DSI-C across a panel of representative cell lines.

Cell Line Panel Rationale:

  • HEK293 (Human Embryonic Kidney): A common, non-cancerous cell line to assess general cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell line, providing an early indication of potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): A representative cancer cell line.

  • BJ (Human Foreskin Fibroblast): A normal, non-transformed cell line to assess selectivity for cancer cells.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of E-DSI-C in 100% dimethyl sulfoxide (DMSO).[7] Perform serial dilutions in cell culture medium to create 2X working solutions.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 50 µL of medium.[8] Incubate for 24 hours to allow for cell attachment.

  • Assay Reagent Addition: Add the fluorescent cytotoxicity dye to the remaining cell culture medium at the manufacturer's recommended concentration (e.g., 1:1000 dilution).[5]

  • Compound Treatment: Add 50 µL of the 2X compound working solutions to the appropriate wells, resulting in a final DMSO concentration not exceeding 0.5%. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Kinetic Measurement: Place the plate in a plate reader equipped with an environmental control chamber (37°C, 5% CO2). Measure fluorescence intensity (e.g., 485–500nmEx / 520–530nmEm) at regular intervals (e.g., every 2 hours) for 72 hours.[5]

  • Data Analysis: Plot fluorescence intensity over time for each concentration. For a 48-hour endpoint, normalize the data to a maximum lysis control (e.g., cells treated with digitonin) and calculate the IC50 value—the concentration at which 50% of maximal cytotoxicity is observed.

Data Presentation and Interpretation

The results of the cytotoxicity screen should be summarized to guide the next phase of experiments.

Table 1: Example Cytotoxicity Profile of E-DSI-C at 48 Hours

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. A549
HEK293Normal (Immortalized)> 100-
HepG2Cancer75.20.45
A549Cancer34.11.0
BJNormal (Fibroblast)> 100> 2.9

Interpretation:

  • An IC50 > 30 µM in normal cell lines (HEK293, BJ) suggests the compound is not a non-specific, potent cytotoxin.

  • The lower IC50 in the A549 cancer cell line compared to normal cells yields a Selectivity Index > 1, a desirable characteristic for potential anticancer agents.

  • All subsequent cell-based assays should use E-DSI-C at concentrations well below the cytotoxic threshold for the specific cell line being used (e.g., < 10 µM for A549) to ensure observed phenotypes are not due to cell death.

Section 2: Broad-Based Phenotypic Screening

With a non-cytotoxic concentration range established, a phenotypic screen is the logical next step. This target-agnostic approach assesses the compound's effect on the whole biological system (the cell), allowing for the discovery of unexpected mechanisms of action.[9][10][11] High-Content Screening (HCS), which uses automated microscopy and image analysis, is the ideal platform for this.[12]

Experimental Protocol: Multiparametric High-Content Phenotypic Assay

Objective: To identify significant morphological or functional changes induced by E-DSI-C in a disease-relevant cell model. Given the prevalence of imidazoles in oncology, we will use the A549 cancer cell line.

Methodology:

  • Cell Plating: Seed A549 cells in a 384-well, imaging-compatible plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with E-DSI-C at three non-cytotoxic concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control known to induce a specific phenotype (e.g., Paclitaxel for microtubule disruption).

  • Staining: Fix, permeabilize, and stain the cells with a multiplexed dye set to visualize key cellular components:

    • Hoechst 33342: Stains the nucleus (blue channel).

    • Phalloidin-Alexa Fluor 488: Stains F-actin filaments in the cytoskeleton (green channel).

    • MitoTracker Red CMXRos: Stains mitochondria (red channel).

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple fields within each well across all three fluorescent channels.

  • Image Analysis: Employ sophisticated image analysis software to segment cells (identify nucleus, cytoplasm) and extract a wide range of quantitative features (>100) per cell, including:

    • Nuclear Features: Area, intensity, texture, shape.

    • Cytoplasmic Features: Area, shape, texture.

    • Mitochondrial Features: Intensity, pattern, count.

    • Cytoskeletal Features: Fiber count, length, texture.

  • Hit Identification: Use statistical analysis (e.g., Z-score, principal component analysis) to compare the multiparametric profile of compound-treated cells to the vehicle control population. A "hit" is defined as a compound that induces a statistically significant phenotypic profile distinct from the negative control.

Visualization of the Screening Cascade

The overall logic of the preliminary screening process can be visualized as a workflow with clear decision points.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Target-Based Assay start Start with E-DSI-C cytotoxicity Perform Real-Time Cytotoxicity Assay (4 Cell Lines, 72h) start->cytotoxicity data_analysis_1 Calculate IC50 Values & Selectivity Index cytotoxicity->data_analysis_1 decision_1 Is IC50 > 30µM in normal cells? data_analysis_1->decision_1 pheno_screen High-Content Phenotypic Screen (A549 Cells, 3 Concentrations) image_analysis Multiparametric Image Analysis pheno_screen->image_analysis pheno_hit Identify Phenotypic 'Hit' Profile image_analysis->pheno_hit decision_2 Significant Phenotype Observed? pheno_hit->decision_2 target_assay Hypothesis-Driven Target-Based Assay (e.g., Kinase Inhibition) data_analysis_3 Determine Target Activity (IC50/EC50) target_assay->data_analysis_3 target_hit Identify Target-Specific 'Hit' data_analysis_3->target_hit proceed_node Proceed to Mechanism of Action Studies target_hit->proceed_node decision_1->pheno_screen Yes stop_node Stop: General Toxin or Re-evaluate decision_1->stop_node No decision_2->target_assay Yes (Informs Target Choice) decision_2->proceed_node Yes (Proceed with Target Deconvolution)

Caption: Preliminary screening workflow for E-DSI-C.

Section 3: Hypothesis-Driven Target-Based Screening

While phenotypic screening is powerful, it doesn't immediately reveal the molecular target.[13] A parallel or subsequent approach involves hypothesis-driven, target-based screening. This strategy leverages knowledge of the chemical scaffold to test the compound against specific, purified proteins or enzymes.[14][15] Many imidazole-containing drugs are known kinase inhibitors. Therefore, screening E-DSI-C against a panel of kinases is a logical, hypothesis-driven step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if E-DSI-C directly inhibits the activity of selected protein kinases.

Methodology:

  • Assay Principle: A common method is a FRET-based assay (e.g., Z'-LYTE™), which measures the phosphorylation of a fluorescently labeled peptide substrate by a specific kinase.

  • Kinase Panel Selection: Select a representative panel of kinases from different families (e.g., EGFR, VEGFR2, SRC, CDK2) relevant to oncology.

  • Reaction Setup: In a 384-well plate, combine the kinase, the FRET-peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add E-DSI-C across a range of concentrations (e.g., 10-point serial dilution from 100 µM). Include a known inhibitor for each kinase as a positive control.

  • Reaction and Development: Incubate the plate to allow the phosphorylation reaction to proceed. Then, add a development reagent containing a protease that specifically cleaves the non-phosphorylated peptide, disrupting FRET.

  • Measurement: Read the plate on a fluorescence plate reader, measuring the emission ratio of the two fluorophores. High FRET indicates high phosphorylation (low inhibition), while low FRET indicates low phosphorylation (high inhibition).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the dose-response curve and determine the IC50 value for any active kinases.

Data Presentation and Hit Triage

Table 2: Example Kinase Inhibition Profile for E-DSI-C

Kinase Target% Inhibition @ 10 µMIC50 (µM)
EGFR8.2> 100
VEGFR278.54.1
SRC15.3> 100
CDK211.7> 100

Interpretation and Hit Triage:

  • Initial Hit: E-DSI-C shows significant activity against VEGFR2 with a single-digit micromolar IC50. This identifies it as a potential "hit" for a VEGFR2-targeted program.

  • Cross-Validation: The next crucial step is to determine if the phenotypic observations from Section 2 are consistent with VEGFR2 inhibition. For example, does inhibiting VEGFR2 in A549 cells recapitulate the phenotype observed with E-DSI-C treatment? This cross-validation strengthens the hypothesis that VEGFR2 is a relevant target.

  • Next Steps: A confirmed hit would proceed to lead optimization, where medicinal chemists would synthesize analogues of E-DSI-C to improve potency and selectivity for the target kinase.[16]

Conclusion

This in-depth guide outlines a robust, multi-phased strategy for the preliminary screening of a novel compound, this compound. By systematically progressing from broad cytotoxicity profiling to target-agnostic phenotypic analysis and focused target-based assays, researchers can efficiently and logically assess the compound's biological potential. This integrated approach ensures that resources are focused on compounds with a clear therapeutic window and a plausible mechanism of action, providing a solid foundation for entry into more complex preclinical development. The key is to allow the data from each phase to inform the decisions of the next, creating a self-validating and scientifically rigorous discovery cascade.

References

Methodological & Application

synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Abstract

This comprehensive application note provides a detailed protocol for the , a heterocyclic compound with potential applications as a building block in pharmaceutical and agrochemical research. The core of this guide focuses on the direct N-sulfonylation of Ethyl 1H-imidazole-4-carboxylate with N,N-dimethylsulfamoyl chloride. We delve into the mechanistic rationale behind the synthetic strategy, offer a meticulously detailed, step-by-step experimental protocol, and provide guidance on product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this key imidazole derivative.

Introduction and Strategic Overview

The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding. The addition of a sulfamoyl group, specifically the N,N-dimethylsulfamoyl moiety, can significantly alter a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. This compound serves as a versatile intermediate, combining these two important functional groups.

The synthetic strategy presented herein is a robust and direct approach involving the sulfonylation of the imidazole nitrogen. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride. The N-1 position of the ethyl 1H-imidazole-4-carboxylate acts as the nucleophile, attacking the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. A tertiary amine base is employed to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

G cluster_products Products Imidazole Ethyl 1H-imidazole-4-carboxylate TargetMolecule Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate Imidazole->TargetMolecule Nucleophilic Attack SulfamoylChloride N,N-Dimethylsulfamoyl Chloride SulfamoylChloride->TargetMolecule Base Triethylamine (Base) Byproduct Triethylammonium Chloride (Salt) Base->Byproduct HCl Scavenging Solvent Aprotic Solvent (e.g., Dichloromethane)

Caption: Overall Synthetic Scheme.

Experimental Protocol: N-Sulfonylation

This section details the complete workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.

ReagentCAS No.FormulaMW ( g/mol )Supplier
Ethyl 1H-imidazole-4-carboxylate23785-23-1C₆H₈N₂O₂154.14Commercially Available
N,N-Dimethylsulfamoyl chloride13360-57-1C₂H₆ClNO₂S143.59Sigma-Aldrich[1]
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Commercially Available
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercially Available
Stoichiometry and Reagent Quantities
ReagentMmolEquivalentsMass / Volume
Ethyl 1H-imidazole-4-carboxylate10.01.01.54 g
N,N-Dimethylsulfamoyl chloride11.01.11.58 g (1.18 mL)
Triethylamine15.01.52.08 mL
Dichloromethane (DCM)--50 mL
Step-by-Step Synthesis Procedure

Safety Note: N,N-Dimethylsulfamoyl chloride is corrosive and reacts with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-imidazole-4-carboxylate (1.54 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Base Addition: Add triethylamine (2.08 mL, 15.0 mmol) to the solution.

  • Cooling: Place the reaction flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C. This is crucial to moderate the reaction's exothermicity.

  • Reagent Addition: Add N,N-dimethylsulfamoyl chloride (1.18 mL, 11.0 mmol) dropwise to the cold, stirring solution over 5-10 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting imidazole.

Work-up and Purification
  • Quenching: Upon completion, dilute the reaction mixture with 50 mL of dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is best purified by flash column chromatography on silica gel.[2]

    • Eluent: A gradient of 20% to 50% Ethyl Acetate in Hexanes.

    • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient and collect fractions corresponding to the product spot identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.

Caption: Experimental Workflow Diagram.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through analytical methods.

  • Chemical Properties:

    • Molecular Formula: C₈H₁₃N₃O₄S[3]

    • Molecular Weight: 247.27 g/mol [3]

    • Appearance: Expected to be a white to off-white solid or a viscous oil.

  • Spectroscopic Analysis (Expected):

    • ¹H NMR: Expect signals corresponding to the ethyl ester group (a quartet and a triplet), the N,N-dimethyl group (a singlet), and the two distinct imidazole ring protons (two singlets).

    • ¹³C NMR: Signals should be present for the carbonyl carbon of the ester, the carbons of the imidazole ring, the ethyl group carbons, and the N,N-dimethyl carbons.

    • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 248.

Field-Proven Insights & Mechanistic Rationale

  • Choice of Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential.[2] Protic solvents (e.g., water, alcohols) would readily react with the highly electrophilic N,N-dimethylsulfamoyl chloride, consuming the reagent and leading to undesired byproducts.

  • Role of the Base: Triethylamine is a non-nucleophilic tertiary amine. Its purpose is solely to neutralize the HCl produced. Using a primary or secondary amine would lead to competitive N-sulfonylation of the amine itself. The use of 1.5 equivalents of base ensures that the reaction medium remains basic, preventing potential protonation of the starting imidazole, which would deactivate it for the desired reaction.

  • Temperature Control: The initial cooling to 0 °C is a critical control point. The reaction between the imidazole and the sulfamoyl chloride is exothermic. Adding the reagent slowly at a reduced temperature prevents a rapid temperature increase, which could lead to side reactions and degradation of the starting materials or product.

References

detailed protocol for preparing Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction

The imidazole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to engage in various chemical interactions make it a privileged scaffold in medicinal chemistry.[1] The functionalization of the imidazole nitrogen atoms provides a powerful strategy for modulating the biological activity and physicochemical properties of these compounds.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound (CAS: 132253-58-8).[2] The procedure involves the N-sulfonylation of Ethyl 1H-imidazole-4-carboxylate with N,N-dimethylsulfamoyl chloride. This reaction introduces a stable and synthetically versatile dimethylsulfamoyl group onto the imidazole N-1 position, a common strategy in the development of bioactive molecules.[3] This protocol is designed for researchers in synthetic organic chemistry and drug development, providing detailed, step-by-step instructions, causality behind experimental choices, and critical safety information.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The imidazole nitrogen of Ethyl 1H-imidazole-4-carboxylate is first deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, displacing the chloride leaving group to form the desired N-sulfonylated product. The use of a strong base like NaH ensures complete and irreversible deprotonation, driving the reaction to completion. The reaction is conducted in an anhydrous aprotic solvent to prevent quenching of the base and the reactive intermediates.[3]

Caption: Chemical synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Ethyl 1H-imidazole-4-carboxylate23785-21-9C₆H₈N₂O₂140.14Sigma-Aldrich
N,N-Dimethylsulfamoyl chloride13360-57-1C₂H₆ClNO₂S143.59Sigma-Aldrich[4]
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49Fisher Scientific
Brine (Saturated Aqueous NaCl)7647-14-5NaCl58.44Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Fisher Scientific
Silica Gel (for column chromatography)7631-86-9SiO₂60.08SiliCycle Inc.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas inlet with a bubbler

  • Syringes and needles

  • Septa

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Causality: This protocol utilizes a strong base (NaH) to ensure complete deprotonation of the imidazole, which is crucial for achieving a high yield. The reaction is performed under an inert atmosphere at a low initial temperature to maintain control over the exothermic reaction and prevent side reactions.

  • Reaction Setup and Inert Atmosphere:

    • Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon. This is critical as sodium hydride reacts violently with water.

    • Equip the flask with a rubber septum on one neck and a nitrogen inlet adapter connected to a bubbler on the other. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reactants:

    • In the flask, combine Ethyl 1H-imidazole-4-carboxylate (5.00 g, 35.7 mmol, 1.0 equiv) and 100 mL of anhydrous tetrahydrofuran (THF).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation with Sodium Hydride:

    • Carefully weigh sodium hydride (60% dispersion in oil, 1.57 g, 39.3 mmol, 1.1 equiv) in a glove box or under a stream of nitrogen.

    • Add the NaH to the stirred THF solution at 0 °C in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, which is flammable. Ensure adequate ventilation and no ignition sources nearby.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 1 hour at room temperature. The formation of the sodium salt may result in a thicker suspension.

  • N-Sulfonylation:

    • Cool the reaction mixture back down to 0 °C.

    • Using a syringe, add N,N-dimethylsulfamoyl chloride (4.2 mL, 39.3 mmol, 1.1 equiv, d=1.337 g/mL) dropwise to the stirred suspension over 20-30 minutes.[4] A slight exotherm may be observed. Maintain the internal temperature below 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (Ethyl 1H-imidazole-4-carboxylate) is polar and will have a low Rf, while the product will be less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Quench the reaction by slowly and carefully adding 20 mL of saturated aqueous NH₄Cl solution dropwise to destroy any unreacted NaH. Vigorous gas evolution will occur.

    • Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water.

    • Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (either directly if an oil, or by adsorbing it onto a small amount of silica gel if a solid).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes).

    • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet and quartet for the ethyl ester group, singlets for the two imidazole protons, and a singlet for the N,N-dimethyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbonyl carbon, aromatic carbons of the imidazole ring, carbons of the ethyl group, and carbons of the dimethylamino group are expected.

  • Mass Spectrometry (ESI-MS): The calculated mass for the molecular ion [M+H]⁺ is approximately 248.07.[2]

  • Appearance: Expected to be a white to off-white solid or a viscous oil.

Experimental Workflow Visualization

Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂ gas) B 2. Add Reactants (Ethyl imidazole-4-carboxylate in Anhydrous THF) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Deprotonation (Add NaH portion-wise) C->D E 5. Sulfonylation (Add Dimethylsulfamoyl Chloride dropwise) D->E F 6. Stir Overnight at RT E->F G 7. Reaction Quench (Slow addition of sat. NH₄Cl) F->G H 8. Extraction (EtOAc / Water) G->H I 9. Drying & Concentration (Na₂SO₄, Rotary Evaporation) H->I J 10. Purification (Silica Gel Column Chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Safety Precautions and Hazard Management

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be performed in a certified chemical fume hood.

  • N,N-Dimethylsulfamoyl chloride: Highly corrosive and moisture-sensitive.[5] It causes severe skin and eye burns and is fatal if inhaled.[5][6] It may also be carcinogenic.[6] Always handle in a fume hood wearing a lab coat, nitrile gloves, and chemical safety goggles. Avoid contact with water and moisture.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere. Ensure no water is present in the reaction setup. Use a dry powder extinguisher for fires; DO NOT use water or CO₂.

  • Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or a solvent purification system.

In case of skin contact with any reagent, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

References

Application and Protocol Guide: Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Data on the specific therapeutic applications and detailed biological mechanisms of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate (CAS 132253-58-8) are not extensively documented in publicly available scientific literature. This guide, therefore, focuses on its role as a versatile chemical building block in the synthesis of potential drug candidates, drawing upon the well-established importance of the imidazole scaffold in medicinal chemistry. The protocols provided are foundational methods for researchers to explore the potential of this and structurally related compounds.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzyme active sites. This makes the imidazole core an exceptional scaffold for designing molecules that can interact with a wide array of biological targets. This compound represents a functionalized iteration of this core, offering multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

The N,N-dimethylsulfamoyl group at the 1-position of the imidazole ring is of particular interest. This functional group can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical considerations in drug design. Furthermore, the ethyl carboxylate at the 4-position provides a convenient handle for further synthetic transformations, such as amide bond formation, to generate libraries of diverse compounds for screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experiments, including solubility tests and formulation development.

PropertyValue
CAS Number 132253-58-8
Molecular Formula C₈H₁₃N₃O₄S
Molecular Weight 247.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Application in Medicinal Chemistry: A Versatile Synthetic Intermediate

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic activities. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of imidazole-4-carboxamides. This approach is a common strategy in drug discovery to explore the chemical space around a core scaffold and identify potent and selective modulators of biological targets.

General Synthetic Workflow

The following diagram illustrates a general workflow for utilizing this compound in the generation of a chemical library for screening.

G A Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA, Amine Library) C->D E Library of Imidazole-4-carboxamides D->E F High-Throughput Screening (HTS) E->F G Hit Identification and Validation F->G H Lead Optimization G->H

Caption: General workflow for library synthesis and screening.

Protocols

The following are detailed, step-by-step protocols for the key synthetic transformations and a representative biological screening assay.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Generate a Compound Library

This protocol details the parallel synthesis of a library of imidazole-4-carboxamides from the carboxylic acid intermediate.

Materials:

  • 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction block

  • Multichannel pipette

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In each well of a 96-well reaction block, add a solution of 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acid (1.0 eq) in DMF.

  • To each well, add a unique amine from the library (1.1 eq).

  • Add a solution of HATU (1.2 eq) in DMF to each well.

  • Add DIPEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature under an inert atmosphere for 12-24 hours.

  • After the reaction is complete, quench each reaction with water.

  • Extract the products using a suitable organic solvent (e.g., ethyl acetate) in a 96-well liquid-liquid extraction format.

  • Analyze the purity of the library members by LC-MS.

  • The resulting library of amides is ready for biological screening.

Protocol 3: High-Throughput Screening (HTS) - General Kinase Inhibition Assay

Given that many imidazole-containing compounds exhibit kinase inhibitory activity, a general kinase assay is a logical starting point for screening a library derived from this compound.

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Compound library in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a solution of the kinase in kinase buffer.

  • Prepare a solution of the substrate and ATP in kinase buffer.

  • In a 384-well plate, add a small volume of each compound from the library (typically resulting in a final concentration of 10 µM). Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase solution to each well and incubate for a short period.

  • Initiate the kinase reaction by adding the substrate/ATP solution.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated into a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound relative to the controls.

Data Analysis and Interpretation

The primary output of the HTS will be a list of "hits" – compounds that show significant inhibition of the target kinase. The data should be analyzed to determine the potency (e.g., IC₅₀ value) of the active compounds. Promising hits would then be subjected to further validation and secondary assays to confirm their activity and determine their mechanism of action.

Conclusion and Future Directions

This compound is a promising starting point for the synthesis of novel compound libraries for drug discovery. Its functional handles allow for the facile generation of diverse chemical matter. While specific biological data for this compound is limited, the protocols outlined in this guide provide a solid foundation for researchers to explore its potential in identifying new therapeutic agents. Future work should focus on screening libraries derived from this scaffold against a wide range of biological targets to uncover novel bioactivities.

References

Application Notes & Protocols: Strategic Derivatization of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-S4-IMDSC-2026-01

Abstract: This guide provides a detailed exploration of the synthetic derivatization strategies for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a versatile heterocyclic scaffold. The N1-dimethylsulfamoyl group serves as a robust directing and protecting group, while the C4-ethyl ester provides a reliable handle for molecular elaboration. We present field-proven, step-by-step protocols for the key transformations of this scaffold: ester hydrolysis to the pivotal carboxylic acid intermediate and its subsequent amide coupling to generate a diverse library of derivatives. The causality behind experimental choices, self-validating checkpoints, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Scaffold

This compound is a key building block in medicinal chemistry and drug discovery. Its structure offers a unique combination of stability and reactivity. The imidazole core is a common feature in many biologically active molecules, recognized for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2] The N,N-dimethylsulfamoyl group at the N1 position is not merely a protecting group; it deactivates the imidazole ring towards certain electrophilic substitutions while enabling regioselective lithiation at other positions, should further core modification be desired.[3]

However, the most immediate and widely exploited feature for derivatization is the ethyl carboxylate at the C4 position. This functional group is an ideal precursor for a vast array of derivatives, most notably amides, which are fundamental linkages in pharmaceuticals. This document outlines the primary, high-yield pathways for leveraging this C4-ester to build molecular complexity.

Overview of Primary Derivatization Pathways

Two principal strategies exist for modifying the core scaffold. The most direct approach involves functionalization via the C4-ester. A more advanced strategy, not covered in these protocols but noted for completeness, involves direct C-H activation of the imidazole ring, often at the C2 or C5 positions, via directed ortho-metalation (DoM) principles.

Our focus here is on the C4-position, which involves a robust two-step sequence:

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial activation step.

  • Amide Coupling: Formation of an amide bond by coupling the resulting carboxylic acid with a primary or secondary amine.

G Start Ethyl 1-(N,N-dimethylsulfamoyl)-1H- imidazole-4-carboxylate Acid 1-(N,N-dimethylsulfamoyl)-1H- imidazole-4-carboxylic Acid Start->Acid Protocol 1: Ester Hydrolysis Ring_Mod Imidazole Ring Modification (e.g., C2-Lithiation) Start->Ring_Mod Advanced Strategy (DoM) Amide Amide Derivatives (Target Library) Acid->Amide Protocol 2: Amide Coupling

Figure 1: High-level derivatization strategies for the title compound.

Protocol 1: Saponification of the Ethyl Ester

Principle: The conversion of the ethyl ester to a carboxylic acid is the gateway to a multitude of subsequent reactions, most importantly amide bond formation.[4] While acid-catalyzed hydrolysis is possible, it is often a reversible reaction.[5][6][7] We employ base-mediated hydrolysis (saponification), which is irreversible and drives the reaction to completion. The product is initially formed as a carboxylate salt, which is soluble in the aqueous phase, facilitating the removal of non-polar impurities. Subsequent acidification precipitates the pure carboxylic acid.

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate (for extraction, if needed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio). Ensure complete dissolution with stirring.

  • Addition of Base: Add LiOH·H₂O (1.5–2.0 eq) to the solution. Using LiOH is often preferred over NaOH for its better solubility in mixed organic-aqueous solvents and for minimizing potential side reactions.

  • Reaction: Stir the mixture at room temperature (20–25°C) or gently heat to 40-50°C to accelerate the reaction.

  • Monitoring: The reaction progress is critical for success. Monitor by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the total consumption of the starting material (ester). This typically takes 2–6 hours.

  • Work-up (Quench & Acidification):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly add 2 M HCl with vigorous stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2–3.

    • A white precipitate of the carboxylic acid should form.

  • Isolation:

    • If a dense, easily filterable precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid drying.

    • If the product is slow to precipitate or appears oily, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Drying: Dry the isolated solid product under high vacuum to a constant weight.

Data & Validation:

ParameterStarting EsterProduct AcidRationale for Change
Typical Yield N/A>90%The irreversible nature of saponification leads to high conversion.
¹H NMR (CDCl₃) ~1.4 ppm (t, 3H, -CH₃), ~4.4 ppm (q, 2H, -CH₂)No ethyl signalsDisappearance of the ethyl group signals is a primary confirmation.
IR Spectroscopy ~1720 cm⁻¹ (Ester C=O)~1700 cm⁻¹ (Acid C=O), 2500-3300 cm⁻¹ (broad, O-H)Appearance of the broad carboxylic acid O-H stretch is characteristic.
LC-MS [M+H]⁺ peak corresponding to the ester[M+H]⁺ peak corresponding to the acidA mass shift confirms the loss of the ethyl group (-28 Da) and gain of H (+1 Da).

Protocol 2: Amide Coupling via HATU Activation

Principle: The formation of an amide bond from a carboxylic acid and an amine requires the "activation" of the carboxylic acid's hydroxyl group into a better leaving group.[4][8][9] While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient, and reliable choice that minimizes side reactions and racemization in chiral substrates.[10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile. A non-nucleophilic base, such as DIPEA, is required to neutralize the generated acids and deprotonate the amine salt.

Materials and Reagents:

  • 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (or its HCl salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate

  • Lithium Chloride (LiCl), 5% aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram:

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification Acid Carboxylic Acid (1.0 eq) in Anhydrous DMF HATU Add HATU (1.1 eq) Acid->HATU DIPEA1 Add DIPEA (2.0 eq) HATU->DIPEA1 Stir Stir 15-30 min at RT (Forms Active Ester) DIPEA1->Stir Amine Add Amine (1.2 eq) Stir->Amine React Stir 1-4 hours at RT Amine->React Dilute Dilute with Ethyl Acetate React->Dilute Wash Wash with: 1. 5% LiCl (aq) 2. NaHCO₃ (aq) 3. Brine Dilute->Wash Purify Dry, Concentrate & Purify (Chromatography) Wash->Purify

Figure 2: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation:

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (2.0 eq). Note: If your amine is an HCl salt, you will need an additional equivalent of DIPEA (total 3.0 eq).

    • Stir the mixture at room temperature for 15–30 minutes. The solution may change color. This is the pre-activation step where the reactive ester is formed.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1–4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (this is highly effective at removing DMF), saturated aqueous NaHCO₃, and finally brine. Perform each wash thoroughly.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Data & Validation:

ParameterProduct Amide (Example: Benzylamide)Rationale for Change
Typical Yield 60–95%HATU is a highly efficient coupling reagent, leading to good yields.
¹H NMR (CDCl₃) Appearance of new signals for the amine moiety. A broad singlet/triplet for the N-H proton (~6-8 ppm).Confirms the incorporation of the amine.
¹³C NMR (CDCl₃) Carbonyl signal shifts slightly (~165-170 ppm).Confirms amide bond formation.
LC-MS [M+H]⁺ peak corresponding to the coupled product.The mass shift directly correlates with the mass of the added amine minus water.

Conclusion

The derivatization of this compound is a straightforward yet powerful strategy for generating novel chemical entities. The two-step sequence of saponification followed by amide coupling is a reliable and scalable pathway. The protocols detailed herein, utilizing standard laboratory reagents and robust coupling chemistry, provide a validated foundation for library synthesis and lead optimization campaigns in drug discovery. Researchers should always monitor reaction progress closely and adapt purification techniques based on the specific properties of each new derivative.

References

Navigating the Uncharted: A Guide to the Safe Handling of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is a novel heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Its unique structure, incorporating an imidazole core, an ethyl carboxylate, and an N,N-dimethylsulfamoyl group, suggests a wide range of possible biological activities being explored in various research endeavors. Imidazole derivatives, for instance, are known to possess antimicrobial, anticancer, and anti-inflammatory properties. However, as with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This document provides a comprehensive guide to the safety and handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, the following protocols and recommendations are synthesized from the safety data of structurally similar imidazole carboxylates and general principles of chemical safety. It is imperative that these guidelines are implemented in conjunction with a site-specific risk assessment and adherence to all institutional and regulatory safety standards.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the novelty of this compound, a definitive hazard profile is yet to be established. However, based on the known hazards of related compounds, a cautious approach is warranted.

Structural Analogs Analysis:

  • Ethyl imidazole-2-carboxylate and Ethyl imidazole-4-carboxylate: Safety data for these closely related analogs consistently indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Imidazole: The parent imidazole ring is classified as a skin and eye irritant and can be harmful if swallowed.[4]

  • N,N-dimethylsulfamoyl group: While specific toxicity data for this moiety in this context is limited, sulfamoyl-containing compounds can have diverse biological effects and may present their own set of hazards.

Based on this analysis, it is prudent to assume that this compound may exhibit the following hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: May cause significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

  • Unknown Long-term Effects: As a novel compound, the potential for chronic toxicity, carcinogenicity, or reproductive hazards is unknown and should be treated with caution.

A summary of anticipated hazards is presented in Table 1.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationAnticipated EffectPrimary Routes of Exposure
Skin Irritant/CorrosionMay cause skin irritation, redness, and discomfort.Dermal contact
Eye Irritant/DamageMay cause serious eye irritation or damage.Ocular contact
Respiratory IrritantMay cause irritation to the respiratory tract.Inhalation
Acute Toxicity (Oral)Assumed to be harmful if swallowed.Ingestion
Chronic ToxicityUnknown. Handle as a compound with potential for long-term health effects.All routes

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used, based on a formal risk assessment.

PPE_Workflow Start Entering the Laboratory Goggles Wear Chemical Safety Goggles Start->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Laboratory Coat Gloves->LabCoat FumeHood Work in a Chemical Fume Hood LabCoat->FumeHood Handling Handle this compound FumeHood->Handling Exit Exiting the Laboratory Handling->Exit

Caption: Mandatory PPE and Engineering Control Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the compound gently to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Contamination: Avoid contact with skin, eyes, and clothing. If contact occurs, follow the first-aid procedures outlined below.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Access: Store in a secure location with access restricted to authorized personnel.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood):

    • Wear appropriate PPE.

    • Carefully scoop up the solid material with a non-sparking tool.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up the spill without proper training and equipment.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (or outside hood) Assess->LargeSpill Large PPE Wear Full PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain and Collect Spill PPE->Contain Clean Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste Clean->Dispose Alert Alert Emergency Response Evacuate->Alert

Caption: Decision workflow for spill response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound underpins the advancement of science. While its full toxicological profile is yet to be elucidated, a proactive and cautious approach to safety is non-negotiable. By adhering to the principles of hazard assessment, proper use of personal protective equipment, meticulous handling and storage, and preparedness for emergencies, researchers can confidently and safely explore the scientific potential of this promising molecule. Always remember that safety in the laboratory is a shared responsibility, and a strong safety culture is the foundation of successful research.

References

Application Notes and Protocols for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Synthesis

Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry and drug development. The imidazole-4-carboxylate scaffold is a prevalent motif in numerous biologically active compounds. The strategic placement of the N,N-dimethylsulfamoyl group on the imidazole nitrogen serves a critical role as a protecting group. This feature allows for selective chemical transformations at other positions of the molecule, such as the ethyl ester, before its removal to yield the free N-H imidazole. This document provides a comprehensive guide to the storage, handling, and key applications of this versatile intermediate, complete with detailed experimental protocols for its use in a research setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValue
Chemical Name This compound
CAS Number 132253-58-8
Molecular Formula C₈H₁₃N₃O₄S
Molecular Weight 247.3 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

Storage and Handling: Ensuring Reagent Integrity and Safety

Proper storage and handling are paramount to maintain the chemical integrity of this compound and to ensure the safety of laboratory personnel.

Recommended Storage Conditions

For routine laboratory use, this compound should be stored at room temperature (20-25°C) in a dry, well-ventilated area.[1] It is supplied as a crystalline solid and is generally stable under these conditions. For long-term storage, it is advisable to keep the container tightly sealed to prevent moisture ingress.

Safety Precautions and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar imidazole carboxylates suggest a consistent hazard profile. The compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[2][3]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[2][3][4] Eyewash stations and safety showers should be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[4]

    • Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids.[2] The N-sulfonyl group can be susceptible to cleavage under certain harsh acidic or basic conditions, which should be considered when planning reactions.

Application Protocols: Leveraging the N,N-Dimethylsulfamoyl Protecting Group

The primary utility of this compound lies in its role as a protected intermediate. The N,N-dimethylsulfamoyl group is a robust protecting group for the imidazole nitrogen, allowing for selective manipulations at other sites. Below are two fundamental protocols illustrating its application.

Protocol 1: Deprotection of the N,N-Dimethylsulfamoyl Group

Causality: The removal of the N,N-dimethylsulfamoyl group is a crucial step to unveil the N-H of the imidazole ring, which is often required for the final steps of a synthetic sequence or for biological activity. Tetrabutylammonium fluoride (TBAF) is an effective reagent for the cleavage of N-sulfonyl groups from heteroaromatics.[5] The fluoride ion acts as a nucleophile, attacking the sulfur atom and facilitating the cleavage of the S-N bond.

deprotection_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_reagent Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate in THF add_tbaf Add TBAF (1M in THF) start_reagent->add_tbaf 1. Dissolve reflux Reflux Reaction Mixture add_tbaf->reflux 2. Heat quench Quench with Water reflux->quench 3. Cool & Quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify via Chromatography dry_concentrate->purify final_product Ethyl 1H-imidazole-4-carboxylate purify->final_product

Caption: Deprotection Workflow using TBAF.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1H-imidazole-4-carboxylate.

Protocol 2: Base-Catalyzed Hydrolysis of the Ethyl Ester

Causality: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation in drug development, as the carboxylic acid moiety can be a key pharmacophore or a handle for further derivatization. A mild base-catalyzed hydrolysis is chosen to selectively cleave the ester bond while preserving the N,N-dimethylsulfamoyl protecting group. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is effective for this purpose at room temperature.

hydrolysis_workflow cluster_start_hydrolysis Starting Material cluster_reaction_hydrolysis Reaction Step cluster_workup_hydrolysis Work-up & Purification cluster_product_hydrolysis Final Product start_reagent_h Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate in THF/Water add_lioh Add Aqueous LiOH start_reagent_h->add_lioh 1. Dissolve stir_rt Stir at Room Temperature add_lioh->stir_rt 2. React acidify Acidify with 1M HCl stir_rt->acidify 3. Neutralize extract_h Extract with Ethyl Acetate acidify->extract_h dry_concentrate_h Dry & Concentrate extract_h->dry_concentrate_h final_product_h 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylic acid dry_concentrate_h->final_product_h

Caption: Ester Hydrolysis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.2 M concentration).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M hydrochloric acid (HCl). A precipitate may form.

    • Extract the aqueous layer with ethyl acetate or a suitable organic solvent (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting carboxylic acid is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This compound is a valuable and stable intermediate for the synthesis of complex molecules. Its proper storage at room temperature and handling with standard laboratory precautions will ensure its utility and safety. The protocols provided herein for the deprotection of the N,N-dimethylsulfamoyl group and the selective hydrolysis of the ethyl ester offer researchers reliable methods to utilize this compound in their synthetic endeavors.

References

Screening for Anticancer Activity of Substituted Imidazole-4-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole-Based Compounds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the quest for novel therapeutic agents.[2][4] In the field of oncology, substituted imidazole derivatives, including imidazole-4-carboxylates, have emerged as a promising class of compounds with potent anticancer activities.[5][6][7] These compounds have been shown to exert their effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization.[5][7][8][9][10]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anticancer activity of novel substituted imidazole-4-carboxylates. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for preclinical drug discovery efforts.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

Expertise & Experience: The "Why" Behind the MTT Protocol

The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[12] The amount of formazan produced is directly proportional to the number of viable cells. It's crucial to understand that the MTT assay measures metabolic activity, not cell death directly. A reduction in signal could indicate either cell death or a decrease in metabolic rate.[14] Therefore, results from this initial screen should always be validated with more specific assays for cell death, such as apoptosis assays. The choice of cell lines is also critical; a panel representing different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity.[15][16][17]

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (24-72h) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_inc 6. Incubate (2-4h) mtt_add->formazan_inc solubilization 7. Solubilize Formazan formazan_inc->solubilization readout 8. Measure Absorbance solubilization->readout calculation 9. Calculate IC50 readout->calculation

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Substituted imidazole-4-carboxylate compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[15]

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[18]

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values are crucial for comparing the potency of different compounds.[18]

CompoundCancer Cell LineIC50 (µM) after 48h
Imidazole-4-carboxylate AMCF-7 (Breast)[Insert Value]
Imidazole-4-carboxylate AA549 (Lung)[Insert Value]
Imidazole-4-carboxylate AHT-29 (Colon)[Insert Value]
Doxorubicin (Control)MCF-7 (Breast)[Insert Value]

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Many effective anticancer drugs induce apoptosis in cancer cells.[1] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[21][22][23]

Expertise & Experience: The Rationale Behind Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[21][24] Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be conjugated to a fluorescent dye (e.g., FITC).[21] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][24] By using both stains, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells[23]

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Test compound

  • Cancer cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[24]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[25]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[25] Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[25] Analyze the cells by flow cytometry within one hour.

Visualizing Apoptosis Induction

Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_membrane Membrane Alteration cluster_detection Detection by Flow Cytometry cluster_outcome Cellular Outcome imidazole Imidazole-4-carboxylate ps_translocation Phosphatidylserine Translocation imidazole->ps_translocation annexin_v Annexin V-FITC Binding ps_translocation->annexin_v pi_stain Propidium Iodide Staining (Late Stage) ps_translocation->pi_stain Loss of membrane integrity apoptosis Apoptosis annexin_v->apoptosis pi_stain->apoptosis

Caption: Simplified pathway of apoptosis detection using Annexin V/PI staining.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[5] Propidium iodide staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26]

Expertise & Experience: The Logic of Cell Cycle Analysis

Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cell cycle phases:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have a doubled (4N) amount of DNA.

An accumulation of cells in a particular phase following treatment with a compound suggests that the compound may be interfering with the molecular machinery that governs that phase transition. It is essential to treat the cells with RNase because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[27]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Test compound

  • Cancer cells

  • 6-well plates

  • Cold 70% ethanol[26]

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)[27]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect the cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[26] Fix the cells for at least 30 minutes on ice or overnight at -20°C.[26]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in the PI staining solution.[28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[28]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 4: Investigating a Specific Mechanism - Tubulin Polymerization Inhibition

Some imidazole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by well-known anticancer drugs like colchicine and the vinca alkaloids.[10][29][30][31] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[9]

Trustworthiness: Validating Tubulin Inhibition

While a G2/M cell cycle arrest is indicative of a potential effect on microtubule dynamics, it is not definitive proof.[5] A direct in vitro tubulin polymerization assay is required to confirm this mechanism. This assay typically involves purified tubulin that, in the presence of GTP and at 37°C, polymerizes into microtubules. This polymerization can be monitored by measuring the increase in absorbance or fluorescence. A compound that inhibits tubulin polymerization will prevent or reduce this increase.

Conclusion: A Pathway to Novel Anticancer Agents

The screening cascade detailed in these application notes provides a robust and logical progression for the initial evaluation of substituted imidazole-4-carboxylates as potential anticancer agents. By starting with a broad cytotoxicity screen and moving towards more specific mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their modes of action. This systematic approach, grounded in established and validated protocols, is fundamental to the successful discovery and development of the next generation of cancer therapeutics.

References

Application Notes & Protocols for the Development of N-Substituted Imidazole Carboxamides as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. The imidazole scaffold is a cornerstone of antifungal drug discovery, with many established agents targeting fungal ergosterol biosynthesis.[1][2][3][4] This guide provides a comprehensive framework for researchers engaged in the development of a promising class of derivatives: N-substituted imidazole carboxamides. We present detailed, field-proven protocols for the chemical synthesis, characterization, and in vitro antifungal evaluation of these compounds, grounded in established scientific principles and standardized methodologies.

Introduction: The Rationale for Imidazole Carboxamides

The imidazole ring is a privileged pharmacophore in medicinal chemistry, most notably for its role in antifungal agents that inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[7][8][9] By inhibiting this enzyme, imidazole-based drugs disrupt membrane structure, leading to fungal cell death.[1]

While first-generation imidazoles like ketoconazole and miconazole were breakthroughs, the need for agents with improved potency, broader spectra, and reduced toxicity continues to drive new research. N-substituted imidazole carboxamides represent a versatile chemical space for developing new antifungal candidates.[10][11] The carboxamide linkage provides a robust and synthetically accessible handle to introduce a wide variety of substituents (the "N-substituent"), allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides the essential workflows to explore this chemical class, from initial synthesis to primary biological screening.

Part I: Chemical Synthesis & Characterization

The development of any new chemical entity begins with a reliable and scalable synthetic route. The primary goal is to produce high-purity compounds whose structures are unequivocally confirmed, ensuring that biological activity is correctly attributed.

Principle of Synthesis

A common and efficient strategy for synthesizing N-substituted imidazole carboxamides involves a two-step process. First, the imidazole core is N-alkylated with an ester-containing electrophile, such as ethyl chloroacetate, to form an imidazole ester intermediate.[12] This intermediate is then reacted with a primary or secondary amine via an amidation reaction to yield the final N-substituted imidazole carboxamide.[12][13] This approach is highly modular, as a single batch of the ester intermediate can be used to generate a diverse library of amide derivatives by simply varying the amine reactant.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Materials: Imidazole, Ethyl Chloroacetate, Substituted Amine Step1 Step 1: N-Alkylation Formation of Imidazole Ester Intermediate Start->Step1 Step2 Step 2: Amidation Reaction of Ester with Amine Step1->Step2 Crude Crude Product Mixture Step2->Crude Workup Aqueous Work-up (e.g., Extraction) Crude->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, FTIR) Purify->Characterize Final Pure N-Substituted Imidazole Carboxamide Characterize->Final

Caption: General workflow for the synthesis and purification of N-substituted imidazole carboxamides.

Protocol 1: Synthesis of a Representative N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide

This protocol details a general procedure adapted from established methods.[12][13]

Materials & Reagents:

  • Imidazole

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Cyclohexylamine

  • Chloroform and Hexane (for recrystallization)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate I)

  • To a solution of imidazole (0.1 mol) in 150 mL of anhydrous acetone, add anhydrous K₂CO₃ (0.15 mol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester intermediate. This product is often of sufficient purity to proceed to the next step without further purification.

Step 2: Synthesis of N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (Final Compound)

  • In a round-bottom flask, combine the crude ethyl 2-(1H-imidazol-1-yl)acetate (0.02 mol) and cyclohexylamine (0.03 mol).

  • Heat the mixture gently (e.g., 80-100°C) with stirring. The reaction is typically complete when TLC analysis shows the disappearance of the starting ester. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in chloroform and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) to remove excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid product can be purified by recrystallization from a suitable solvent system, such as chloroform/hexane, to yield the pure amide.

Structural Characterization

It is imperative to confirm the identity and purity of all synthesized compounds before biological testing.

  • FTIR Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the complete chemical structure, confirming the connectivity of atoms and the successful formation of the desired product.[6][9][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming its elemental composition.[6][9][12]

Part II: In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro testing is to determine the potency of the synthesized compounds against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the key metric, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[14]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The foundational hypothesis for this chemical class is the inhibition of lanosterol 14-α-demethylase, an enzyme essential for converting lanosterol to ergosterol.[7][8] The N-substituent of the imidazole carboxamide is designed to interact with the active site of this enzyme. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, compromising the fungal cell membrane's structural integrity and fluidity, ultimately leading to cell death.[1]

G Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol converts to NoErgosterol Ergosterol Depletion & Accumulation of Toxic Sterols Enzyme->NoErgosterol Imidazole N-Substituted Imidazole Carboxamide Imidazole->Inhibition inhibits Membrane Functional Fungal Cell Membrane Ergosterol->Membrane LeakyMembrane Disrupted Cell Membrane (Increased Permeability) NoErgosterol->LeakyMembrane Death Fungal Cell Death LeakyMembrane->Death

Caption: Mechanism of action for imidazole antifungals targeting ergosterol biosynthesis.

Protocol 2: Broth Microdilution Susceptibility Assay (CLSI M27-Based)

This protocol is the reference method for determining the MIC of antifungal agents against yeast pathogens and is adapted from CLSI guidelines to ensure reproducibility.[14][15][16]

Materials & Reagents:

  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404). Other clinically relevant strains can be included.

  • Growth Media: Sabouraud Dextrose Agar (for subculturing), RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, incubator (35°C), spectrophotometer or McFarland densitometer.

  • Test Compounds: Stock solutions of synthesized imidazole carboxamides (e.g., 10 mg/mL in DMSO).

  • Control Drug: Fluconazole stock solution.

  • Reagents: Sterile saline (0.85% NaCl).

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_plate Plate Setup cluster_readout Incubation & Readout Culture Subculture Fungal Strain on Agar (24-48h) Inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) Culture->Inoculum DiluteInoculum Dilute Inoculum in RPMI-1640 Medium Inoculum->DiluteInoculum Inoculate Inoculate Wells with Diluted Fungal Suspension DiluteInoculum->Inoculate Stock Compound Stock (in DMSO) SerialDilute Prepare Serial 2-fold Dilutions of Compound in Plate Stock->SerialDilute SerialDilute->Inoculate Controls Include Growth Control (No Drug) & Sterility Control (No Inoculum) Inoculate->Controls Incubate Incubate Plate (35°C for 24-48h) Controls->Incubate Read Visually Inspect Wells for Fungal Growth Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Procedure:

  • Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure viability and purity.[14] b. Pick several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[14] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate. b. Prepare an initial 2x working concentration of your test compound in RPMI-1640 in a separate tube. Add 200 µL of this solution to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (drug-free medium). Well 12 will be the sterility control (uninoculated medium).

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Do not add inoculum to well 12. b. The final volume in wells 1-11 is now 200 µL. The drug concentrations are now at their final 1x test concentrations. c. Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. After incubation, visually inspect the plate. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation and Interpretation

Results should be tabulated to facilitate comparison between compounds and against the standard control drug.

Table 1: Hypothetical MIC Values (µg/mL) of Imidazole Carboxamides

Compound IDN-SubstituentC. albicans MICA. niger MIC
IZC-01 Cyclohexyl816
IZC-02 4-Chlorophenyl24
IZC-03 2,4-Difluorophenyl0.52
Fluconazole (Standard Control)18

This structured presentation allows for the rapid identification of promising candidates and informs the next cycle of synthesis and optimization.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and in vitro evaluation of N-substituted imidazole carboxamides as potential antifungal agents. By following these standardized protocols, researchers can generate reliable and reproducible data, which is the cornerstone of any successful drug discovery program. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, guiding the rational design of more potent and selective compounds.

Compounds that demonstrate promising MIC values in these primary screens (e.g., MIC ≤ 1 µg/mL) become candidates for further preclinical development. Subsequent steps include cytotoxicity testing against mammalian cell lines to assess selectivity, secondary mechanism of action studies, and ultimately, evaluation in animal models of fungal infection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves the reaction of a suitable imidazole precursor with N,N-dimethylsulfamoyl chloride. A common and efficient method is the N-sulfamoylation of ethyl imidazole-4-carboxylate. This reaction is generally carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the sulfur atom of the sulfamoyl chloride.

Q2: What are the critical parameters to control during the reaction?

Several parameters are crucial for the success of this synthesis:

  • Moisture Control: N,N-dimethylsulfamoyl chloride is highly susceptible to hydrolysis, which can lead to the formation of N,N-dimethylsulfamic acid and reduce the yield of the desired product. Therefore, anhydrous reaction conditions are essential.

  • Base Selection: The choice of base is critical. A non-nucleophilic base, such as sodium hydride (NaH) or triethylamine (TEA), is preferred to avoid side reactions with the sulfamoyl chloride.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important to ensure complete reaction and minimize residual starting materials.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Hydrolysis of N,N-dimethylsulfamoyl chloride: As mentioned, moisture in the reaction setup will consume the sulfamoyl chloride, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Base: An inappropriate or insufficient amount of base can lead to incomplete deprotonation of the imidazole, thus hindering the reaction.

  • Product Degradation: The N-sulfamoyl imidazole product may be susceptible to degradation under certain work-up or purification conditions.

Troubleshooting Guide: Common Byproducts and Their Removal

This section provides a detailed guide to identifying and removing common byproducts encountered during the synthesis of this compound.

Problem 1: Presence of Unreacted Ethyl Imidazole-4-carboxylate

Symptoms:

  • A spot on the TLC plate corresponding to the starting material (ethyl imidazole-4-carboxylate).

  • Mass spectrometry data showing the molecular ion of the starting material.

Causality: The presence of unreacted starting material is a clear indication of an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of base, which fails to completely deprotonate the imidazole ring for the subsequent reaction with N,N-dimethylsulfamoyl chloride.

Solutions:

  • Reaction Optimization:

    • Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible.

    • Adjust Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, this should be done cautiously to avoid byproduct formation.

    • Optimize Base Stoichiometry: Ensure at least one equivalent of a suitable base is used to achieve complete deprotonation of the imidazole starting material.

  • Purification Strategy:

    • Column Chromatography: Unreacted ethyl imidazole-4-carboxylate can typically be separated from the desired product using silica gel column chromatography. A gradient elution with a solvent system such as hexane/ethyl acetate is often effective.[1]

Problem 2: Formation of N,N-Dimethylsulfamic Acid

Symptoms:

  • The presence of a highly polar, water-soluble byproduct.

  • Difficulty in isolating the product during aqueous work-up.

Causality: N,N-dimethylsulfamoyl chloride is highly reactive towards water.[1] Any moisture present in the reaction solvent or on the glassware will lead to its rapid hydrolysis, forming N,N-dimethylsulfamic acid. This not only consumes the reagent, leading to lower yields, but also complicates the purification process.

Solutions:

  • Prevention:

    • Anhydrous Conditions: Rigorously dry all glassware in an oven prior to use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Removal:

    • Aqueous Work-up: N,N-dimethylsulfamic acid is highly water-soluble and can be removed by washing the organic reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. The desired product is typically much less water-soluble and will remain in the organic layer.

Problem 3: Hydrolysis of the Ester Group

Symptoms:

  • Presence of a more polar byproduct identified as 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acid by LC-MS.

Causality: The ethyl ester group of the product can undergo hydrolysis to the corresponding carboxylic acid, particularly if the reaction is worked up under strongly acidic or basic conditions, or during prolonged exposure to moisture.[2][3][4]

Solutions:

  • Controlled Work-up:

    • Neutral pH: Maintain a neutral or slightly acidic pH during the aqueous work-up to minimize ester hydrolysis.

    • Avoid Strong Bases: If a basic wash is necessary, use a mild base like saturated sodium bicarbonate and minimize the contact time.

  • Purification:

    • Column Chromatography: The carboxylic acid byproduct is significantly more polar than the ester product and can be readily separated by silica gel column chromatography.

    • Acid-Base Extraction: The carboxylic acid can be selectively removed by extracting the organic solution with a mild aqueous base (e.g., dilute NaHCO3 solution). The desired ester product will remain in the organic phase.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Troubleshooting Purification by Column Chromatography

If product degradation is observed on silica gel (hydrolysis of the N-sulfamoyl group), consider the following modifications:

  • Use of a less acidic stationary phase: Consider using neutral alumina instead of silica gel for chromatography.

  • Deactivation of Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Rapid Chromatography: Perform flash column chromatography to minimize the contact time of the product with the stationary phase.

Data Presentation

ByproductTypical Rf (Hexane:EtOAc 1:1)Identification MethodRemoval Strategy
Ethyl imidazole-4-carboxylateHigher than productTLC, LC-MSColumn Chromatography
N,N-Dimethylsulfamic AcidBaseline (highly polar)-Aqueous wash
1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acidLower than productLC-MSColumn Chromatography, Acid-Base Extraction

Visualization of Key Processes

Reaction Scheme and Byproduct Formation

Synthesis_and_Byproducts cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_byproducts Potential Byproducts Imidazole_Ester Ethyl imidazole-4-carboxylate Product Ethyl 1-(N,N-dimethylsulfamoyl)-1H- imidazole-4-carboxylate Imidazole_Ester->Product + Sulfamoyl Chloride + Base Unreacted_Ester Unreacted Starting Material Imidazole_Ester->Unreacted_Ester Incomplete Reaction Sulfamoyl_Chloride N,N-Dimethylsulfamoyl Chloride Sulfamic_Acid N,N-Dimethylsulfamic Acid (from Hydrolysis) Sulfamoyl_Chloride->Sulfamic_Acid + H2O (Moisture) Base Base (e.g., NaH) Solvent Anhydrous Solvent Carboxylic_Acid Carboxylic Acid Derivative (from Ester Hydrolysis) Product->Carboxylic_Acid + H2O (Work-up)

Caption: Synthetic route and potential byproduct formation pathways.

Purification Workflow

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Water/Brine Wash) Crude_Mixture->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Aqueous_Waste Aqueous Waste (contains N,N-Dimethylsulfamic Acid) Aqueous_Workup->Aqueous_Waste Column_Chromatography Silica Gel Column Chromatography Organic_Layer->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Separated_Byproducts Separated Byproducts (Unreacted SM, Carboxylic Acid) Column_Chromatography->Separated_Byproducts

Caption: General purification workflow for the target molecule.

References

Technical Support Center: Navigating Regioisomer Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioselectivity in imidazole synthesis. The formation of unwanted regioisomers is a frequent impediment, leading to reduced yields, complex purification challenges, and delays in discovery pipelines. This guide provides researchers, medicinal chemists, and process development scientists with field-proven insights, troubleshooting strategies, and detailed protocols to master the regiocontrolled synthesis of substituted imidazoles.

Core Principles of Regiocontrol

Regioselectivity in imidazole synthesis is not a matter of chance; it is dictated by the interplay of fundamental chemical principles. A deep understanding of these factors is the first step toward rational control of your reaction's outcome. The primary drivers are a combination of steric and electronic properties of the reactants, the specific mechanism of the chosen synthetic route, and the reaction conditions employed.[1]

  • Electronic Effects : The imidazole ring possesses distinct electronic characteristics. The electron-donating or electron-withdrawing nature of substituents can profoundly influence the nucleophilicity of the nitrogen atoms or their precursors, thereby directing the reaction pathway.[1][2] For instance, the C5 position is generally electron-rich and thus more susceptible to electrophilic attack, while the C2 proton is the most acidic.[2]

  • Steric Hindrance : The physical bulk of substituents on the reacting molecules can be a powerful tool for directing regioselectivity.[1][2] Large, sterically demanding groups can block the approach of a reagent to a specific reaction site, favoring the formation of an isomer that minimizes steric clash. This is a particularly common strategy for controlling the N-alkylation of unsymmetrically substituted imidazoles.[1][2]

  • Reaction Conditions : Never underestimate the power of your reaction environment. The choice of catalyst, solvent, base, and temperature can dramatically shift the isomeric ratio of your product mixture.[1] For example, in certain palladium-catalyzed C-H arylations, simply switching from a carbonate base to an alkoxide base can change the selectivity from the C5 to the C2 position.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by scientists working on imidazole synthesis.

Q1: I'm using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski reaction and getting a mixture of regioisomers. How can I fix this?

A1: This is a classic challenge with the Debus-Radziszewski synthesis.[1] This multicomponent reaction is powerful but can lack regiocontrol with unsymmetrical dicarbonyls.[1] To improve the outcome, consider these strategies:

  • Catalyst Selection : While the reaction can proceed without a catalyst, employing Lewis or Brønsted acids can influence selectivity.[1] Experiment with catalysts like CuI, CuCl₂·2H₂O, or various zeolites, which have been shown to improve outcomes in related multicomponent syntheses.[1]

  • Reaction Conditions : Microwave irradiation is a proven method for improving yields and reducing reaction times in these reactions and may also influence the isomeric ratio.[1] A systematic optimization of temperature and reaction time is also recommended.[1]

Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole? I keep getting a mix of N1 and N3 products.

A2: This is a very common problem because deprotonation of an unsymmetrical imidazole generates an anionic intermediate where the charge is delocalized across both nitrogen atoms, leading to a mixture of regioisomers upon alkylation.[2] The following approaches can enforce selectivity:

  • Steric Control : This is often the most direct method. If your imidazole already has a bulky substituent at the C4 or C5 position, the incoming alkylating agent will preferentially attack the less sterically hindered nitrogen.[1][2]

  • Directed Functionalization : Utilize a protecting group that also directs the reaction. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other.[2]

Q3: Which named reactions for imidazole synthesis offer the best inherent regiocontrol?

A3: While no single reaction is perfect for all substitution patterns, some are known for better regiocontrol than others:

  • Marckwald Synthesis : This method, which involves the reaction of α-amino carbonyl compounds with cyanates, is particularly effective for creating specific substitution patterns, especially when starting with symmetrically substituted precursors.[1][3]

  • Van Leusen Synthesis : This reaction, utilizing tosylmethyl isocyanide (TosMIC), allows for the regioselective synthesis of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles.[4] The regioselectivity is often controlled by the order of addition and the nature of the reactants.

Q4: I need to synthesize a 1,4-disubstituted imidazole with high purity. What's a reliable method?

A4: Achieving high regioselectivity for the 1,4-disubstituted pattern can be difficult with classical methods. A highly effective and regioselective strategy involves a multi-step sequence starting from a glycine derivative.[5] This protocol constructs a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence with a primary amine to yield the desired 1,4-disubstituted imidazole with complete regioselectivity.[5] This method is tolerant of a wide range of steric and electronic variations on the amine component.[5]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section provides a structured approach to diagnosing and solving common regioselectivity issues.

Problem Probable Cause(s) Recommended Solutions & Rationale
Poor regioselectivity in a multi-component reaction (e.g., Debus-Radziszewski) 1. Similar steric and electronic environments around the reactive sites of an unsymmetrical precursor (e.g., 1,2-dicarbonyl).[1] 2. Reaction conditions favor multiple competing mechanistic pathways.1. Modify Substrates : If possible, increase the steric bulk near one of the carbonyl groups on the dicarbonyl precursor to sterically hinder one reaction pathway. 2. Screen Catalysts : Introduce a Lewis acid (e.g., ZnCl₂, Cu(OTf)₂) or Brønsted acid. The catalyst may coordinate preferentially to one site, lowering the activation energy for a single pathway.[1][6] 3. Optimize Temperature : Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy.
Mixture of N1 and N3 alkylation products on an unsymmetrical imidazole 1. Deprotonation creates an ambident nucleophile with charge density on both nitrogen atoms.[2] 2. Low steric differentiation between the two nitrogen environments.1. Maximize Steric Hindrance : Use a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide) to favor reaction at the less hindered nitrogen.[2] 2. Change the Base/Solvent System : The choice of base and solvent can influence the position of the counter-ion in the imidazole salt, potentially blocking one nitrogen and favoring alkylation at the other. 3. Use a Directing/Protecting Group : Install a removable directing group (e.g., SEM group) on one nitrogen to force alkylation at the desired position, followed by deprotection.[2]
Incorrect regioisomer from a planned C-H functionalization reaction 1. The inherent electronic properties of the substituted imidazole favor functionalization at an undesired position.[2] 2. The catalyst or directing group is not exerting sufficient control over the reaction site.1. Change the Catalyst/Ligand : In metal-catalyzed C-H functionalizations, the ligand can have a profound impact on regioselectivity. Screen different ligands to alter the steric and electronic environment around the metal center.[7] 2. Change Reaction Conditions : As noted, switching the base from a carbonate to an alkoxide can flip the selectivity between C5 and C2 in Pd-catalyzed arylations.[2] 3. Install a Directing Group : If not already present, install a directing group on the N1 nitrogen that can coordinate to the metal catalyst and deliver it to an adjacent C-H bond (e.g., at the C2 position).

Visual Guides: Workflows and Mechanisms

A visual representation can often clarify complex synthetic challenges. The following diagrams illustrate a decision-making workflow and a key reaction mechanism.

G start Define Target Imidazole Substitution Pattern q1 Unsymmetrical Substitution? start->q1 sym Use Symmetrical Precursors (e.g., Debus-Radziszewski with Benzil, Marckwald) q1->sym No unsym Regiocontrol is Critical q1->unsym Yes q2 Desired Pattern? unsym->q2 p14 1,4-Disubstituted q2->p14 1,4 p125 1,2,5-Trisubstituted q2->p125 1,2,5 pN N-Substituted q2->pN N-Alkylation sol14 Consider Glycine Derivative -> 2-Azabutadiene Route for High Regioselectivity p14->sol14 sol125 Consider Amidine + Halo-propenal Route p125->sol125 solN Use Steric Control or Protecting Group Strategy for N-Alkylation pN->solN

Caption: Decision workflow for selecting a regiocontrolled imidazole synthesis strategy.

G cluster_0 Pathway A cluster_1 Pathway B A1 R1-C=O  | R2-C=O A2 Initial attack at C=O next to R1 A1->A2 + NH3 + R3CHO A3 Product A (e.g., 4-R1, 5-R2) A2->A3 B1 R1-C=O  | R2-C=O B2 Initial attack at C=O next to R2 B1->B2 + NH3 + R3CHO B3 Product B (e.g., 4-R2, 5-R1) B2->B3 start Unsymmetrical Dicarbonyl start->A1 start->B1

Caption: Competing pathways in Debus-Radziszewski synthesis leading to regioisomers.

Key Methodologies for Regiocontrol: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for established, regioselective imidazole syntheses.

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via 2-Azabutadiene Intermediate[5]

This protocol provides access to 1,4-disubstituted imidazoles, a pattern that is often challenging to obtain regioselectively.

Materials:

  • Glycine derivative (e.g., Ethyl glycinate hydrochloride)

  • Orthoformate (e.g., Triethyl orthoformate)

  • Primary amine (e.g., Aniline or substituted anilines)

  • Acetic Anhydride

  • Acetic Acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of the 2-Azabutadiene Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine the glycine derivative (1.0 equiv), triethyl orthoformate (2.2 equiv), and acetic anhydride (2.2 equiv).

  • Heat the mixture to reflux (typically around 120-140 °C) for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to yield the crude azadiene intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to Form the 1,4-Disubstituted Imidazole

  • Dissolve the crude azadiene intermediate from Step 1 in glacial acetic acid.

  • Add the desired primary amine (1.0 - 1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted imidazole.

Causality : The key to the complete regioselectivity of this method is the controlled, stepwise construction of the ring. The 2-azabutadiene intermediate is formed in a defined manner, and the subsequent transamination/cyclization with the primary amine can only proceed in one way, preventing the formation of the 1,5-disubstituted isomer.[5]

Protocol 2: Palladium-Catalyzed C5-Arylation of a Protected Imidazole[2]

This protocol describes a method for the selective C-H functionalization at the C5 position of an N-protected imidazole.

Materials:

  • N-SEM-protected imidazole (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • In an oven-dried Schlenk tube or vial inside a glovebox, combine the N-SEM-imidazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C5-arylated imidazole. The SEM group can be removed subsequently if desired.

Causality : The regioselectivity is controlled by the reaction conditions. The use of a carbonate base in this palladium-catalyzed system favors a concerted metalation-deprotonation (CMD) pathway, which is electronically biased towards the more electron-rich C5 position of the imidazole ring.[2] Using a different base, such as an alkoxide, could shift the mechanism and favor functionalization at the more acidic C2 position.[2]

References

stability and degradation of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As there is limited direct literature on this specific molecule, this guide is built upon established principles of organic chemistry concerning its core functional groups: the N,N-dimethylsulfamoyl moiety, the imidazole ring, and the ethyl carboxylate ester.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions based on chemical principles.

Issue 1: Rapid degradation of the compound observed in aqueous solution during preliminary experiments.

  • Potential Cause 1: pH-Dependent Hydrolysis. The stability of this compound is likely highly dependent on the pH of the solution. Both the ethyl ester and the N,N-dimethylsulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions. The imidazole ring's protonation state, which varies with pH, can also influence the molecule's overall reactivity.[1][2][3][4]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage can be hydrolyzed back to the corresponding carboxylic acid and ethanol. This reaction is reversible.[5][6][7]

    • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt and ethanol.[5][6][7] The sulfamoyl group may also be susceptible to cleavage under strong basic conditions.

  • Troubleshooting Steps:

    • pH Monitoring: Carefully measure and record the pH of your aqueous solutions.

    • Buffer Selection: Utilize a well-characterized buffer system to maintain a stable pH throughout your experiment, ideally in the neutral range (pH 6-8) for initial studies.

    • Kinetic Analysis: Perform a simple time-course experiment at different pH values (e.g., pH 3, 7, and 9) to determine the rate of degradation under each condition. Analyze samples at regular intervals using a suitable technique like HPLC.

Issue 2: Appearance of multiple unexpected peaks in HPLC analysis after sample workup or storage.

  • Potential Cause 1: Oxidative Degradation. The imidazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[8] This can lead to the formation of various degradation products.

  • Potential Cause 2: Photodegradation. Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[8] Exposure to ambient laboratory light or intense light sources during analysis can induce degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: When working with the compound in solution for extended periods, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant may help mitigate oxidative degradation.

    • Light Protection: Store stock solutions and samples in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to direct light during experimental procedures.

    • Control Samples: Prepare control samples that are not subjected to the experimental conditions but are handled and stored in the same manner to identify degradation occurring during sample processing and analysis.

Issue 3: Inconsistent results and poor reproducibility in biological assays.

  • Potential Cause: Interaction with Assay Components or Conditions. The compound may be unstable in the specific buffer, media, or temperature used for the biological assay. For instance, the presence of certain enzymes in cell culture media could potentially metabolize the compound.

  • Troubleshooting Steps:

    • Compound Stability in Assay Media: Before conducting the full assay, incubate the compound in the assay media under the same conditions (temperature, CO2, etc.) but without cells or other biological components. Analyze the stability of the compound over the time course of the assay.

    • Solvent Effects: Ensure the solvent used to dissolve the compound is compatible with the assay and does not promote degradation. If using DMSO, be aware of its potential to oxidize upon prolonged storage.

    • Temperature Sensitivity: Assess the thermal stability of the compound at the assay temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the ethyl ester and cleavage of the sulfamoyl group.

  • Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid or carboxylate salt, respectively.

  • Sulfamoyl Group Cleavage: This is more likely to occur under more forceful conditions and could result in the formation of 1H-imidazole-4-carboxylic acid ethyl ester and N,N-dimethylsulfamic acid. A similar cleavage of the sulfonylurea bridge is a known degradation pathway for sulfonylurea herbicides.[9][10][11][12]

Predicted Degradation Pathways

Parent Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate Deg1 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylic acid + Ethanol Parent->Deg1 Ester Hydrolysis (Acid/Base) Deg2 Ethyl 1H-imidazole-4-carboxylate + N,N-dimethylsulfamic acid Parent->Deg2 Sulfamoyl Cleavage

Caption: Predicted degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperature (-20°C is recommended) and protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I perform a forced degradation study to understand the stability of this compound?

A3: A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, can systematically investigate the stability of the compound under various stress conditions.[13][14][15] This helps in identifying potential degradants and developing a stability-indicating analytical method.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photostability (UV/Vis light) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks Compound Ethyl 1-(N,N-dimethylsulfamoyl)- 1H-imidazole-4-carboxylate Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep a solid sample and a solution of the compound at 60°C.

    • Photodegradation: Expose a solid sample and a solution of the compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated reverse-phase HPLC method.

    • Characterize any significant degradation products using LC-MS to determine their mass and potential structure.

Data Analysis:

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradation Products
0.1 M HCl (RT)24
0.1 M HCl (60°C)8
0.1 M NaOH (RT)4
3% H₂O₂ (RT)24
Thermal (60°C)24
Photostability24

This structured approach will provide a comprehensive stability profile for this compound, enabling more robust experimental design and data interpretation.

References

common side reactions in the synthesis of 1-sulfamoyl-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-sulfamoyl-imidazoles. This document is designed for researchers, chemists, and drug development professionals who utilize these versatile intermediates. 1-Sulfamoyl-imidazoles are valuable reagents, often employed in the synthesis of sulfamoyl azides and other complex molecules due to the imidazole group's excellent leaving group ability.[1][2] However, their synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common side reactions and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

Q1: What is the fundamental reaction for synthesizing 1-sulfamoyl-imidazoles?

A1: The most common and direct method involves the reaction of an imidazole with a suitable sulfamoylating agent. Typically, this is achieved by reacting imidazole with a pre-formed sulfamoyl chloride (R₂NSO₂Cl) in the presence of a non-nucleophilic base. An alternative route involves a one-pot, three-component reaction using sulfuryl chloride (SO₂Cl₂), a secondary amine, and imidazole. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom and displacing a chloride ion.

Q2: Why are 1-sulfamoyl-imidazoles and their starting materials highly sensitive to moisture?

A2: The sensitivity to moisture arises from the high electrophilicity of the sulfur atom in the sulfonyl group. This makes it highly susceptible to nucleophilic attack by water, leading to hydrolysis.[3][4] This reaction cleaves the crucial S-N bond, breaking down the product back into imidazole and the corresponding sulfamic acid (or its decomposition products). The sulfamoyl chloride or sulfuryl chloride starting materials are even more reactive towards water. Therefore, rigorous anhydrous conditions are paramount for success.

Q3: What are the most common classes of side products I should be aware of?

A3: Beyond unreacted starting materials, the primary impurities encountered are typically:

  • Hydrolysis Products: Imidazole and sulfamic acid, resulting from exposure to moisture.[3]

  • Sulfonylureas: Formed if isocyanate species are present or generated in situ.[5][6][7]

  • Desulfonylation Products: Resulting from the cleavage of the C-S or S-N bond, which can sometimes occur under harsh workup or purification conditions.[8][9]

Section 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired 1-Sulfamoyl-imidazole
Probable CauseIn-Depth Explanation & Proposed Solution
Degradation of Reagents Causality: Sulfamoyl chlorides and especially sulfuryl chloride are highly reactive and prone to hydrolysis upon exposure to atmospheric moisture, forming non-reactive sulfonic acids and HCl. Using aged or improperly stored reagents is a common cause of reaction failure. Solution: Always use freshly opened or recently purified reagents. If using sulfuryl chloride, consider distillation immediately before use. Store all reagents under an inert atmosphere (Nitrogen or Argon) and in a desiccator.
Inappropriate Base Selection Causality: The choice of base is critical. While a base is needed to scavenge the HCl generated, a nucleophilic base (e.g., primary or secondary amines) can compete with the imidazole, attacking the sulfamoyl chloride to form undesired sulfonamides. Furthermore, some strong organic bases can promote the decomposition of the starting materials or the product.[1] Solution: Employ a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, using imidazole itself in excess can serve as both the reactant and the acid scavenger.
Uncontrolled Reaction Exotherm Causality: The reaction of sulfamoyl chlorides with imidazoles is often exothermic. If the temperature is not controlled, the localized heating can lead to the decomposition of the desired product and promote side reactions. Controlling the temperature and addition rates has been shown to decrease byproduct formation.[10] Solution: Perform the reaction at a reduced temperature. Start by cooling the imidazole solution to 0 °C in an ice bath before the slow, dropwise addition of the sulfamoyl chloride. Maintain this temperature for a period before allowing the reaction to slowly warm to room temperature.
Problem 2: Final Product is Contaminated with Imidazole and Sulfamic Acid

This is a clear indication of hydrolysis. The product itself, while more stable than the starting sulfamoyl chloride, can hydrolyze during the reaction or, more commonly, during aqueous workup.

Mechanism of Hydrolysis

The lone pair of electrons on the oxygen atom of water attacks the electrophilic sulfur center. This is followed by proton transfer and cleavage of the sulfur-nitrogen bond, regenerating imidazole and forming sulfamic acid.

Hydrolysis Product 1-Sulfamoyl-imidazole Intermediate Tetrahedral Intermediate Product->Intermediate + H₂O (Nucleophilic Attack) H2O H₂O Products Imidazole + Sulfamic Acid Intermediate->Products S-N Bond Cleavage caption Figure 1. Hydrolysis pathway of 1-sulfamoyl-imidazole.

Caption: Figure 1. Hydrolysis pathway of 1-sulfamoyl-imidazole.

Protocol: Mitigation via Rigorous Anhydrous Technique
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Solvent Preparation: Use anhydrous solvents. Solvents like acetonitrile, dichloromethane, or THF should be obtained from a solvent purification system or freshly distilled over an appropriate drying agent (e.g., CaH₂).

  • Reaction Setup: Assemble the glassware while hot and purge with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a bubbler system.

  • Reagent Handling: Transfer all reagents, including the imidazole and liquid bases, via syringe through rubber septa.

  • Non-Aqueous Workup: If possible, modify the workup to avoid water. Quench the reaction by filtering off the amine hydrochloride salt. The filtrate can then be concentrated in vacuo. If an aqueous wash is unavoidable, use ice-cold brine to minimize contact time and product hydrolysis, then immediately back-extract with a dry organic solvent.

Problem 3: Formation of a Higher Molecular Weight Byproduct, Identified as a Sulfonylurea

Sulfonylureas are a well-known class of compounds that can form under conditions used for sulfonamide synthesis.[7][11] Their formation in this context is problematic.

Mechanism of Sulfonylurea Formation

This side reaction can occur if the sulfamoyl chloride starting material degrades to form an isocyanate, or if there are isocyanate impurities in the starting materials. The highly nucleophilic sulfonamide nitrogen of a second molecule can then attack the isocyanate to form the stable sulfonylurea linkage.

Sulfonylurea cluster_0 Pathway A: Degradation cluster_1 Pathway B: Reaction SulfamoylChloride R₂NSO₂Cl Isocyanate Isocyanate (R-N=C=O) SulfamoylChloride->Isocyanate Degradation (e.g., thermal) Sulfonylurea Sulfonylurea Byproduct Sulfonamide Sulfonamide (from another molecule) Sulfonamide->Sulfonylurea Nucleophilic Attack Isocyanate2 Isocyanate caption Figure 2. Potential pathway for sulfonylurea byproduct formation.

Caption: Figure 2. Potential pathway for sulfonylurea byproduct formation.

Mitigation Strategies
  • Reagent Purity: Use high-purity starting materials. Test for isocyanate impurities in amine starting materials if possible.

  • Temperature Control: As thermal stress can promote isocyanate formation, strictly maintain low reaction temperatures (0 °C or below).

  • Stoichiometry: Use a slight excess of imidazole relative to the sulfamoylating agent to ensure the latter is consumed quickly, minimizing its opportunity to degrade.

Section 3: Experimental Protocols & Data Summary

Workflow: A Troubleshooting Logic Diagram

When faced with a suboptimal reaction outcome, this workflow can guide your troubleshooting process.

Troubleshooting Start Suboptimal Reaction Outcome (Low Yield / Impure Product) Check_NMR Analyze Crude ¹H NMR / LC-MS Start->Check_NMR Hydrolysis Problem: Hydrolysis (Imidazole, Sulfamic Acid) Check_NMR->Hydrolysis Imidazole signals? Urea Problem: Sulfonylurea (High MW Peak) Check_NMR->Urea Unexpected high MW peaks? StartingMat Problem: Unreacted Starting Materials Check_NMR->StartingMat Starting materials dominant? Sol_Anhydrous Solution: Implement Rigorous Anhydrous Technique Hydrolysis->Sol_Anhydrous Yes Sol_Temp Solution: Check Reagent Purity & Improve Temperature Control Urea->Sol_Temp Yes Sol_Reagents Solution: Check Reagent Activity & Optimize Base/Stoichiometry StartingMat->Sol_Reagents Yes

Caption: Figure 3. A logical workflow for troubleshooting common issues.

Table 1: Summary of Side Reactions and Mitigation Strategies
Observed ProblemProbable Cause(s)Key Mitigation Strategies
Low Conversion Inactive reagents; Inappropriate base; Poor temperature control.Use fresh reagents; Use non-nucleophilic base (TEA, DIPEA); Maintain reaction at 0 °C.
Hydrolysis Products Exposure to atmospheric moisture; Aqueous workup.Use oven/flame-dried glassware; Use anhydrous solvents; Maintain inert atmosphere; Consider non-aqueous workup.
Sulfonylurea Byproduct Thermal degradation of reagents; Isocyanate impurities.Maintain low temperature; Ensure purity of starting amines; Use slight excess of imidazole.
Desulfonylation Reductive or harsh workup/purification conditions.Use mild, non-reductive workup conditions; Avoid prolonged exposure to silica gel if product is sensitive.
Protocol: General Procedure for Anhydrous Synthesis of N,N-Dimethyl-1-sulfamoyl-imidazole

Disclaimer: This is a model protocol. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and cooled under a positive pressure of dry argon.

  • Reagents: To the flask, add imidazole (1.36 g, 20 mmol) and anhydrous acetonitrile (40 mL) via syringe. Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (2.02 g, 2.8 mL, 20 mmol) dropwise via syringe.

  • Sulfamoylation: In a separate flame-dried flask, prepare a solution of N,N-dimethylsulfamoyl chloride (1.44 g, 1.1 mL, 10 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the cold imidazole mixture over 20 minutes using a syringe pump.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup (Non-Aqueous): The resulting white suspension (containing triethylamine hydrochloride) is filtered under an argon atmosphere through a pad of Celite in a sintered glass funnel.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The product is typically a white solid.

References

Technical Support Center: Troubleshooting Failed Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonylation reaction. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

I. Reaction Overview & Key Principles

The synthesis of this compound involves the N-sulfonylation of the imidazole ring of Ethyl 1H-imidazole-4-carboxylate using N,N-dimethylsulfamoyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfamoyl chloride.[1] The imidazole nitrogen acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group.

Understanding the key reactants and their properties is crucial for troubleshooting:

  • Ethyl 1H-imidazole-4-carboxylate: The starting material, a heterocyclic compound with a nucleophilic nitrogen atom within the imidazole ring.[2]

  • N,N-Dimethylsulfamoyl chloride: The sulfonating agent. It is highly reactive and susceptible to hydrolysis, which is a critical factor in many failed reactions.[1][3]

  • Base: Typically, a non-nucleophilic base is used to deprotonate the imidazole nitrogen, increasing its nucleophilicity, or to scavenge the HCl byproduct. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydride (NaH).

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred to prevent hydrolysis of the sulfamoyl chloride.

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Anhydrous_Solvent Use Anhydrous Solvent Dry_Glassware->Anhydrous_Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Anhydrous_Solvent->Inert_Atmosphere Dissolve_Imidazole Dissolve Ethyl 1H-imidazole-4-carboxylate & Base in Solvent Inert_Atmosphere->Dissolve_Imidazole Cool_Mixture Cool Reaction Mixture (e.g., 0 °C) Dissolve_Imidazole->Cool_Mixture Add_Sulfamoyl_Chloride Add N,N-Dimethylsulfamoyl Chloride Dropwise Cool_Mixture->Add_Sulfamoyl_Chloride Warm_to_RT Warm to Room Temperature & Stir Add_Sulfamoyl_Chloride->Warm_to_RT Quench Quench Reaction Warm_to_RT->Quench Extraction Aqueous Extraction Quench->Extraction Dry_Organic Dry Organic Layer Extraction->Dry_Organic Purification Purify (e.g., Column Chromatography) Dry_Organic->Purification End End Purification->End Troubleshooting cluster_start cluster_analysis Initial Analysis cluster_no_product No Product Formed cluster_low_yield Low Yield cluster_impurity Impurity Issues Start Reaction Failed Analyze_Crude Analyze Crude Reaction by TLC/LC-MS Start->Analyze_Crude No_Product Only Starting Material Observed Analyze_Crude->No_Product No Product Low_Yield Low Conversion or Multiple Spots Analyze_Crude->Low_Yield Low Yield Impure_Product Product with Impurities Analyze_Crude->Impure_Product Impure Product Check_Reagent Check N,N-Dimethylsulfamoyl Chloride Quality No_Product->Check_Reagent Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Check_Reagent->Check_Conditions Check_Base Evaluate Base Strength & Stoichiometry Check_Conditions->Check_Base Optimize_Time_Temp Increase Reaction Time/Temperature Low_Yield->Optimize_Time_Temp Review_Workup Review Workup Procedure Optimize_Time_Temp->Review_Workup Consider_Side_Reactions Consider Side Reactions (e.g., Hydrolysis) Review_Workup->Consider_Side_Reactions Identify_Impurity Identify Impurity (NMR, MS) Impure_Product->Identify_Impurity Optimize_Purification Optimize Purification (Column, Recrystallization) Identify_Impurity->Optimize_Purification

References

Validation & Comparative

A Guide to the Structural Elucidation of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a substituted imidazole of interest in medicinal chemistry. Beyond a mere spectral interpretation, we will explore the rationale behind the expected spectral features and objectively compare the utility of ¹H NMR with other common analytical techniques for the comprehensive characterization of this molecule.

The Central Role of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules, offering unparalleled detail regarding the molecular framework.[1][2] Unlike techniques that provide information on functional groups (FTIR) or mass-to-charge ratio (Mass Spectrometry), ¹H NMR allows for the direct observation of the hydrogen atoms within a molecule, providing critical data on their chemical environment, connectivity, and relative abundance.[3]

For a molecule such as this compound, with its distinct electronic and steric features, ¹H NMR is indispensable for confirming the successful synthesis and purity of the compound. The predicted ¹H NMR spectrum serves as a unique fingerprint, validating the specific arrangement of its constituent parts.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on established principles of NMR spectroscopy and data from analogous substituted imidazoles.[4][5] The analysis of a ¹H NMR spectrum hinges on three key parameters: chemical shift (δ), integration, and signal splitting (multiplicity).[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Imidazole H-2~ 8.0 - 8.5Singlet (s)1HThe proton at the C-2 position of the imidazole ring is typically the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms.[5][6]
Imidazole H-5~ 7.8 - 8.2Singlet (s)1HThe proton at the C-5 position is also in an electron-deficient environment, though generally slightly upfield from H-2. The presence of the sulfamoyl group at N-1 will influence its precise shift.
Ethyl -CH₂-~ 4.2 - 4.4Quartet (q)2HThese protons are adjacent to an oxygen atom, causing a significant downfield shift. They will be split into a quartet by the three neighboring protons of the methyl group.
N,N-dimethyl -CH₃~ 2.8 - 3.2Singlet (s)6HThe two methyl groups attached to the nitrogen of the sulfamoyl moiety are chemically equivalent and will appear as a single, sharp peak.
Ethyl -CH₃~ 1.2 - 1.4Triplet (t)3HThese protons are in a typical aliphatic environment and will be split into a triplet by the two adjacent protons of the methylene group.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of spectroscopic methods.[7][8]

Technique Information Provided for the Target Molecule Advantages Limitations
¹³C NMR Spectroscopy Provides information on the number and electronic environment of the carbon atoms.[2] Expected signals for the imidazole ring carbons, the ethyl ester carbons, and the N,N-dimethyl carbons.Complements ¹H NMR by providing a carbon backbone map. Can distinguish between quaternary and protonated carbons with techniques like DEPT.[2]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound (247.3 g/mol ) and can provide fragmentation patterns that offer clues about the molecule's structure.[9]High sensitivity, requiring very small amounts of sample. Confirms the elemental composition when using high-resolution MS.Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. For the target molecule, characteristic peaks for C=O (ester), S=O (sulfamoyl), C-N, and C-H bonds would be expected.Rapid and non-destructive. Excellent for confirming the presence or absence of key functional groups.Provides limited information about the overall molecular structure. The "fingerprint" region can be complex and difficult to interpret for novel compounds.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in the molecule.Provides fundamental confirmation of the molecular formula (C₈H₁₃N₃O₄S).[9]Does not provide any information about the arrangement of atoms within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized, step-by-step methodology for acquiring a ¹H NMR spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is defined as 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Apply a 90° radiofrequency pulse to excite the protons.

    • Acquire the free induction decay (FID) signal.

    • Repeat the pulse-acquisition sequence for a number of scans (e.g., 8, 16, 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce proton connectivity.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Primary Structure ms Mass Spectrometry purification->ms Molecular Weight ftir FTIR Spectroscopy purification->ftir Functional Groups interpretation Data Interpretation & Integration nmr->interpretation ms->interpretation ftir->interpretation structure Proposed Structure interpretation->structure confirmation Structure Confirmed structure->confirmation Data Consistent

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Conclusion

The structural characterization of this compound is most effectively achieved through a synergistic application of modern spectroscopic techniques. Among these, ¹H NMR spectroscopy provides the most detailed and direct insight into the molecular architecture. By carefully analyzing the chemical shifts, integration, and splitting patterns of the proton signals, researchers can confidently confirm the identity and purity of their synthesized compound. While techniques like ¹³C NMR, MS, and FTIR provide crucial complementary information, ¹H NMR remains the cornerstone for the definitive structural elucidation of such novel heterocyclic molecules.

References

A Senior Application Scientist's Guide to the 13C NMR Analysis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a substituted imidazole of interest in pharmaceutical research. Beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation, offers a comparative overview of alternative analytical techniques, and provides detailed experimental protocols to ensure data integrity and reproducibility.

The Structural Significance of this compound

Imidazole-containing compounds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, features a highly substituted imidazole ring, presenting a unique analytical challenge. Accurate characterization is paramount to understanding its chemical properties and potential biological activity. 13C NMR spectroscopy stands as a primary tool for confirming the carbon framework of this molecule.

Predicting and Interpreting the 13C NMR Spectrum

Due to the novelty of this specific molecule, a publicly available experimental 13C NMR spectrum is not readily found. However, a robust prediction can be formulated based on established principles of substituent effects on aromatic and heterocyclic rings.

Substituent Effects on the Imidazole Ring:

The chemical shifts of the carbon atoms in the imidazole ring are significantly influenced by the electron-withdrawing nature of the N,N-dimethylsulfamoyl group at the N-1 position and the ethyl carboxylate group at the C-4 position.

  • N,N-Dimethylsulfamoyl Group: This powerful electron-withdrawing group is expected to deshield the carbon atoms of the imidazole ring, causing their signals to appear at a lower field (higher ppm). Studies on N,N-dimethylsulfamoyl-substituted quinolines have demonstrated this deshielding effect on both the parent and fused rings.[1]

  • Ethyl Carboxylate Group: The carboxylate group is also electron-withdrawing and will contribute to the overall deshielding of the imidazole ring carbons, particularly C-4 and C-5.

Predicted Chemical Shifts:

Based on data from related imidazole derivatives and considering the substituent effects, the following table outlines the predicted 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (ester)~162-165Typical range for an ester carbonyl carbon.
C-2~140-145Deshielded due to the adjacent nitrogen atoms and the electron-withdrawing N-sulfamoyl group.
C-4~138-142Significantly deshielded by the directly attached electron-withdrawing carboxylate group and the N-sulfamoyl group.
C-5~120-125Influenced by the N-sulfamoyl group and the adjacent carboxylate group.
-CH2- (ethyl)~60-62Typical range for a methylene carbon attached to an oxygen atom in an ester.
-CH3 (ethyl)~14-16Typical range for a terminal methyl group in an ethyl ester.
-N(CH3)2~38-40Characteristic chemical shift for N,N-dimethyl groups on a sulfamoyl moiety.

A Comparative Analysis of Analytical Techniques

While 13C NMR is a powerful tool for structural elucidation, a multi-faceted analytical approach provides a more comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
13C NMR Spectroscopy Carbon framework, chemical environment of each carbon.Unambiguous structural information, non-destructive.Lower sensitivity compared to MS, longer acquisition times.
1H NMR Spectroscopy Proton environment, connectivity through coupling.High sensitivity, rapid acquisition.Can have signal overlap in complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information on its own.
High-Performance Liquid Chromatography (HPLC) Purity, quantification of components in a mixture.High resolution, quantitative.Requires a suitable chromophore for UV detection, structural information is limited.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple sample preparation.Provides limited information on the overall molecular structure.

Synergistic Approach:

For a comprehensive analysis, a combination of these techniques is recommended. HPLC-MS can be used to assess purity and confirm the molecular weight, while 1H and 13C NMR provide the definitive structural confirmation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible 13C NMR data, adherence to a well-defined protocol is essential.

Standard 13C NMR Acquisition Protocol

This protocol is suitable for routine structural confirmation.

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Use a standard proton-decoupled 13C pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to a few thousand scans).

    • A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks if relative intensities are of interest (note: standard 13C NMR is not inherently quantitative).

Quantitative 13C NMR (qNMR) Protocol

For accurate determination of purity or molar ratios, a quantitative 13C NMR experiment is required.

  • Sample Preparation:

    • Follow the same procedure as for standard 13C NMR, ensuring precise weighing of the sample and an internal standard if used.

  • Instrument Setup:

    • Follow the same setup procedure.

  • Data Acquisition:

    • Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Employ a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest. This ensures complete relaxation between pulses.

    • Use a 90° pulse angle to maximize the signal.

  • Data Processing:

    • Process the data as described for the standard protocol.

    • Carefully integrate the signals of interest. The integral values will be directly proportional to the number of carbon nuclei.

Visualizing the Workflow

The following diagram illustrates the workflow for the comprehensive analysis of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Synthesis Synthesis & Purification of Target Compound Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution IR_Analysis IR Spectroscopy Synthesis->IR_Analysis Functional Group Check NMR_Acquisition 1H & 13C NMR Acquisition Dissolution->NMR_Acquisition Primary Structural Confirmation LCMS_Analysis HPLC-MS Analysis Dissolution->LCMS_Analysis Purity & MW Structure_Elucidation Structural Elucidation (NMR) NMR_Acquisition->Structure_Elucidation Purity_MW Purity & Molecular Weight Confirmation (HPLC-MS) LCMS_Analysis->Purity_MW Functional_Groups Functional Group Identification (IR) IR_Analysis->Functional_Groups Final_Report Comprehensive Analytical Report Structure_Elucidation->Final_Report Purity_MW->Final_Report Functional_Groups->Final_Report

References

mass spectrometry data for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction

This compound is a heterocyclic compound featuring a sulfamoyl-substituted imidazole core and an ethyl ester functional group. Its molecular formula is C8H13N3O4S, with a molecular weight of 247.3 g/mol .[1] The structural complexity and potential pharmaceutical relevance of such molecules necessitate robust analytical methods for their identification, characterization, and quantification. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of this target molecule. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational mass spectrometry principles with data from structurally related molecules to predict its behavior under various analytical conditions. We will explore the rationale behind selecting an ionization method, predict the fragmentation pathways in tandem mass spectrometry (MS/MS), and provide standardized protocols to guide researchers in their experimental design.

Part 1: A Comparative Guide to Ionization Techniques

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and intensity of the ions generated from the analyte. The goal is to efficiently convert the neutral molecule into a gas-phase ion with minimal unintended degradation. For a molecule like this compound, the choice primarily lies between "soft" ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and "hard" techniques like Electron Impact (EI).

Rationale for Selection: The target molecule possesses multiple sites amenable to protonation (the imidazole nitrogen atoms) and is polar, making it an ideal candidate for ESI. ESI is a soft ionization technique that typically yields a protonated molecular ion, [M+H]+, preserving the intact molecule for subsequent fragmentation analysis (MS/MS). APCI is another viable option, often better suited for less polar compounds, but would also be expected to produce the [M+H]+ ion. In contrast, EI is a high-energy technique that bombards the molecule with electrons, causing extensive and often complex fragmentation. While this can provide a detailed fingerprint, it frequently results in a weak or absent molecular ion peak, making it difficult to determine the parent mass.

Workflow for Selecting an Ionization Method

start Analyze Target Molecule (MW = 247.3) is_polar Is the molecule polar and ionizable in solution? start->is_polar is_volatile Is the molecule thermally stable and volatile? is_polar->is_volatile  No / Moderately esi Use Electrospray Ionization (ESI) (Recommended) is_polar->esi  Yes apci Use Atmospheric Pressure Chemical Ionization (APCI) is_volatile->apci  Yes ei Use Electron Impact (EI) (For structural fingerprinting) is_volatile->ei  Yes, for GC-MS outcome1 Expected Ion: [M+H]+ m/z 248.3 esi->outcome1 outcome3 Expected Ion: [M+H]+ m/z 248.3 apci->outcome3 outcome2 Expected: Extensive Fragmentation Weak or absent M+• at m/z 247.3 ei->outcome2

Caption: Workflow for selecting the optimal MS ionization technique.

Table 1: Comparison of Expected Outcomes from Different Ionization Techniques

TechniquePrincipleExpected Primary Ionm/z (Daltons)Suitability for MS/MS
Electrospray (ESI) Ionization from charged dropletsProtonated Molecule [M+H]⁺248.3Excellent
Atmos. Pressure (APCI) Corona discharge ionizes solventProtonated Molecule [M+H]⁺248.3Very Good
Electron Impact (EI) High-energy electron beamMolecular Ion [M]⁺•247.3Good (but complex)

Part 2: Predicting the Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 248.3 from ESI) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation pattern is governed by the chemical stability of different bonds within the structure.

Based on established fragmentation rules for sulfonamides, esters, and imidazoles, we can predict the most likely fragmentation pathways[2].

  • Cleavage of the N-Sulfonyl Bond: The bond between the imidazole nitrogen and the sulfur atom of the sulfamoyl group is expected to be one of the most labile. Cleavage here would result in the loss of the N,N-dimethylsulfamoyl group.

  • Fragmentation of the Sulfamoyl Moiety: The N,N-dimethylsulfamoyl group itself can fragment, for instance, by losing SO₂.

  • Fragmentation of the Ethyl Ester: The ethyl ester group can undergo characteristic losses, such as the loss of ethylene (C₂H₄) or the loss of an ethoxy radical (•OCH₂CH₃).

  • Imidazole Ring Cleavage: While the aromatic imidazole ring is relatively stable, high-energy collisions can induce ring-opening or cleavage.

Predicted Fragmentation Pathway of [M+H]⁺

parent [M+H]⁺ m/z 248.3 frag1 Loss of N(CH₃)₂ m/z 204.0 parent->frag1 - 44.0 Da frag2 Loss of SO₂N(CH₃)₂ m/z 141.1 parent->frag2 - 107.0 Da frag3 Loss of C₂H₄ (from ethyl ester) m/z 220.1 parent->frag3 - 28.0 Da frag4 Loss of OC₂H₅ m/z 203.1 parent->frag4 - 45.0 Da frag5 Loss of COOC₂H₅ m/z 175.1 parent->frag5 - 73.0 Da subfrag1 Further loss of SO₂ m/z 77.1 frag2->subfrag1 - 64.0 Da

Caption: Predicted major fragmentation pathways from the [M+H]⁺ ion.

Table 2: Predicted Major Product Ions from MS/MS of Precursor Ion m/z 248.3

Predicted Product Ion (m/z)Proposed Neutral LossLost Mass (Da)Proposed Fragment Structure
220.1Ethylene (C₂H₄)28.01-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic acid ion
204.0Dimethylamine (NH(CH₃)₂)44.0Imidazole-4-carboxylate substituted with -SO₂ ion
203.1Ethoxy radical (•OC₂H₅)45.0Acylium ion of the N-sulfamoyl imidazole
175.1Ethyl formate (HCOOC₂H₅)73.01-(N,N-dimethylsulfamoyl)-1H-imidazole ion
141.1N,N-dimethylsulfamoyl radical107.0Ethyl 1H-imidazole-4-carboxylate ion
77.1SO₂ from m/z 141.164.0Imidazole-4-carboxylate ethyl ester core minus SO₂

Part 3: Comparative Analysis with Related Structures

To build confidence in our predicted fragmentation, we can compare it with experimental data from structurally similar compounds.

  • N,N-Dimethylsulfamide (C₂H₈N₂O₂S): PubChem spectral data for this compound shows a precursor ion at m/z 125.0379 under LC-ESI-QTOF conditions.[3] This corresponds to the protonated molecule. Its fragmentation could provide insight into the stability of the sulfamoyl moiety itself.

  • Imidazole Derivatives: Studies on the mass spectrometry of various imidazole derivatives often show characteristic fragmentation related to the substituents on the ring.[4] For instance, loss of side chains attached to the nitrogen or carbon atoms of the imidazole ring is a common fragmentation pathway.

  • Ethyl Esters: The fragmentation of ethyl esters is well-characterized, commonly involving the neutral loss of ethylene (28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available, or through other rearrangement mechanisms.[2]

This comparative approach allows us to validate our predictions. For example, the predicted loss of the N,N-dimethylsulfamoyl group (resulting in m/z 141.1) is highly plausible, as this would leave a stabilized ethyl imidazole-4-carboxylate cation.

Part 4: Experimental Protocols

The following protocols are provided as a starting point for analysis and should be optimized for the specific instrumentation used.

Protocol 1: Sample Preparation

Objective: To prepare the sample for LC-MS analysis in a compatible solvent.

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Quality Control: Prepare a solvent blank using the same diluent as the working solution to be run before and after the sample.

Protocol 2: LC-MS/MS Analysis using ESI

Objective: To obtain the mass spectrum and tandem mass spectrum of the target compound.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer (MS) System (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan range m/z 100-500 to detect the precursor ion.

    • Product Ion Scan (MS/MS):

      • Isolate the precursor ion at m/z 248.3.

      • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

      • Scan for product ions in the m/z 50-260 range.

Conclusion

The mass spectrometric analysis of this compound is most effectively approached using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). This technique is predicted to readily produce a protonated molecular ion at m/z 248.3, which can be subsequently fragmented to yield a rich spectrum of product ions. The most anticipated fragmentation pathways involve the cleavage of the N-sulfonyl bond and characteristic losses from the ethyl ester and dimethylsulfamoyl moieties. By understanding these predicted pathways and employing the standardized protocols provided, researchers can confidently identify, characterize, and quantify this molecule in various experimental contexts.

References

FT-IR spectroscopy of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopy of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. This compound is a heterocyclic compound featuring a complex arrangement of functional groups, each contributing to its overall chemical properties and potential biological activity. The unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and mechanistic studies.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its covalent bonds. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the FT-IR spectrum of this compound, explains the experimental choices, and objectively compares its spectral features with those of structurally related alternatives.

PART 1: Molecular Architecture and Predicted Spectroscopic Features

To interpret the FT-IR spectrum of the title compound, it is essential first to dissect its molecular structure into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending, etc.) that absorb infrared radiation at specific wavenumbers.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];

// Central Imidazole Ring N1 [label="N", pos="0,1!", color="#EA4335"]; C2 [label="C", pos="1.5,1.5!"]; N3 [label="N", pos="2,0!", color="#EA4335"]; C4 [label="C", pos="1,-1.5!"]; C5 [label="C", pos="-0.5,-1!"];

// Bonds in Imidazole Ring N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Sulfamoyl Group on N1 S1 [label="S", pos="-1.5,2!", color="#FBBC05"]; O1 [label="O", pos="-2.5,2.5!", color="#EA4335"]; O2 [label="O", pos="-1,3!", color="#EA4335"]; N_dm [label="N", pos="-2.5,1!", color="#EA4335"]; C_dm1 [label="CH₃", pos="-3.5,1.5!"]; C_dm2 [label="CH₃", pos="-3,0!"];

// Bonds for Sulfamoyl Group N1 -- S1 [label=""]; S1 -- O1 [label="=", penwidth=2]; S1 -- O2 [label="=", penwidth=2]; S1 -- N_dm [label=""]; N_dm -- C_dm1 [label=""]; N_dm -- C_dm2 [label=""];

// Carboxylate Group on C4 C_co [label="C", pos="1.5,-2.5!"]; O_co1 [label="O", pos="2.5,-2.5!", color="#EA4335"]; O_co2 [label="O", pos="1,-3.5!", color="#EA4335"]; C_et1 [label="CH₂", pos="1.5,-4.5!"]; C_et2 [label="CH₃", pos="1,-5.5!"];

// Bonds for Carboxylate Group C4 -- C_co [label=""]; C_co -- O_co1 [label="=", penwidth=2]; C_co -- O_co2 [label=""]; O_co2 -- C_et1 [label=""]; C_et1 -- C_et2 [label=""]; } Caption: Molecular Structure of the Target Compound.

Based on this structure, we can anticipate the key vibrational bands:

  • Ethyl Ester Group (-COOEt): This group is expected to produce some of the most prominent peaks. The C=O (carbonyl) stretching vibration is typically strong and sharp, appearing in the 1750-1700 cm⁻¹ region. The C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ range.

  • N,N-dimethylsulfamoyl Group (-SO₂N(CH₃)₂): The sulfamoyl group is characterized by strong S=O stretching absorptions. Typically, two distinct bands are observed due to asymmetric and symmetric stretching, appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively[1][2].

  • Imidazole Ring: This aromatic heterocyclic system gives rise to several characteristic vibrations. Aromatic C-H stretching usually occurs above 3000 cm⁻¹.[3] The C=N and C=C ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.[4]

  • Aliphatic C-H Bonds: The ethyl and dimethyl groups will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1450-1375 cm⁻¹.

PART 2: Experimental Protocol for FT-IR Spectrum Acquisition

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid, crystalline compound like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used standard. This choice is predicated on KBr's transparency to infrared radiation in the typical analysis range (4000-400 cm⁻¹), preventing interference with the sample's spectrum.

Step-by-Step Methodology
  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The objective is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation: The resulting mixture is transferred to a pellet-forming die. The die is placed under high pressure (typically 8-10 tons) in a hydraulic press. This process creates a thin, transparent, or translucent KBr pellet in which the sample is uniformly dispersed.

  • Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. Subsequently, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to yield the final absorbance or transmittance spectrum.

  • Data Processing: The obtained spectrum is processed to identify the wavenumbers (cm⁻¹) of the absorption maxima.

dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Grind [label="Grind Sample with KBr"]; Press [label="Press into Pellet"]; Grind -> Press [label="Homogenized Powder"]; }

subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Background [label="Record Background Spectrum"]; Sample [label="Record Sample Spectrum"]; Background -> Sample [style=invis]; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Ratio [label="Ratio Sample/Background"]; Assign [label="Assign Peaks"]; Ratio -> Assign [label="Final Spectrum"]; }

Press -> Background [label="Place Pellet in Spectrometer", lhead="cluster_Acq"]; Sample -> Ratio [lhead="cluster_Analysis"]; } Caption: Experimental Workflow for KBr Pellet FT-IR Analysis.

PART 3: Spectral Interpretation and Comparative Analysis

While a full spectrum for the title compound is not publicly available in the searched literature, key absorption maxima (νmax) have been reported, providing sufficient data for a detailed analysis.[5]

Analysis of this compound

The reported FT-IR peaks for a related compound provide a strong basis for our analysis. The key absorptions are assigned as follows:

  • ~1722 cm⁻¹ (Strong, Sharp): This peak is unequivocally assigned to the C=O stretching vibration of the ethyl ester group. Its intensity and position are characteristic of a conjugated ester, where electron delocalization with the imidazole ring slightly lowers the frequency from a typical saturated ester (~1740 cm⁻¹).

  • ~1640 cm⁻¹ & ~1533 cm⁻¹ (Medium): These absorptions are attributed to the C=N and C=C stretching vibrations within the imidazole ring. Aromatic and heteroaromatic rings typically show multiple bands in this region.[4]

  • ~2943 cm⁻¹ (Medium): This band corresponds to the aliphatic C-H stretching from the methyl and ethyl groups.

  • Other Potential Peaks (Inferred): Although not explicitly listed in the single available source, the presence of the sulfamoyl group would be confirmed by strong bands around 1350-1330 cm⁻¹ (asymmetric S=O stretch) and 1160-1140 cm⁻¹ (symmetric S=O stretch) .[1][2]

Comparative Guide: Distinguishing Features

To underscore the diagnostic power of the observed spectrum, we compare it with two relevant alternatives: the simpler Ethyl imidazole-4-carboxylate and a generic Arylsulfonamide .

dot digraph "Functional_Group_Comparison" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main Compound Main [label="Target Molecule\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Functional Groups Ester [label="Ethyl Ester\n1722 cm⁻¹ (C=O)\n1250 cm⁻¹ (C-O)", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazole [label="Imidazole Ring\n3100 cm⁻¹ (C-H)\n1640, 1533 cm⁻¹ (C=N/C=C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfamoyl [label="Sulfamoyl Group\n1350 cm⁻¹ (asym S=O)\n1160 cm⁻¹ (sym S=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Main -> Ester; Main -> Imidazole; Main -> Sulfamoyl; } Caption: Key Functional Groups and Their IR Absorptions.

Vibrational Mode This compound Alternative 1: Ethyl imidazole-4-carboxylate Alternative 2: Generic Arylsulfonamide [1][2]Reason for Difference
S=O Asymmetric Stretch ~1350 cm⁻¹ (Expected) Absent Present (~1350 cm⁻¹) ** The absence of the sulfamoyl group in Alternative 1 removes this key diagnostic peak.
S=O Symmetric Stretch ~1160 cm⁻¹ (Expected) Absent Present (~1160 cm⁻¹) The absence of the sulfamoyl group in Alternative 1 removes this key diagnostic peak.
C=O Ester Stretch ~1722 cm⁻¹ Present (~1710-1730 cm⁻¹) Absent The absence of the ethyl ester group in Alternative 2 removes this strong absorption.
Imidazole Ring C=N/C=C ~1640 & 1533 cm⁻¹ Present (~1650-1500 cm⁻¹) Absent The imidazole core is missing in a simple arylsulfonamide.
N-H Stretch (Imidazole) Absent Present (Broad, ~3300-2500 cm⁻¹) **Absent The N1 position of the imidazole is substituted with the sulfamoyl group in the target molecule, thus eliminating the N-H bond and its characteristic broad absorption.[3]

This comparative analysis highlights the diagnostic utility of FT-IR. The simultaneous presence of the strong C=O stretch at ~1722 cm⁻¹ and the characteristic S=O stretches around 1350 cm⁻¹ and 1160 cm⁻¹ provides conclusive evidence for the structure of the title compound, distinguishing it from simpler precursors or related structures lacking one of these key functional groups. The absence of a broad N-H stretch further validates that the substitution has occurred at the N1 position of the imidazole ring.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. The key to its successful application lies in a systematic approach: predicting absorption bands based on molecular structure, employing a standardized experimental protocol like the KBr pellet method, and performing a careful assignment of the observed spectral peaks.

By comparing the spectrum to simpler analogues, the diagnostic bands for the ethyl ester (~1722 cm⁻¹), the imidazole ring (~1640, 1533 cm⁻¹), and the N,N-dimethylsulfamoyl group (~1350, 1160 cm⁻¹) can be confidently identified. This multi-faceted spectral signature serves as a robust quality control parameter, ensuring the identity and integrity of the compound for researchers and drug development professionals.

References

A Comparative Guide to the Structural Confirmation of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, data-supported confirmation of the structure of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block of interest. By integrating multi-technique spectroscopic data, we will not only verify the proposed structure but also compare it against potential isomers, demonstrating a rigorous, evidence-based approach to structural elucidation.

Introduction and Proposed Molecular Structure

This compound (Molecular Formula: C₈H₁₃N₃O₄S, Molecular Weight: 247.27 g/mol ) is a substituted imidazole derivative.[1] The imidazole core is a prevalent scaffold in numerous pharmaceuticals due to its wide range of biological activities. The substituents—an N,N-dimethylsulfamoyl group at the N-1 position and an ethyl carboxylate group at the C-4 position—are expected to significantly influence the molecule's electronic properties and potential as a synthetic intermediate.

The definitive confirmation of this specific substitution pattern is critical, as alternative isomers could arise during synthesis. For instance, substitution at the C-2 or C-5 positions of the imidazole ring would yield structurally distinct molecules with different chemical and physical properties.

Proposed Structure:

Caption: Proposed structure of the target compound.

Spectroscopic Data & Interpretation: A Multi-faceted Approach

To confirm the molecular structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can map the molecular framework.

¹H NMR Analysis: The expected proton signals for the proposed structure are as follows:

  • Imidazole Ring Protons (H-2, H-5): Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the sulfamoyl and carboxylate groups will shift these protons downfield. They should appear as singlets.

  • Ethyl Group Protons (-OCH₂CH₃): A quartet corresponding to the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet will be further downfield (around δ 4.3 ppm) due to the adjacent oxygen atom.

  • N,N-dimethylsulfamoyl Protons (-N(CH₃)₂): A singlet integrating to six protons, typically appearing around δ 2.8-3.0 ppm.

¹³C NMR Analysis: Key carbon signals that confirm the structure include:

  • Ester Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.

  • Imidazole Ring Carbons (C-2, C-4, C-5): Three distinct signals in the aromatic region (δ 120-145 ppm). The carbon attached to the carboxylate group (C-4) will be significantly affected.

  • Ethyl Group Carbons (-OCH₂CH₃): Two signals in the aliphatic region, one for the methylene carbon (around δ 60 ppm) and one for the methyl carbon (around δ 14 ppm).

  • N,N-dimethylsulfamoyl Carbons (-N(CH₃)₂): A signal around δ 38 ppm corresponding to the two equivalent methyl carbons.

Comparison with Alternatives: If the ethyl carboxylate group were at the C-5 position, the coupling patterns and chemical shifts of the imidazole protons would differ significantly. Similarly, attachment of the sulfamoyl group at a different nitrogen would lead to a different set of signals. The observed data must uniquely match the proposed structure.

Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

  • Expected Molecular Ion Peak: For a molecular formula of C₈H₁₃N₃O₄S, the expected exact mass is 247.0629. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺) at m/z 248.0707, confirming the elemental composition. The presence of sulfur can also be confirmed by the characteristic isotopic pattern ([M+2]⁺).

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Frequencies:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • S=O Stretch (Sulfamoyl): Two characteristic strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C-N and C=N Stretches (Imidazole): Multiple bands in the 1500-1650 cm⁻¹ region.[2][3][4]

    • C-H Stretches (Aliphatic and Aromatic): Bands appearing just below and above 3000 cm⁻¹, respectively.

Comparative Data Summary
Spectroscopic Technique Expected Observation for Proposed Structure Significance for Structural Confirmation
¹H NMR Two downfield imidazole singlets, one ethyl quartet and triplet, one 6H dimethyl singlet.Confirms the substitution pattern and the presence of all key proton environments.
¹³C NMR Ester carbonyl peak (~162 ppm), distinct imidazole carbons, ethyl carbons, and dimethyl carbons.Verifies the carbon skeleton and the presence of key functional groups.
HRMS [M+H]⁺ peak at m/z ~248.0707.Unambiguously confirms the molecular formula C₈H₁₃N₃O₄S.
IR Strong C=O stretch (~1730 cm⁻¹), two strong S=O stretches (~1350, 1160 cm⁻¹).Confirms the presence of the critical ester and sulfamoyl functional groups.[5]
Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data.

Workflow for Structural Confirmation:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Synthesis Synthesize Compound Purify Purify via Chromatography Synthesis->Purify NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Purify->NMR Acquire Data MS High-Resolution MS (ESI+) Purify->MS Acquire Data IR FT-IR Spectroscopy (ATR) Purify->IR Acquire Data Interpret Correlate Data NMR->Interpret MS->Interpret IR->Interpret Compare Compare vs. Isomers Interpret->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for compound confirmation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

  • Processing: Process the free induction decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value to the theoretical value calculated for C₈H₁₄N₃O₄S⁺. The mass error should be less than 5 ppm.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework, confirming the specific 1,4-disubstitution pattern of the imidazole ring. High-resolution mass spectrometry validates the elemental composition, while IR spectroscopy confirms the presence of the essential ester and sulfamoyl functional groups. By comparing this comprehensive dataset against potential alternatives, the proposed structure is validated with a high degree of confidence, providing a solid foundation for its use in research and development.

References

A Comparative Guide to the Biological Activity of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate and Structurally Related Imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal ion coordination, make it a privileged scaffold for designing therapeutic agents.[3] Imidazole derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory effects.[3][4][5][6] This guide provides a comparative analysis of the biological activity of a specific, yet underexplored, derivative, Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, by examining the known activities of its structural analogs. Due to the limited publicly available data on the target compound, this guide will focus on a structure-activity relationship (SAR) analysis, extrapolating potential activities based on the functional groups present and comparing them with experimentally validated analogs.

The core structure of this compound features two key substituents: an N,N-dimethylsulfamoyl group at the N-1 position and an ethyl carboxylate group at the C-4 position. The biological impact of these moieties will be explored by comparing them with analogs bearing different substitutions at these positions.

Comparative Analysis of Biological Activities

Anticancer Activity

The imidazole core is a frequent feature in anticancer agents, with derivatives known to induce apoptosis, inhibit cell migration, and interfere with microtubule formation.[4][7][8]

Analysis of the C-4 Carboxylate Group:

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed potent antiproliferative activity against various human cancer cell lines.[7] Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Analog A) exhibited significant inhibitory effects on HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.737 µM and 1.194 µM, respectively.[7] This compound was found to inhibit tumor cell colony formation and migration, induce apoptosis, and exhibit antitubulin activity.[7] The presence of the ethyl carboxylate group at C-4 is a shared feature with our target compound, suggesting that this part of the molecule is compatible with potent anticancer activity.

Analysis of the N-1 Sulfamoyl Group:

While direct data on N-sulfamoyl imidazoles is scarce, related sulfonamide moieties are common in anticancer drugs. The sulfonamide group can act as a hinge-binder in kinase inhibitors and can confer desirable pharmacokinetic properties. For instance, some 2,5,6-trihalogenobenzimidazoles, which are fused imidazole systems, have been explored as androgen receptor antagonists for prostate cancer.[4]

Hypothetical Activity Profile and Comparison:

Based on the potent activity of Analog A, it is plausible that this compound could possess anticancer properties. The N,N-dimethylsulfamoyl group is electronically distinct from the long alkyl chain in Analog A, which may influence its mechanism of action and potency. The sulfamoyl group's hydrogen bonding capabilities could facilitate interactions with different biological targets compared to the hydrophobic alkyl chain.

Table 1: Comparison of Anticancer Activity of Imidazole Analogs

Compound/AnalogStructureCancer Cell LineIC50 (µM)Mechanism of Action
This compound (Target) [Image of the chemical structure]Data not availableData not availableHypothetical: Potential for antiproliferative and pro-apoptotic effects.
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Analog A) [Image of the chemical structure]HeLa0.737 ± 0.05Antitubulin activity, induction of apoptosis.[7]
HT-291.194 ± 0.02
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Analog B) [Image of the chemical structure]NUGC-3 (gastric)0.05Interference with tubulin binding, cell cycle arrest at G2/M.[4]
Antifungal and Antibacterial Activity

Imidazole derivatives are renowned for their antifungal properties, with many established drugs like clotrimazole and miconazole belonging to this class.[9] Their primary mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.[9]

Analysis of the N-1 and C-4/C-5 Substituents:

The nature of the substituent at the N-1 position is critical for antifungal activity. For instance, many clinically used antifungal imidazoles possess bulky, lipophilic groups at this position, which are thought to enhance binding to the target enzyme. The N,N-dimethylsulfamoyl group on our target compound is polar and less bulky than the substituents found in many potent antifungal imidazoles.

In a study of imidazole derivatives with a 2,4-dienone motif, compounds with a simple imidazole ring showed better antifungal activity than those with substituted imidazoles.[10] This suggests that steric hindrance around the imidazole core can be detrimental to activity.

Hypothetical Activity Profile and Comparison:

The presence of the polar N,N-dimethylsulfamoyl group might lead to a different spectrum of antimicrobial activity compared to traditional lipophilic N-substituted imidazoles. It may exhibit better activity against bacterial strains where cell wall penetration by polar molecules is more favorable. A study on novel imidazole derivatives, HL1 and HL2, demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Table 2: Comparison of Antimicrobial Activity of Imidazole Analogs

Compound/AnalogStructureOrganismMIC (µg/mL)
This compound (Target) [Image of the chemical structure]Data not availableData not available
Compound 31 (from a 2,4-dienone series) [Image of the chemical structure]Candida albicans0.5-8
Staphylococcus aureus8
Compound 42 (from a 2,4-dienone series) [Image of the chemical structure]Candida albicans2-32
Staphylococcus aureus4
HL1 (a diphenyl-naphthalenol imidazole) [Image of the chemical structure]Staphylococcus aureus (MRSA)1250
Escherichia coli>5000
HL2 (a methoxyphenyl-diphenyl-naphthalenol imidazole) [Image of the chemical structure]Staphylococcus aureus (MRSA)625
Escherichia coli2500
Enzyme Inhibition

The imidazole moiety is a known inhibitor of various enzymes due to its ability to coordinate with metal ions in the active site and form hydrogen bonds.[11]

Analysis of Structural Features:

  • Sulfonamide/Sulfamoyl Group: Sulfonamides are a well-established class of enzyme inhibitors, famously targeting carbonic anhydrase and cyclooxygenase (COX) enzymes. A study on sulfonamide derivatives showed significant urease inhibitory activity.[12]

  • Imidazole-4-carboxylate: Imidazole-4-carboxylic acid derivatives have been investigated as antiplatelet agents, with some exhibiting COX-1 inhibitory and PAF antagonistic activity.[13][14] For example, an ester derivative (Analog 5c in the cited study) showed COX-1 inhibition with an IC50 of 0.4 µM.[13][14]

Hypothetical Activity Profile and Comparison:

Given the presence of both a sulfamoyl group and a carboxylate ester, this compound is a strong candidate for being an enzyme inhibitor. It could potentially target enzymes with a metal cofactor in their active site or those that are susceptible to inhibition by sulfonamides. A comparison with imidazole-based prolyl oligopeptidase (PREP) inhibitors shows that the nature of the heterocyclic ring and its substituents dramatically affects potency.[15][16]

Table 3: Comparison of Enzyme Inhibitory Activity of Imidazole Analogs

Compound/AnalogStructureTarget EnzymeIC50
This compound (Target) [Image of the chemical structure]Data not availableData not available
Analog 5c (an imidazole-4-carboxylate ester) [Image of the chemical structure]COX-10.4 µM[13][14]
YM-2 (a sulfonamide derivative) [Image of the chemical structure]Urease1.90 ± 0.02 μM[12]
Compound 27a (a 2-imidazole PREP inhibitor) [Image of the chemical structure]Prolyl Oligopeptidase (PREP)Potent inhibitor[15][16]

Experimental Protocols

To empirically determine the biological activity of this compound and enable direct comparison with the analogs discussed, the following standard assays are recommended.

Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (and positive/negative controls) to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate under optimal growth conditions inoculate->incubate read_results Observe for visible growth and determine MIC incubate->read_results end End read_results->end

Caption: Broth microdilution assay workflow for MIC determination.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of imidazole derivatives stem from their ability to interact with a wide range of biological targets.

Anticancer Mechanism: Tubulin Polymerization Inhibition

Several imidazole-based anticancer agents function by disrupting microtubule dynamics, which are essential for cell division. They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Normal Cell Division cluster_1 Action of Imidazole Inhibitor Tubulin dimers Tubulin dimers Microtubule polymerization Microtubule polymerization Tubulin dimers->Microtubule polymerization Mitotic spindle formation Mitotic spindle formation Microtubule polymerization->Mitotic spindle formation Cell division Cell division Mitotic spindle formation->Cell division Imidazole Imidazole Analog (e.g., Analog B) Tubulin β-tubulin Imidazole->Tubulin Binds to colchicine site Tubulin->Block label_block Inhibition G2M_arrest G2/M phase arrest Apoptosis Apoptosis

Caption: Inhibition of tubulin polymerization by imidazole analogs.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

Azole antifungals, including many imidazole derivatives, target the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for fungal cell membrane) Enzyme->Ergosterol Catalyzes demethylation Disruption Disruption of membrane integrity & Fungal cell death Ergosterol->Disruption Inhibitor Azole Antifungal (Imidazole Derivative) Inhibitor->Enzyme Inhibits

Caption: Mechanism of action of azole antifungals.

Conclusion

While direct experimental data on the biological activity of this compound remains elusive, a comparative analysis based on its structural components provides valuable insights into its potential therapeutic applications. The presence of the ethyl-4-carboxylate group, a feature found in potent anticancer imidazole analogs, suggests a potential for antiproliferative activity. Furthermore, the N,N-dimethylsulfamoyl moiety, a common pharmacophore in enzyme inhibitors, indicates that this compound could be a candidate for targeting various enzymes. The predicted biological profile suggests that this compound is a promising candidate for further investigation in anticancer and enzyme inhibition studies. Empirical validation through the standardized protocols outlined in this guide is essential to confirm these hypotheses and fully elucidate the therapeutic potential of this novel imidazole derivative.

References

A Senior Scientist's Guide to the Rigorous Validation of In Vitro Assay Results for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Hit—Ensuring Data Integrity for a Novel Imidazole Compound

The discovery of a potential new therapeutic agent, such as Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate (hereafter designated as Compound X ), from a high-throughput screen (HTS) is a critical first step in drug discovery. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties[1][2][3]. Our initial HTS campaign identified Compound X as a potent inhibitor of "Kinase Y," a protein kinase implicated in a significant disease pathway.

This guide provides a comprehensive framework for the validation of in vitro results for Compound X. It is designed for drug discovery researchers and scientists who understand that the ultimate goal is not just to generate data, but to generate reliable and reproducible data. We will move beyond simply listing protocols and instead explain the scientific rationale behind each step, establishing a self-validating experimental cascade. Our approach is grounded in principles recommended by regulatory bodies like the FDA, which emphasize that analytical methods must be proven suitable for their intended purpose[5][6][7].

The Validation Funnel: A Multi-Pronged Approach

Our validation strategy for Compound X is structured as a funnel, designed to systematically increase our confidence in the initial observation. This involves three key stages:

  • Confirmation with the Primary Assay: Re-testing the compound with a fresh solid sample to confirm the initial hit and generate a robust concentration-response curve.

  • Orthogonal Assay Validation: Confirming the inhibitory activity using a distinct, independent assay methodology that measures a different biophysical parameter. This is a cornerstone of modern assay validation, ensuring results are not an artifact of the primary assay's technology[8][9][10].

  • Counter-Screening for Artifacts: Actively searching for common false-positive mechanisms, such as assay interference or non-specific reactivity.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Artifact Mitigation cluster_3 Outcome HTS HTS Identifies Compound X as a Hit Confirm Re-test with Fresh Solid (Primary Assay) HTS->Confirm Initial Observation IC50 Generate Robust IC50 Curve Confirm->IC50 Confirms Potency Orthogonal Orthogonal Assay (e.g., Surface Plasmon Resonance) IC50->Orthogonal Test Independent Mechanism CounterScreen Counter-Screen (e.g., Fluorescence Interference) IC50->CounterScreen Investigate False Positives Binding Measure Direct Binding (KD) Orthogonal->Binding Confirms Target Engagement ValidatedHit Validated Hit Binding->ValidatedHit Specificity Assess Specificity & Rule Out Assay Interference Specificity->ValidatedHit

Caption: The In Vitro Validation Workflow for Compound X.

Part 1: The Primary Assay - A Homogeneous Fluorescence-Based Kinase Assay

Our primary HTS utilized a universal, fluorescence-based assay platform that measures the production of ADP, a common product of all kinase reactions[11]. This format is highly amenable to automation and is a staple of modern inhibitor screening[12].

Causality Behind Experimental Choices:
  • Why a Universal ADP Detection Assay? This method allows for a single, standardized detection platform across numerous kinase targets, accelerating assay development and minimizing variability[11]. It avoids the need for target-specific antibodies or modified substrates, which can introduce their own artifacts.

  • Substrate Concentration: The concentration of the peptide substrate and ATP are held at or near their Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors. Testing at excessively high ATP concentrations can mask the activity of ATP-competitive compounds, a common mechanism for kinase inhibitors[13].

Detailed Protocol: Transcreener® ADP² FI Assay (Example)
  • Reagent Preparation:

    • Prepare Kinase Y Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 2X solution of Kinase Y enzyme in Kinase Y Buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in Kinase Y Buffer.

    • Prepare a serial dilution of Compound X in DMSO, then dilute into Kinase Y Buffer to create a 4X final concentration. Controls should include a no-inhibitor (DMSO only) and a no-enzyme control.

  • Kinase Reaction:

    • Add 5 µL of the 4X Compound X solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X Kinase Y enzyme solution and mix.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range of the assay.

  • Detection:

    • Add 20 µL of the ADP detection mixture (containing ADP AlexaFluor 594 Tracer and ADP² Antibody-IRDye® QC-1) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence polarization reader.

  • Data Analysis:

    • Convert fluorescence polarization values to the amount of ADP generated.

    • Plot the percentage of inhibition against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: The Orthogonal Assay - Label-Free Surface Plasmon Resonance (SPR)

To validate the inhibitory action of Compound X, we employ an orthogonal method that relies on a completely different physical principle: Surface Plasmon Resonance (SPR)[14]. SPR measures the direct binding of an analyte (Compound X) to a ligand (Kinase Y) immobilized on a sensor surface in real-time. This confirms a physical interaction and provides key kinetic data (association and dissociation rates) and affinity (KD), which are independent of enzyme activity[14].

Causality Behind Experimental Choices:
  • Why SPR? It directly measures binding, eliminating potential interference with substrates, cofactors, or detection reagents inherent in activity assays. A positive result in both an activity assay (IC₅₀) and a binding assay (KD) provides strong evidence that the compound is a true binder and not just an assay artifact[9][10].

  • Immobilization Strategy: Kinase Y is immobilized via a high-affinity tag (e.g., His-tag) to a sensor chip. This ensures a uniform orientation of the protein, which is critical for reliable kinetic analysis.

Detailed Protocol: SPR Binding Analysis
  • Chip Preparation and Immobilization:

    • Activate a Series S NTA Sensor Chip using the manufacturer's protocol (e.g., on a Biacore instrument).

    • Inject a solution of Ni²⁺ to chelate the NTA surface.

    • Inject a solution of His-tagged Kinase Y over the surface to achieve a target immobilization level (e.g., ~5000 Response Units).

    • A reference flow cell is prepared in parallel (activated and blocked without kinase) to subtract non-specific binding.

  • Binding Measurement:

    • Prepare a serial dilution of Compound X in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the Compound X solutions over the Kinase Y and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.

    • Perform a global fit of the kinetic data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Part 3: The Counter-Screen - Assessing Assay Interference

A frequent source of false positives in fluorescence-based HTS is direct interference from the compound itself[4]. Compound X might absorb light at the excitation or emission wavelengths or have intrinsic fluorescence, leading to an apparent (but false) inhibition.

Causality Behind Experimental Choices:
  • Why this Counter-Screen? This experiment is designed to specifically detect if Compound X interferes with the detection components of the primary assay, independent of the enzyme's activity. It directly addresses a common artifact mechanism in fluorescence polarization assays.

Detailed Protocol: Fluorescence Interference Counter-Screen
  • Reagent Preparation:

    • Prepare Kinase Y Buffer as in the primary assay.

    • Prepare a "High ADP" control solution by adding a concentration of ADP that corresponds to 100% enzyme activity.

    • Prepare a "Low ADP" control solution corresponding to 0% enzyme activity (buffer only).

    • Prepare a serial dilution of Compound X.

  • Assay Execution:

    • Add the Compound X serial dilution to the wells of a 384-well plate.

    • To one set of wells, add the "High ADP" solution.

    • To another set, add the "Low ADP" solution.

    • Crucially, no enzyme or ATP is added to these wells.

    • Add the ADP detection mixture to all wells.

    • Incubate and read the plate as per the primary assay protocol.

  • Data Analysis:

    • Analyze the fluorescence signal in the presence of Compound X. A significant, concentration-dependent change in the signal of either the "High ADP" or "Low ADP" controls indicates that Compound X is interfering with the assay readout.

G cluster_0 Primary Assay: Activity Measurement cluster_1 Orthogonal Assay: Binding Measurement cluster_2 Counter-Screen: Interference Test CompoundX Compound X KinaseY Kinase Y CompoundX->KinaseY Inhibits? ATP_Substrate ATP + Substrate ADP ADP (Product) ATP_Substrate->ADP Catalysis FP_Signal Fluorescence Signal (Inversely Proportional to ADP) ADP->FP_Signal Displaces Tracer SPR_CompoundX Compound X (Analyte) SPR_KinaseY Immobilized Kinase Y (Ligand) SPR_CompoundX->SPR_KinaseY Binds? Binding_Signal SPR Signal (Directly Proportional to Binding) CS_CompoundX Compound X CS_FP_Signal Fluorescence Signal CS_CompoundX->CS_FP_Signal Alters Signal? CS_ADP Known ADP Conc. CS_ADP->CS_FP_Signal Sets Baseline

Caption: Relationship between the three core validation assays.

Data Presentation and Interpretation

The results from these three assays should be compiled and compared to build a comprehensive profile of Compound X. The goal is to see concordance between the different methodologies.

Table 1: Comparative Validation Data for Compound X

ParameterAssay TypeMethodologyResult (Hypothetical)Interpretation
IC₅₀ Primary ActivityFluorescence Polarization150 nMConfirms potent inhibition of enzyme activity.
K_D Orthogonal BindingSurface Plasmon Resonance125 nMConfirms direct, high-affinity binding to the target. The similar value to the IC₅₀ suggests the observed inhibition is due to direct binding.
Signal Interference Counter-ScreenFluorescence< 5% change at 10 µMCompound X does not significantly interfere with the primary assay's detection system, ruling out this common artifact.
Interpretation of Results:

The hypothetical data above represents an ideal outcome. The IC₅₀ from the activity assay is in strong agreement with the K_D from the direct binding assay. This concordance is powerful evidence that Compound X's inhibition of Kinase Y activity is a direct result of its binding to the enzyme. Furthermore, the negative result in the fluorescence interference counter-screen gives us high confidence that the primary assay's results are not an artifact.

Should the results diverge—for example, a potent IC₅₀ but a weak or non-existent K_D—it would suggest a more complex mechanism. The compound might be an allosteric inhibitor, interfere with the substrate, or be a false positive in the primary screen. Such a result would trigger further investigation, not immediate progression of the compound.

Conclusion: A Foundation of Trustworthy Data

The validation of this compound as a true inhibitor of Kinase Y cannot rest on a single experiment. By systematically employing a primary activity assay, a mechanistically distinct orthogonal binding assay, and a targeted counter-screen, we build a robust, self-validating data package. This rigorous, multi-faceted approach ensures that we are advancing a compound based on its true biological activity rather than an experimental artifact. This foundation of high-integrity data is not just good scientific practice; it is an absolute requirement for the successful and efficient development of new medicines.

References

A Comparative Guide to the X-ray Crystallography of N,N-dimethylsulfamoyl-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of N,N-dimethylsulfamoyl-imidazole derivatives. By synthesizing field-proven insights with foundational principles, this document serves as a crucial resource for professionals engaged in structural biology, medicinal chemistry, and materials science. We will explore the nuances of synthesis, crystallization, and ultimate structural elucidation, providing a comparative framework against alternative analytical methods and other imidazole systems.

The Significance of the N,N-dimethylsulfamoyl-imidazole Scaffold

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in numerous bioactive compounds and playing a critical role in biological processes, notably as a part of the amino acid histidine.[1][2] The introduction of an N,N-dimethylsulfamoyl group to the imidazole core serves multiple purposes in drug design. This functional group can act as a bioisostere for other groups, modulate the electronic properties of the imidazole ring, and improve pharmacokinetic properties such as solubility and metabolic stability.

However, the true impact of this substitution on the molecule's three-dimensional conformation and its potential interactions with biological targets can only be definitively understood through high-resolution structural analysis. X-ray crystallography stands as the unequivocal gold standard for this purpose, providing precise atomic coordinates and offering a detailed map of molecular geometry and intermolecular interactions.[3][4]

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of a novel N,N-dimethylsulfamoyl-imidazole derivative is a multi-step process that demands precision at every stage. The quality of the final crystallographic model is intrinsically linked to the success of the preceding chemical and physical manipulations.

PART A: Synthesis of N,N-dimethylsulfamoyl-imidazole Derivatives

The foundational step is the synthesis of the target compound. A common and effective strategy involves the protection of the imidazole nitrogen with the N,N-dimethylsulfamoyl group, which also facilitates subsequent regioselective functionalization of the imidazole ring.[5]

Protocol for the Synthesis of 1-(N,N-dimethylsulfamoyl)-imidazolecarboxaldehydes: [5]

  • Initial Protection: Start with 1-(N,N-dimethylsulfamoyl)imidazole, which serves as the primary building block.[6] This precursor is often prepared by reacting imidazole with N,N-dimethylsulfamoyl chloride.

  • Lithiation (Metalation): The choice of lithiating agent is critical for regioselectivity.

    • To functionalize the C2 position, treatment of 1-(dimethylsulfamoyl)imidazole with n-butyllithium (BuLi) generates the 2-lithio derivative. The rationale for this selectivity lies in the higher acidity of the C2 proton.

    • To achieve functionalization at the C5 position, a more sterically hindered starting material, such as 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole, is used with a stronger, more hindered base like sec-butyllithium (s-BuLi). This directs the lithiation to the C5 position.

  • Electrophilic Quench: The lithiated intermediate is then reacted with an appropriate electrophile. For the synthesis of aldehydes, dimethylformamide (DMF) or methyl formate is used.

  • Deprotection/Workup: For silyl-protected intermediates, the silyl group can be removed using acetic acid to yield the final aldehyde.[5]

  • Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity, which is essential for successful crystallization.[7]

PART B: The Crystallization Imperative

Obtaining a high-quality single crystal is often the most challenging step in the X-ray crystallography workflow.[8] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For imidazole derivatives, several methods are employed.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetone) and allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes slow, ordered crystal growth.[9][10]

  • Vapor Diffusion: The compound is dissolved in a small amount of solvent in an open vial. This vial is then placed in a sealed chamber containing a larger volume of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[11]

The choice of solvent is paramount and often requires extensive screening. The polarity and hydrogen bonding capability of the solvent can significantly influence the resulting crystal packing and even the polymorphic form obtained.[12]

PART C: X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The entire workflow, from synthesis to final data validation, is a sequential process where the success of each step depends on the previous one.

Xray_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Chromatography Synthesis->Purification Crystallization Grow Single Crystal Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing (Indexing, Integration) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K).[13] The cryogenic temperature is crucial as it minimizes atomic thermal vibrations, leading to higher resolution diffraction data.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[14]

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the spots are integrated to create a reflection file.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.[15] This map reveals the positions of the heavier atoms.

  • Structure Refinement: A molecular model is built into the electron density map. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed diffraction data and the data calculated from the model.[15] The quality of the final model is assessed by the R-factor (residual factor); a lower R-factor indicates a better fit.

  • Validation: The final structure is validated for geometric correctness and is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Comparative Structural Analysis

The true power of crystallography lies in comparing the structures of related molecules. This comparison reveals subtle but significant changes in conformation, bond lengths, and intermolecular interactions that arise from different substitution patterns. While a comprehensive public database for numerous N,N-dimethylsulfamoyl-imidazole derivatives is still emerging, we can establish a powerful comparison by analyzing a confirmed structure against other well-characterized imidazole derivatives.

One study unequivocally determined the structure of 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde via X-ray crystallography after observing an unexpected rearrangement from its 5-carboxaldehyde isomer.[5] We will compare its expected features to those of other substituted imidazoles.

Parameter1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde (Expected)1-Methyl-2-Isopropyl-5-Nitroimidazole[16]2-n-Butyl-4-chloro-5-formylimidazole[17]
Chemical Formula C₆H₇N₃O₃SC₇H₁₁N₃O₂C₈H₁₁ClN₂O
Crystal System -MonoclinicMonoclinic
Space Group -P2₁/cP2₁/c
a (Å) -9.9582(2)10.685(2)
b (Å) -6.5240(4)7.913(2)
c (Å) -13.5560(3)12.001(2)
β (°) ** -99.893(17)101.43(2)
Volume (ų) **-867.6(5)993.4(2)
Z -44
Final R1 value -0.110.057
Key Structural Feature The sulfamoyl group significantly influences the ring's electronic nature and potential for hydrogen bonding via its oxygen atoms.The nitro group is a strong electron-withdrawing group, affecting ring planarity and intermolecular packing.The n-butyl group introduces conformational flexibility, while the chloro and formyl groups act as hydrogen bond acceptors.[17]

This comparative table highlights how different substituents dictate the crystal packing and unit cell dimensions. The N,N-dimethylsulfamoyl group, with its tetrahedral geometry and hydrogen bond accepting oxygen atoms, is expected to produce unique packing motifs compared to the planar nitro group or the flexible butyl chain.[18]

X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail in the solid state, it is essential to understand its place among other analytical techniques. Each method offers unique information, and a multi-technique approach is often the most powerful strategy in drug development.[13]

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[14]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.[4]Information about the chemical environment and connectivity of atoms (C, H, N, etc.) in solution. Provides the molecular structure in a dynamic, solvated state.Determines the precise molecular weight and elemental composition of the compound. Can provide fragmentation patterns for structural clues.
Sample Requirements High-quality single crystals (0.1-0.3 mm). Can be difficult and time-consuming to obtain.[8]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be solid or liquid.
Advantages Unambiguous and highly precise structural determination. The "gold standard" for absolute structure.[3]Provides structural information in a biologically relevant solution state. Non-destructive.High sensitivity, requires very little material. Confirms molecular formula.
Disadvantages Requires single crystals, which can be a major bottleneck. Provides a static picture of the molecule.[8]Does not provide precise bond lengths or angles. Can be complex to interpret for large molecules.Does not provide information on 3D conformation or atom connectivity directly.

Conclusion

The N,N-dimethylsulfamoyl-imidazole framework represents a class of compounds with significant potential in medicinal chemistry. X-ray crystallography is an indispensable tool for unlocking the full structural understanding of these derivatives. It provides definitive, high-resolution insights into the conformational effects of the sulfamoyl group, revealing the precise geometry that governs molecular recognition and biological activity. While alternative techniques like NMR and MS are vital for confirming connectivity and composition, only crystallography can deliver the detailed three-dimensional map that guides rational drug design and the development of next-generation therapeutics. The protocols and comparative data presented here serve as a foundational guide for researchers aiming to leverage this powerful technique in their scientific endeavors.

References

comparative study of different synthetic routes for imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole-4-carboxylates are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, ionic liquids, and functional polymers. The efficient and scalable synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and chemical development. This guide provides a comparative analysis of various synthetic routes to imidazole-4-carboxylates, grounded in experimental data and mechanistic principles. We will explore classical methods, such as the Debus-Radziszewski and Marckwald syntheses, alongside modern, high-efficiency protocols including multicomponent reactions and microwave-assisted syntheses. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select the most appropriate synthetic strategy based on factors such as yield, substrate scope, scalability, and green chemistry principles.

Introduction: The Significance of Imidazole-4-carboxylates

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs like the antifungal agents ketoconazole and clotrimazole.[1] The addition of a carboxylate group at the C4-position introduces a versatile handle for further functionalization, enhances pharmacokinetic properties, and allows for coordination with metal centers.[2] Consequently, the development of robust synthetic methods to access diversely substituted imidazole-4-carboxylates is a continuous area of active research. This guide will dissect and compare the most prominent synthetic strategies.

Classical Synthetic Routes

The foundational methods for imidazole synthesis, while sometimes limited by harsh conditions or moderate yields, are still relevant and provide a crucial baseline for comparison.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858, this reaction is a multicomponent synthesis that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[3][4][5] While versatile for producing C-substituted imidazoles, the original protocol often suffers from low yields and the formation of side products.[6]

Reaction Causality: The mechanism is thought to proceed in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This is followed by condensation with an aldehyde to form the final imidazole ring.[3][7] The driving force for the reaction is the formation of the stable aromatic imidazole core. Modifications using primary amines instead of ammonia can be employed to generate N-substituted imidazoles.[3]

DOT Diagram: Debus-Radziszewski Synthesis Mechanism

Debus_Radziszewski Reactants 1,2-Dicarbonyl + Aldehyde + 2 NH3 Condensation1 Condensation Reactants->Condensation1 Step 1 Diimine Diimine Intermediate Condensation2 Condensation & Cyclization Diimine->Condensation2 Step 2 + Aldehyde Condensation1->Diimine Imidazole Imidazole Product Condensation2->Imidazole

Caption: Simplified workflow of the Debus-Radziszewski imidazole synthesis.

The Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-thioimidazoles (imidazole-2-thiones) from α-aminoketones or α-aminoaldehydes and isothiocyanates.[5][8] The resulting 2-thioimidazole can then be desulfurized to yield the corresponding imidazole. This route offers a different disconnection approach compared to the Debus-Radziszewski synthesis.

Reaction Causality: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminoketone onto the electrophilic carbon of the isothiocyanate. The resulting thiourea intermediate then undergoes intramolecular cyclization and dehydration to form the imidazole-2-thione. The stability of the aromatic ring drives the final dehydration step.

DOT Diagram: Marckwald Synthesis Workflow

Marckwald_Synthesis Start α-Aminoketone + Isothiocyanate Thiourea Thiourea Intermediate Start->Thiourea Cyclization Intramolecular Cyclization & Dehydration Thiourea->Cyclization Thioimidazole 2-Thioimidazole Cyclization->Thioimidazole Desulfurization Desulfurization (e.g., Raney Ni) Thioimidazole->Desulfurization FinalProduct Imidazole Product Desulfurization->FinalProduct

Caption: General workflow for the Marckwald synthesis of imidazoles.

Modern Synthetic Routes

Advances in synthetic methodology have led to the development of more efficient, versatile, and environmentally friendly routes to imidazole-4-carboxylates.

Multicomponent Reactions (MCRs)

Modern MCRs are highly convergent, allowing for the synthesis of complex molecules in a single step from three or more starting materials, which improves atom economy and reduces waste.[9][10]

One-Pot Synthesis via 1,5-Electrocyclization

A notable modern approach involves the microwave-assisted one-pot synthesis of imidazole-4-carboxylates.[11] This method utilizes 1,2-diaza-1,3-dienes, primary amines, and aldehydes. The reaction proceeds through the formation of an azavinyl azomethine ylide, which then undergoes a 1,5-electrocyclization to form the imidazole ring.

Reaction Causality: Microwave irradiation significantly accelerates the reaction, drastically reducing reaction times compared to conventional heating.[11] The key step is the thermally allowed 1,5-electrocyclization of the ylide intermediate, a pericyclic reaction that is often highly efficient. This method allows for facile diversification at the N-1, C-2, and C-5 positions of the imidazole core.[11]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 3-benzyl-2-butyl-5-phenyl-3H-imidazole-4-carboxylate [11]
  • To a solution of the appropriate 1,2-diaza-1,3-diene (1.0 mmol) in anhydrous toluene (5 mL) in a microwave-safe vessel, add the primary amine (e.g., benzylamine, 1.05 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (e.g., butanal, 1.08 mmol) to the reaction mixture.

  • Seal the vessel and heat under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired imidazole-4-carboxylate.

Metal-Catalyzed Syntheses

The use of transition metal catalysts has opened new avenues for imidazole synthesis, often proceeding under mild conditions with high functional group tolerance.[12][13]

Copper-Catalyzed Cycloadditions

Copper-catalyzed reactions, such as the [3+2] cycloaddition of various precursors, have emerged as powerful tools for constructing the imidazole ring.[12] For instance, the reaction between two different isocyanides can be catalyzed by copper to produce imidazoles in good yields.[12] These methods are valued for their regioselectivity and compatibility with a wide range of functional groups.

Reaction Causality: The copper catalyst activates the substrates, facilitating the key bond-forming steps. The mechanism often involves the formation of a metal-carbene or a related reactive intermediate, which then undergoes cycloaddition. The choice of ligands on the copper center can be crucial for achieving high yields and selectivity.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, required scale, and available starting materials.

Synthetic Route Starting Materials Key Features Advantages Disadvantages
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia/AmineMulticomponent, ClassicalReadily available starting materials.[6]Often low yields, side reactions, harsh conditions.[14][6]
Marckwald Synthesis α-Aminoketone, IsothiocyanateForms 2-thioimidazole intermediateGood for specific substitution patternsRequires an additional desulfurization step.
Microwave MCR 1,2-Diaza-1,3-diene, Amine, AldehydeOne-pot, Microwave-assistedRapid reaction times, high yields, good functional group tolerance, high diversity.[11]Requires specialized microwave equipment.
Copper-Catalyzed Isocyanides, Amidines, Alkynes etc.Metal-catalyzedMild reaction conditions, high regioselectivity, broad substrate scope.[12]Catalyst cost and removal can be a concern.

Conclusion and Future Outlook

While classical methods like the Debus-Radziszewski and Marckwald syntheses remain historically significant, modern synthetic strategies offer substantial advantages in terms of efficiency, versatility, and sustainability. Multicomponent reactions, particularly those enhanced by microwave irradiation, provide a rapid and flexible platform for generating libraries of imidazole-4-carboxylates for drug discovery screening.[11] Similarly, the continuous development of novel metal-catalyzed reactions promises even milder and more selective routes in the future.[15][16]

For researchers embarking on the synthesis of imidazole-4-carboxylates, a careful evaluation of the comparative data presented here will be crucial. For rapid lead generation and exploration of chemical space, microwave-assisted MCRs are highly recommended. For large-scale synthesis where cost and simplicity are paramount, optimization of a modified Debus-Radziszewski reaction might be the most practical approach. The field continues to evolve, with a growing emphasis on green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, which will undoubtedly shape the future of imidazole synthesis.[17]

References

A Senior Application Scientist's Comparative Guide to Purity Analysis of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] Impurities, even in trace amounts, can introduce significant risks, including altered pharmacological activity and toxicity.[] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a key heterocyclic building block. Our focus will be on the gold standard, High-Performance Liquid Chromatography (HPLC), contextualized by comparisons with alternative techniques to provide a comprehensive analytical strategy.

The Analyte and Its Challenges

This compound (MW: 247.3 g/mol ) is a moderately polar molecule containing an imidazole core, an ethyl ester, and a dimethylsulfamoyl group.[5] Purity analysis is critical, as potential impurities can arise from starting materials, synthetic by-products (e.g., isomers, incompletely reacted precursors), or degradation. The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from all potential impurities.

Given its structure—non-volatile and containing a UV-active imidazole ring—Reversed-Phase HPLC (RP-HPLC) is the presumptive method of choice.[6][7] It offers the precision, sensitivity, and resolving power necessary to meet stringent regulatory standards.[2]

The Gold Standard: A Validated RP-HPLC Method

The foundation of a trustworthy purity assessment is a well-developed and validated analytical procedure.[8][9] The choices made during method development are not arbitrary; they are mechanistically driven to achieve optimal separation and quantification.

Causality Behind Experimental Choices:

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like our analyte. The long alkyl chains provide a hydrophobic stationary phase that promotes retention and allows for effective separation based on subtle differences in polarity between the analyte and its impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile) is optimal. The formic acid protonates silanol groups on the silica backbone of the column, reducing peak tailing and improving peak shape. The gradient, starting with a higher aqueous composition and increasing the organic solvent over time, ensures that both polar and non-polar impurities are effectively eluted and resolved from the main peak.

  • Detection: The imidazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is superior to a simple UV detector as it allows for the monitoring of multiple wavelengths simultaneously. This is invaluable for assessing peak purity (i.e., ensuring a single chromatographic peak corresponds to a single compound) and selecting the optimal wavelength for quantification—typically the λmax of the analyte—to maximize sensitivity. Based on similar imidazole structures, a detection wavelength in the range of 220-300 nm is a logical starting point.[10][11][12]

Detailed Experimental Protocol: RP-HPLC Purity Assay

Objective: To quantify the purity of this compound and detect related impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Reference Standard: this compound, >99.5% purity.

  • Test Sample.

2. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection 230 nm (Acquisition Range: 200-400 nm)
Run Time 25 minutes
Gradient 0-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B (Re-equilibration)

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[8][13]

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

  • Integrate all peaks in the chromatograms.

6. Calculation of Purity:

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the HPLC purity analysis, from initial setup to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A & B) prep_solutions Prepare Standard & Sample Solutions prep_mobile->prep_solutions instrument_setup Instrument Setup & Equilibration prep_solutions->instrument_setup sst System Suitability Test (5x Standard Injections) instrument_setup->sst blank_run Blank Injection (Diluent) sst->blank_run SST Pass sample_run Sample Injection blank_run->sample_run integration Integrate Chromatograms sample_run->integration calculation Calculate % Purity (Area Percent Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Data Interpretation and Self-Validation

A robust method is a self-validating one. The System Suitability Test (SST) is the first checkpoint, ensuring the chromatographic system is performing adequately on a given day.[14]

Simulated Experimental Data:

Table 1: System Suitability Results (n=5)

Parameter Acceptance Criterion Result Status
Tailing Factor ≤ 2.0 1.15 Pass

| RSD of Peak Area (%) | ≤ 1.0% | 0.45% | Pass |

Table 2: Purity Analysis of a Hypothetical Batch (Sample ID: EDSM-2026-01A)

Peak No. Retention Time (min) Peak Area Area % Identification
1 4.2 1,520 0.05 Unknown Impurity
2 8.9 2,985,600 99.82 Analyte
3 11.5 3,590 0.12 Unknown Impurity
Total 2,990,710 100.00

| Calculated Purity | | | 99.82% | |

The data indicates the method successfully separated the main analyte from at least two minor impurities. The purity of 99.82% meets the typical minimum standard of 99% for pharmaceutical intermediates.[1]

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the primary choice, a comprehensive analytical strategy considers orthogonal techniques, which measure the same attribute (purity) using a different principle. This strengthens confidence in the results.[15]

TechniquePrinciplePros for this AnalyteCons for this Analyte
HPLC-UV (Primary) Differential partitioning between liquid mobile and solid stationary phases.High precision & sensitivity; ideal for non-volatile, UV-active compounds; robust and widely available.Requires a reference standard for identity confirmation; may not separate all co-eluting impurities without MS.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase.Excellent for volatile impurities (e.g., residual solvents); MS provides structural information for impurity ID.[7][16]Analyte is likely non-volatile and may degrade at high temperatures required for GC; derivatization may be needed.[16]
qNMR Spectroscopy Measures nuclear spin transitions in a magnetic field.Provides structural confirmation; can determine purity without a specific reference standard (using a certified internal standard); non-destructive.[17]Lower sensitivity than HPLC, making it difficult to detect trace impurities (<0.1%); requires a larger sample amount.[17][18]
LC-MS Combines HPLC separation with Mass Spectrometry detection.Provides mass-to-charge ratio data, enabling definitive identification of impurities and detection of co-eluting peaks.[19]More complex and expensive instrumentation; quantification can be more challenging than with UV detection due to matrix effects.

Visualizing Method Selection Logic

The decision to use a specific analytical technique is a logical process based on the analyte's properties and the analytical goals.

Method_Selection node_result node_result start Is the Analyte Volatile & Thermally Stable? gc_ms Is the goal Impurity ID? start->gc_ms Yes hplc Is the Analyte UV-Active? start->hplc No gc_ms_result Use GC-MS gc_ms->gc_ms_result Yes gc_fid_result Use GC-FID gc_ms->gc_fid_result No (Quantification) hplc_uv Need Definitive Impurity ID? hplc->hplc_uv Yes hplc_other Use Other Detectors (ELSD, CAD, RI) hplc->hplc_other No lc_ms_result Use LC-MS hplc_uv->lc_ms_result Yes hplc_uv_result Use HPLC-UV/PDA hplc_uv->hplc_uv_result No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the purity analysis of this compound, a well-developed, gradient RP-HPLC method with UV/PDA detection stands as the most suitable primary technique. It offers a robust, sensitive, and precise system for quantifying the main component and separating it from process-related impurities. The trustworthiness of the method is ensured through rigorous system suitability testing, aligning with international regulatory standards.[8][9][13] For comprehensive characterization, especially during drug development, this HPLC method should be complemented with orthogonal techniques like LC-MS for definitive impurity identification and quantitative NMR (qNMR) for an independent, standard-free purity assessment. This multi-faceted approach provides the highest degree of confidence in the quality of this critical pharmaceutical intermediate.

References

A Researcher's Guide to the Characterization of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate: Cross-Referencing with Standard Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The addition of a sulfamoyl group can influence the compound's physicochemical properties and biological activity.[2] Therefore, unambiguous characterization is a critical step in the drug discovery process.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis for determining the purity of a synthesized compound.[3][4] It separates components in a sample based on their differential distribution between a stationary phase and a mobile phase.[5] For a novel compound like Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, establishing a robust HPLC method is the first step to ensure that subsequent spectroscopic data is obtained on a pure sample.

Rationale for HPLC in Purity Determination

Impurities, even in small amounts, can significantly impact the biological activity and safety of a potential drug candidate.[5] HPLC offers high resolution and sensitivity, making it the ideal choice for detecting and quantifying impurities.[4] The choice of a reversed-phase HPLC method is logical for this compound due to its moderate polarity.

Experimental Protocol: Reversed-Phase HPLC

A standard approach for a compound of this nature would involve a reversed-phase C18 column with a gradient elution to ensure the separation of any potential impurities with varying polarities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

    • Gradient elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over a period of 20-30 minutes. This is followed by a hold at high organic content and then re-equilibration at the initial conditions.

  • Data Analysis: The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

A high-purity sample should exhibit a single major peak. The presence of other peaks would indicate impurities, and their retention times would provide information about their relative polarities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Synthesized Compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Inject Inject into HPLC Dissolve->Inject 1 mg/mL solution Column C18 Column Inject->Column Separate Gradient Elution Column->Separate Mobile Phase Gradient Detect UV-Vis Detector Separate->Detect λ = 254 nm Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity

Caption: Workflow for HPLC Purity Assessment.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.[6] For this compound, both ¹H and ¹³C NMR would be essential.

Rationale for NMR in Structural Confirmation

NMR provides detailed information about the connectivity of atoms in a molecule.[7] The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of the compound's structure.

Expected ¹H NMR Spectral Features

Based on the structure of this compound, we can predict the following signals in the ¹H NMR spectrum:

  • Ethyl group: A quartet corresponding to the -CH₂- protons and a triplet for the -CH₃ protons.[8]

  • Imidazole ring protons: Two singlets in the aromatic region.

  • N,N-dimethyl group: A singlet corresponding to the six equivalent protons of the two methyl groups.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

    • Process and reference the spectrum similarly to the ¹H spectrum.

Data Interpretation: The obtained chemical shifts, integrations, and coupling patterns should be compared with expected values for the proposed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_H1 Acquire ¹H Spectrum Dissolve->Acquire_H1 5-10 mg in 0.5 mL Acquire_C13 Acquire ¹³C Spectrum Dissolve->Acquire_C13 Process_H1 Process ¹H Data Acquire_H1->Process_H1 Process_C13 Process ¹³C Data Acquire_C13->Process_C13 Assign_Structure Assign Signals to Structure Process_H1->Assign_Structure Process_C13->Assign_Structure

Caption: Workflow for NMR Structural Elucidation.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Rationale for Mass Spectrometry

Confirming the molecular weight of a newly synthesized compound provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the structural assignment. The fragmentation pattern can also help to confirm the presence of specific functional groups. For instance, the fragmentation of sulfamoyl derivatives has been studied and can provide characteristic ions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for moderately polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Instrumentation:

  • Mass spectrometer with an electrospray ionization source (e.g., a quadrupole or time-of-flight (TOF) analyzer)

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (for promoting protonation)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with the addition of 0.1% formic acid.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (Calculated Molecular Weight: C₉H₁₄N₄O₄S = 290.30 g/mol ). The expected [M+H]⁺ ion would be at m/z 291.30.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. If using HRMS, the measured accurate mass should be within a few ppm of the calculated exact mass.

Table 1: Summary of Expected Analytical Data

Technique Parameter Expected Result for this compound
HPLC Purity>95% (single major peak)
¹H NMR Chemical Shifts (δ)Ethyl group: ~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H); Imidazole protons: ~7.5-8.5 ppm (s, 2H); N,N-dimethyl: ~2.8 ppm (s, 6H)
¹³C NMR Chemical Shifts (δ)Carbonyl: ~160-165 ppm; Imidazole carbons: ~115-145 ppm; Ethyl group: ~60 ppm (-CH₂-), ~14 ppm (-CH₃); N,N-dimethyl: ~38 ppm
MS (ESI+) m/z[M+H]⁺ at approximately 291.30
HRMS (ESI+) Exact MassCalculated for C₉H₁₅N₄O₄S⁺: 291.0817, Found: within 5 ppm

Conclusion

While direct experimental data for this compound may not be publicly cataloged, a systematic approach utilizing standard analytical techniques provides a robust and reliable pathway for its characterization. The combination of HPLC for purity assessment, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation forms a self-validating system that is fundamental to modern chemical research and drug development. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently verify the identity and purity of this and other novel chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Characterization and Risk Assessment

A definitive hazard classification for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is not currently established in harmonized databases like Annex VI of the CLP Regulation.[1][2] Therefore, the generator of the waste is legally responsible for determining if it qualifies as hazardous.[3] This determination is based on its characteristics and potential hazards derived from its structural motifs.

  • Imidazole Moiety: The imidazole ring is a common feature in many biologically active molecules.[4] While imidazole itself is readily biodegradable, some derivatives can be skin and eye irritants.[5] Thermal decomposition of imidazole-containing compounds can release toxic nitrogen oxides (NOx).[6][7]

  • N,N-dimethylsulfamoyl Group: This functional group is related to sulfonamides, a class of compounds with a broad range of pharmacological activities and potential toxicological effects, including hypersensitivity reactions.[8][9] While disubstituted sulfamoyl derivatives are generally resistant to hydrolysis, their degradation pathways and environmental fate are not well-characterized.[10]

Given these considerations, and in the interest of maximum safety, all waste streams containing this compound must be treated as hazardous waste. This approach ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11][12]

Part 2: Waste Stream Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix different waste streams.

Table 1: Waste Stream Management

Waste StreamDescriptionRecommended ContainerKey Labeling Requirements
Unused/Expired Product Pure solid this compound.Original manufacturer's container or a clearly labeled, sealable HDPE or glass bottle."Hazardous Waste"; Full Chemical Name; "Toxic"; "Irritant"; Date of Accumulation Start.
Contaminated Solids Used PPE (gloves, lab coats), weigh boats, contaminated silica gel, filter paper, etc.Double-bagged in thick (e.g., 4 mil) polyethylene bags placed inside a rigid, labeled pail or drum."Hazardous Waste"; "Solid Lab Debris Contaminated with this compound"; Date of Accumulation Start.
Non-Halogenated Liquid Waste Solutions of the compound in solvents like ethanol, methanol, ethyl acetate, or acetonitrile.Borosilicate glass or HDPE carboy with a vented, screw-top cap. Must be stored in secondary containment."Hazardous Waste"; Full Chemical Name and % Composition of all constituents (including solvents); "Flammable Liquid" (if applicable); "Toxic"; Date of Accumulation Start.
Halogenated Liquid Waste Solutions of the compound in solvents like dichloromethane (DCM) or chloroform.Borosilicate glass or designated halogenated waste carboy with a vented, screw-top cap. Must be stored in secondary containment."Hazardous Waste"; Full Chemical Name and % Composition of all constituents (including solvents); "Toxic"; "Halogenated Waste"; Date of Accumulation Start.
Aqueous Liquid Waste Dilute aqueous solutions from extractions or washes.Borosilicate glass or HDPE carboy with a screw-top cap, stored in secondary containment."Hazardous Waste"; Full Chemical Name and approximate % concentration; "Aqueous Waste"; Date of Accumulation Start.
Empty Containers "Empty" containers that held the pure compound.Triple-rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate is collected as hazardous liquid waste. Puncture or deface the container to prevent reuse.After triple-rinsing, deface all original labels and dispose of as non-hazardous solid waste, unless institutional policy dictates otherwise.

Causality of Container Choice:

  • High-Density Polyethylene (HDPE) and Borosilicate Glass: These materials are selected for their broad chemical resistance to organic solvents and aqueous solutions.[13][14] Polyethylene is an inert plastic not susceptible to attack by most chemicals.[14][15]

  • Vented Caps: For liquid waste containers, particularly those containing volatile organic solvents, vented caps are essential to prevent pressure buildup.

  • Secondary Containment: This is a mandatory safety measure to contain potential leaks or spills from primary liquid waste containers.[16]

Part 3: Disposal Workflow and Step-by-Step Protocols

The following workflow provides a systematic approach to managing waste from the moment of generation to its final collection by Environmental Health & Safety (EHS) personnel.

DisposalWorkflow gen gen assess assess gen->assess solid solid assess->solid Yes (Solid) liquid liquid assess->liquid Yes (Liquid) unused unused assess->unused Yes (Unused) solid_cont solid_cont solid->solid_cont liquid_cont liquid_cont liquid->liquid_cont unused_cont unused_cont unused->unused_cont saa saa solid_cont->saa liquid_cont->saa unused_cont->saa pickup pickup saa->pickup

References

Operational Guide: Personal Protective Equipment for Handling Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate lacks a comprehensive, publicly available safety datasheet. This guide provides essential personal protective equipment (PPE) protocols and operational plans derived from a structural hazard analysis of its constituent functional groups. The core principle is to exercise caution by assuming the compound may possess the hazardous properties of its most reactive components.

Hazard Analysis by Structural Analogy

The potential hazards of this molecule are inferred by deconstructing it into its primary functional groups: the N,N-dimethylsulfamoyl moiety and the imidazole ring.

  • N,N-Dimethylsulfamoyl Group : This functional group is structurally related to highly reactive sulfonyl halides. For instance, N,N-Dimethylsulfamoyl chloride is classified as a corrosive that causes severe eye and skin burns, is very toxic by inhalation, and is harmful if swallowed or in contact with skin.[1][2][3] It is also moisture-sensitive, which can lead to the release of corrosive byproducts.[3] The similar compound, N,N-Dimethylsulfamoyl fluoride, is also documented to cause serious skin, eye, and respiratory irritation.[4][5] This high reactivity profile dictates the need for stringent barrier protection.

  • Imidazole Ring : The imidazole moiety is a common heterocyclic structure in biologically active compounds.[6][7] While many imidazole-based drugs have a good safety profile, the parent compound and some derivatives are known irritants.[6][8] Safety data for various imidazole compounds consistently indicate they can cause skin and eye irritation, with some being classified as corrosive and capable of causing severe burns.[9][10][11][12] Furthermore, certain imidazole derivatives have been shown to induce cellular toxicity.[13][14]

Based on this analysis, the compound should be handled as if it is corrosive, a severe irritant to the skin, eyes, and respiratory tract, and potentially toxic.

Core PPE Requirements

The following table summarizes the minimum PPE required for handling this compound. The selection of PPE is a critical step in ensuring laboratory safety and should be based on a thorough risk assessment of the specific procedure being performed.[15]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (within lab) Safety glasses with side shields[15]Nitrile gloves (single pair)Buttoned lab coatNot required
Weighing Solid Compound Chemical splash goggles[15]Double-glove with nitrile glovesButtoned lab coatRequired only if outside a certified chemical fume hood or ventilated enclosure. Use an N95 respirator for powders.
Preparing Solutions / Dilutions Chemical splash goggles and face shield[15][16]Double-glove with nitrile gloves. Change outer glove immediately upon contamination.Chemical-resistant apron over a buttoned lab coatWork within a certified chemical fume hood.
Reaction & Work-up Chemical splash goggles and face shield[15][16]Double-glove with nitrile gloves. Consult manufacturer charts for extended contact.Chemical-resistant apron over a buttoned lab coatWork within a certified chemical fume hood.
Small Spill Cleanup (<100 mL) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor/acid gas cartridges may be necessary depending on spill size and volatility.
Procedural Guidance: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following diagram and steps outline a self-validating protocol for handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Locate & Test Eyewash/Shower prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 Begin Work handle2 Add Reagents Slowly to Control Exotherms handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Complete Work clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standard workflow for handling hazardous research chemicals.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, verify that the chemical fume hood has been certified within the last year. Confirm the location of the nearest safety shower and eyewash station and ensure the access path is clear. Don all PPE as specified in the table above.

  • Handling :

    • Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.[10]

    • When weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood.

    • When preparing solutions, add the solid to the solvent slowly. Be mindful of potential exothermic reactions.

    • Keep all containers holding the compound sealed when not in immediate use.

  • Post-Handling :

    • After completing the work, decontaminate the work area thoroughly.

    • Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent re-contamination.

    • Always wash hands with soap and water immediately after removing gloves.[17]

Spill and Disposal Management

Spill Response:

  • Small Spills (Solid or Liquid): Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal: Due to its nitrogen and sulfur content, all waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Solid Waste : Contaminated gloves, weigh boats, absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling and Storage : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Corrosive, Irritant"). Store waste in a designated satellite accumulation area away from heat and ignition sources.

  • Disposal Protocol : Follow your institution's EHS guidelines for the final disposal of chemical waste. The presence of sulfur may necessitate specific disposal pathways to prevent the formation of acidic compounds in landfills.[18][19] Disposal of nitrogen-containing heterocyclic compounds is also regulated to prevent environmental contamination.[20] It is imperative to consult with your EHS office to ensure compliance with all local and federal regulations.[21]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。